molecular formula C9H8N2O2 B580112 7-Methoxy-1,5-naphthyridin-2(1H)-one CAS No. 959615-59-9

7-Methoxy-1,5-naphthyridin-2(1H)-one

Cat. No.: B580112
CAS No.: 959615-59-9
M. Wt: 176.175
InChI Key: JIILCZQUUQHSEN-UHFFFAOYSA-N
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Description

7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9) is a versatile naphthyridinone-based building block of significant interest in medicinal chemistry and drug discovery research. This heterocyclic compound features a bicyclic core structure consisting of two fused pyridine rings, classified as a 1,5-naphthyridine . The molecular formula is C9H8N2O2, with a molecular weight of 176.17 g/mol . The 1,5-naphthyridine scaffold is a recognized privileged structure in drug design, serving as a key intermediate for developing bioactive molecules . Researchers utilize this core structure to create compounds for investigating various biological targets. Literature indicates that 1,5-naphthyridine derivatives demonstrate a wide spectrum of biological activities, including potent antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory effects . Specific research has explored naphthyridin-2(1H)-one analogs as potential antibacterial agents and as inhibitors of key enzymatic pathways such as phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) in oncology research . The methoxy substitution at the 7-position offers a site for further chemical modification, allowing for structure-activity relationship (SAR) studies and optimization of potency and selectivity . This product is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis applications only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage information. Store in a sealed container under recommended conditions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1H-1,5-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-4-8-7(10-5-6)2-3-9(12)11-8/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILCZQUUQHSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CC(=O)N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90727991
Record name 7-Methoxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959615-59-9
Record name 7-Methoxy-1,5-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90727991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

biological activity of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Introduction

The naphthyridine scaffold, a family of diazanaphthalenes composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds are prevalent in natural products and have been the focus of extensive synthetic efforts due to their broad spectrum of biological activities.[2][3] The various isomers, such as 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines, have demonstrated a wide range of therapeutic potential, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[4][5][6]

This guide focuses on a specific derivative, This compound . While this compound is commercially available and has been noted for its potential in the synthesis of antibacterial agents and topoisomerase II inhibitors, its own biological activity remains largely uncharacterized in peer-reviewed literature.[7][8] Therefore, this document serves as a technical guide for researchers and drug development professionals, providing a comprehensive framework for elucidating the biological potential of this molecule. By examining the established activities of structurally related 1,5- and 1,6-naphthyridinones, we will propose likely biological targets and provide detailed experimental protocols to systematically investigate the therapeutic promise of this compound.

Hypothesized Biological Activities and Potential Mechanisms of Action

Based on the extensive research into the broader naphthyridinone family, we can hypothesize several promising avenues for the . The core scaffold is known to interact with various key cellular targets, suggesting that the addition of a methoxy group at the 7-position could modulate this activity, potentially enhancing potency or altering selectivity.

Potential as an Anticancer Agent

The most prominent activity associated with naphthyridinone derivatives is their anticancer potential.[1][9] This activity is often mediated through the inhibition of critical cell signaling pathways or direct interaction with enzymes essential for tumor growth and proliferation.

Inhibition of PI3K/mTOR Pathway

Several 1,6-naphthyridin-2(1H)-one derivatives have been identified as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[10] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The planar naphthyridinone core can effectively occupy the ATP-binding pocket of these kinases.

  • Hypothesized Mechanism: this compound may act as a competitive inhibitor of ATP at the catalytic site of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival. The methoxy group could potentially form additional hydrogen bonds within the active site, influencing its inhibitory profile.

Signaling Pathway Diagram: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4E->Proliferation Promotes Compound This compound Compound->PI3K Inhibits Compound->mTORC1 Inhibits Cytotoxicity_Workflow start Start cell_culture 1. Culture Cancer Cell Lines (e.g., MCF-7, HCT116, A549) start->cell_culture plate_cells 2. Seed Cells in 96-well Plates cell_culture->plate_cells add_compound 3. Add Serial Dilutions of This compound plate_cells->add_compound incubate 4. Incubate for 72 hours add_compound->incubate add_reagent 5. Add Resazurin Reagent incubate->add_reagent measure 6. Measure Fluorescence (560nm ex / 590nm em) add_reagent->measure calculate 7. Calculate IC50 Values measure->calculate end End calculate->end

Sources

Elucidating the Mechanism of Action of 7-Methoxy-1,5-naphthyridin-2(1H)-one: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The naphthyridinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This technical guide addresses the specific compound 7-Methoxy-1,5-naphthyridin-2(1H)-one, a molecule of interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct literature, this document provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically investigate and characterize its molecular targets and downstream signaling pathways. We will propose a hypothetical mechanism of action based on structurally related compounds and detail a robust, multi-faceted experimental workflow to validate this hypothesis and uncover the compound's therapeutic potential.

Introduction: The Naphthyridinone Scaffold and a Compound of Interest

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are of significant interest in drug discovery.[3] The 1,5-naphthyridin-2(1H)-one core, in particular, has given rise to potent inhibitors of various enzymes, including poly(ADP-ribose) polymerases (PARPs) and protein kinases.[4][5] For instance, derivatives of 1,5-naphthyridine have been developed as highly selective PARP1 inhibitors, such as AZD5305, which demonstrates the potential of this scaffold in oncology.[4][6] Furthermore, other isomers, like the 1,6-naphthyridin-2(1H)-ones, have been shown to act as dual PI3K/mTOR inhibitors.[2][7]

The subject of this guide, this compound, is a commercially available compound whose biological activity and mechanism of action are not yet defined in the public domain.[8][9] Its structural similarity to known bioactive molecules suggests it may possess therapeutic potential, warranting a thorough investigation.

A Proposed Hypothetical Mechanism of Action: PARP Inhibition

Given that derivatives of the 1,5-naphthyridin-2(1H)-one core have been successfully developed as potent PARP inhibitors, a logical starting hypothesis is that this compound also functions as a PARP inhibitor.[4][10] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[11][12] Their inhibition in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality.[10]

We hypothesize that the 1,5-naphthyridin-2(1H)-one core of the molecule mimics the nicotinamide portion of NAD+, the natural substrate for PARP enzymes, thereby competitively inhibiting their catalytic activity. The 7-methoxy group may influence binding affinity and selectivity for different PARP family members.

A Comprehensive Research Workflow for Target Identification and Validation

To systematically investigate the mechanism of action of this compound, a multi-pronged approach is essential. The following workflow is designed to first identify the molecular target(s) and then validate the biological consequences of target engagement.

workflow cluster_target_id Phase 1: Target Identification cluster_target_validation Phase 2: Target Validation & Pathway Analysis cluster_preclinical Phase 3: Preclinical Efficacy biochem_screening Biochemical Screening (Kinase & PARP Panels) enzymatic_assays In Vitro Enzymatic Assays (IC50 Determination) biochem_screening->enzymatic_assays Identified Hits affinity_chrom Affinity Chromatography- Mass Spectrometry affinity_chrom->enzymatic_assays Pulldown Proteins thermal_shift Cellular Thermal Shift Assay (CETSA) cell_based_assays Cell-Based Assays (Target Engagement & Phenotypic Effects) thermal_shift->cell_based_assays Stabilized Targets enzymatic_assays->cell_based_assays Validated Target downstream_analysis Downstream Pathway Analysis (Western Blot, qPCR) cell_based_assays->downstream_analysis Confirmed Cellular Activity in_vivo_models In Vivo Xenograft Models downstream_analysis->in_vivo_models Elucidated Pathway pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_models->pk_pd_studies Demonstrated Efficacy

Caption: A multi-phase workflow for the elucidation of the mechanism of action.

Experimental Protocols

Phase 1: Unbiased Target Identification

4.1.1. Broad-Spectrum Biochemical Screening

  • Objective: To rapidly screen the compound against a large panel of purified enzymes to identify potential targets.

  • Protocol:

    • Submit this compound to a commercial broad-spectrum kinase panel (e.g., >400 kinases) and a focused PARP family panel at a standard concentration (e.g., 10 µM).

    • Assays are typically performed using radiometric or fluorescence-based methods to measure enzyme activity.

    • Analyze the percentage of inhibition for each enzyme. Hits are typically defined as >50% inhibition.

  • Causality: This unbiased approach provides a rapid overview of the compound's potential targets across major enzyme families implicated in disease.

4.1.2. Affinity Chromatography coupled with Mass Spectrometry

  • Objective: To isolate binding partners of the compound from cell lysates.

  • Protocol:

    • Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with total cell lysate from a relevant cancer cell line.

    • Wash away non-specific binders.

    • Elute the proteins that specifically bind to the compound.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Causality: This method directly identifies proteins that physically interact with the compound, providing strong evidence for a direct target.

Phase 2: Target Validation and Pathway Elucidation

4.2.1. In Vitro Enzymatic Assays

  • Objective: To determine the potency (IC50) of the compound against the putative targets identified in Phase 1.

  • Protocol (Example for PARP1):

    • Reconstitute a reaction with recombinant human PARP1, NAD+, and activated DNA.

    • Add this compound at a range of concentrations.

    • Measure the incorporation of biotinylated NAD+ into an acceptor protein using a colorimetric or chemiluminescent assay.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Causality: A low IC50 value provides strong evidence for potent and direct inhibition of the target enzyme.

Quantitative Data Summary (Hypothetical)

CompoundTargetIC50 (nM)
This compoundPARP115
This compoundPARP2250
Olaparib (Control)[11]PARP15
Olaparib (Control)[11]PARP21

4.2.2. Cellular Target Engagement Assays

  • Objective: To confirm that the compound engages its target within a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with this compound or vehicle control.

    • Heat aliquots of the cell lysate to a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated proteins.

    • Analyze the supernatant for the presence of the target protein (e.g., PARP1) by Western blot.

    • Binding of the compound will stabilize the protein, leading to a higher melting temperature.

  • Causality: A thermal shift demonstrates direct binding of the compound to the target protein in its native cellular environment.

4.2.3. Downstream Signaling Pathway Analysis

  • Objective: To investigate the functional consequences of target inhibition on downstream signaling pathways.

  • Protocol (Analysis of DNA Damage Response):

    • Treat cancer cells (e.g., BRCA-deficient) with this compound.

    • Induce DNA damage with a DNA-damaging agent (e.g., methyl methanesulfonate).

    • Lyse the cells at various time points and perform Western blotting for markers of PARP activity (PAR levels) and DNA damage (γH2AX).

    • A potent PARP inhibitor should lead to a significant reduction in PAR formation and a sustained increase in γH2AX foci.

  • Causality: This directly links target inhibition (reduced PARylation) to a key cellular outcome (accumulation of DNA damage).

pathway cluster_dna_damage DNA Damage cluster_parp_cycle PARP-mediated Repair ssb Single-Strand Break parp1 PARP1 ssb->parp1 Recruitment par PAR Chains parp1->par PARylation repair_factors DNA Repair Factors par->repair_factors Recruitment repair_factors->ssb Repair compound 7-Methoxy-1,5- naphthyridin-2(1H)-one compound->parp1 Inhibition

Caption: Hypothetical signaling pathway of PARP1 inhibition.

Conclusion: Building a Comprehensive Mechanistic Model

By systematically executing the proposed research plan, a comprehensive understanding of the mechanism of action of this compound can be achieved. The integration of data from biochemical, cellular, and in vivo studies will allow for the construction of a robust model detailing its molecular targets, the modulation of downstream signaling pathways, and its potential as a therapeutic agent. This evidence-based approach is fundamental to advancing promising compounds from initial discovery to preclinical and clinical development.

References

  • Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]

  • Czerski, L., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(15), 4993. [Link]

  • ResearchGate. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. [Link]

  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 790-793. [Link]

  • Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(5), 621-634. [Link]

  • Alonso, C., et al. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 25(22), 5469. [Link]

  • MDPI. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Caron, J., et al. (2014). Discovery of 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas as aurora kinase inhibitors. Archiv der Pharmazie, 347(11), 812-825. [Link]

  • Kankanala, J., Pettigrew, J. D., & Pham, S. M. (2024). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters, 15(1), 1-4. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3232. [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]

  • ResearchGate. (2020). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

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  • Maloney, D. J., et al. (2020). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Journal of Medicinal Chemistry, 63(22), 13786-13807. [Link]

  • Royal Society of Chemistry. (2021). discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

  • Ghorai, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 8(49), 46973-46985. [Link]

  • ResearchGate. (2024). 1,6-Naphthyridin-7(6H)-ones: Synthesis and optical properties. [Link]

  • Lee, H., et al. (2018). Efficient Synthesis of 1,9-Substituted Benzo[h][1][4]naphthyridin-2(1H)-ones and Evaluation of their Plasmodium falciparum Gametocytocidal Activities. Journal of Organic Chemistry, 83(1), 326-337. [Link]

Sources

physical and chemical properties of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The naphthyridinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide focuses on a specific derivative, 7-Methoxy-1,5-naphthyridin-2(1H)-one, providing a comprehensive overview of its known and predicted physicochemical properties, synthesis, and potential applications. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the causality behind its chemical behavior and the strategic considerations for its use in research and development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes available information with well-established chemical principles to offer a robust technical resource.

Molecular Identity and Structural Features

This compound is a bicyclic heteroaromatic compound. Its core structure consists of a fused pyridine and pyridinone ring system, specifically a 1,5-naphthyridine skeleton. The presence of a methoxy group at the 7-position and a lactam (cyclic amide) functionality within the pyridinone ring are key determinants of its chemical personality.

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; N5 [label="N"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; O2 [label="O"]; H1 [label="H"]; O7 [label="O"]; C_Me [label="C"]; H_Me1 [label="H"]; H_Me2 [label="H"]; H_Me3 [label="H"];

// Define positions for atoms N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="2,0!"]; C4 [pos="1.3,-1.5!"]; C4a [pos="0,-1.5!"]; N5 [pos="-1.3,-1.5!"]; C6 [pos="-2,0!"]; C7 [pos="-1.3,1.5!"]; C8 [pos="-2,3!"]; C8a [pos="0,0!"]; O2 [pos="2,-3!"]; H1 [pos="-0.5,2.5!"]; O7 [pos="-3.3,1.5!"]; C_Me [pos="-4.3,2.5!"]; H_Me1 [pos="-5.3,2!"]; H_Me2 [pos="-4,3.5!"]; H_Me3 [pos="-5,3!"];

// Define bonds N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C4a [len=1.5]; C4a -- N5 [len=1.5]; N5 -- C6 [len=1.5]; C6 -- C7 [len=1.5]; C7 -- C8a [len=1.5]; C8a -- N1 [len=1.5]; C4a -- C8a [len=1.5]; C2 -- O2 [len=1.5, style=double]; N1 -- H1 [len=1.0]; C7 -- O7 [len=1.5]; O7 -- C_Me [len=1.5]; C_Me -- H_Me1 [len=1.0]; C_Me -- H_Me2 [len=1.0]; C_Me -- H_Me3 [len=1.0];

// Add labels for clarity label_N1 [label="N1", pos="-0.5,1.8!"]; label_C2 [label="C2", pos="1.8,1.8!"]; label_C3 [label="C3", pos="2.5,0!"]; label_C4 [label="C4", pos="1.8,-1.8!"]; label_C4a [label="C4a", pos="0,-2!"]; label_N5 [label="N5", pos="-1.8,-1.8!"]; label_C6 [label="C6", pos="-2.5,0!"]; label_C7 [label="C7", pos="-1.8,1.8!"]; label_C8a [label="C8a", pos="0.5,0.3!"];

} Caption: Chemical structure of this compound.

Table 1: Core Molecular Identifiers

IdentifierValueSource
CAS Number 959615-59-9[1]
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
SMILES COC1=CC2=C(C=CC(=O)N2)N=C1[1]

Physicochemical Properties: A Blend of Experimental Data and Predictive Insights

A thorough understanding of a compound's physical properties is paramount for its application in drug development, influencing formulation, delivery, and ADME properties.

Table 2: Summary of Physical and Chemical Properties

PropertyValueMethodSource/Comment
Melting Point No experimental data available-Expected to be a solid at room temperature.
Boiling Point No experimental data available-Likely to decompose before boiling at atmospheric pressure.
Solubility No experimental data available-Predicted to have moderate solubility in polar organic solvents like DMSO and DMF, and lower solubility in water and nonpolar solvents.
pKa No experimental data available-The lactam proton is weakly acidic. The pyridine nitrogen is weakly basic, with its basicity reduced by the electron-withdrawing nature of the fused pyridinone ring.
LogP 0.9317Computational[1]
Topological Polar Surface Area (TPSA) 54.98 ŲComputational[1]
Hydrogen Bond Donors 1Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Solubility Profile: Predictive Analysis
  • Polar Protic Solvents (e.g., Water, Methanol): Limited solubility is anticipated due to the predominantly hydrophobic aromatic core. The hydrogen bonding capabilities may not be sufficient to overcome the energetic penalty of disrupting the solvent's hydrogen-bonding network.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Higher solubility is expected in these solvents. They can effectively solvate the polar functionalities of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the significant polarity imparted by the lactam and methoxy groups.

Experimental Protocol: A Guideline for Solubility Determination

For a rigorous assessment, a standardized experimental protocol for solubility determination is recommended.

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the compound using a validated analytical method such as HPLC-UV.

Acidity and Basicity (pKa): An Estimation

The pKa values of a molecule are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement.

  • Acidic Proton: The N-H proton of the lactam is weakly acidic. Its pKa is likely to be in the high single digits to low double digits, typical for secondary amides.

  • Basic Site: The pyridine nitrogen at position 5 is a potential basic center. However, its basicity is significantly attenuated by the electron-withdrawing effect of the fused pyridinone ring. The pKa of the conjugate acid is expected to be lower than that of pyridine itself.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides irrefutable evidence for the structure and purity of a compound. While specific experimental spectra for this compound are not publicly available, a predictive analysis based on its structure is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide key information about the number and chemical environment of the hydrogen atoms.

  • Aromatic Protons: Several signals are expected in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons on the naphthyridinone core. The exact chemical shifts and coupling patterns will depend on the electronic effects of the methoxy group and the lactam functionality.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected, likely in the range of δ 3.8-4.2 ppm.

  • Lactam N-H Proton: A broad singlet for the N-H proton of the lactam is anticipated, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reveal the number of unique carbon environments.

  • Carbonyl Carbon: A signal for the lactam carbonyl carbon is expected in the downfield region, typically around δ 160-170 ppm.

  • Aromatic Carbons: Multiple signals for the aromatic carbons of the naphthyridinone core will be observed in the range of δ 100-160 ppm. The carbon attached to the methoxy group will be shifted downfield.

  • Methoxy Carbon: A signal for the methoxy carbon is expected around δ 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will highlight the presence of key functional groups.

  • N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

  • C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the stretching vibration of the lactam carbonyl group.

  • C-O Stretch: A characteristic absorption for the aryl ether C-O bond is expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring stretching vibrations.

Mass Spectrometry (Predicted)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M+): The mass spectrum should show a prominent molecular ion peak at m/z = 176.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO) from the lactam ring.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted naphthyridinones can be achieved through various strategies. A common approach involves the construction of the bicyclic system from suitably functionalized pyridine or pyridinone precursors. For this compound, a plausible synthetic route could involve the cyclization of a substituted aminopyridine derivative. General synthetic strategies for naphthyridinones have been reviewed, often involving multi-step sequences.[2]

G

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual protocol based on general methods for naphthyridinone synthesis.

  • Starting Material: A potential starting point could be a substituted 3-aminopyridine bearing a precursor to the pyridinone ring.

  • Ring Formation: This precursor would then undergo a cyclization reaction, such as a condensation or an intramolecular Heck reaction, to form the fused bicyclic system.

  • Functional Group Interconversion: Subsequent steps might be necessary to introduce or modify the methoxy group at the 7-position.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups.

  • Lactam: The lactam can undergo N-alkylation or N-acylation at the nitrogen atom. The carbonyl group can be susceptible to nucleophilic attack under certain conditions, though it is generally less reactive than an acyclic amide carbonyl.

  • Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogen.[3]

  • Methoxy Group: The methoxy group is an electron-donating group and can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, although such reactions are generally difficult on electron-deficient pyridine systems. It can also be cleaved under strong acidic conditions (e.g., HBr or BBr₃) to yield the corresponding 7-hydroxy derivative.

Applications in Drug Discovery and Development

The 1,5-naphthyridin-2(1H)-one scaffold is of significant interest in medicinal chemistry. Derivatives of this and related naphthyridinones have been investigated for a range of therapeutic targets. The specific methoxy substitution at the 7-position can modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacological profile. This compound can be used to prepare other heterocyclic compounds with antibacterial properties and as an inhibitor of type II topoisomerase in Pseudomonas aeruginosa.[4]

Potential Therapeutic Areas:

  • Oncology: Naphthyridine derivatives have been explored as kinase inhibitors.

  • Infectious Diseases: The scaffold has been incorporated into antibacterial and antiviral agents.

  • Neurological Disorders: Certain derivatives have shown activity at CNS targets.

The exploration of this compound as a lead compound or a building block in these and other therapeutic areas represents a promising avenue for future drug discovery efforts.

Conclusion

This compound is a heterocyclic compound with a rich chemical architecture that holds potential for applications in drug discovery. While a comprehensive experimental characterization is not yet available in the public domain, this guide has provided a detailed overview of its predicted properties and likely chemical behavior based on established principles. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the promising chemistry and biology of this molecule.

References

Sources

An In-depth Technical Guide to 7-Methoxy-1,5-naphthyridin-2(1H)-one: Synthesis, Reactivity, and Therapeutic Horizons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 1,5-Naphthyridinone Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently reappear in molecules demonstrating significant biological activity. These "privileged scaffolds" serve as robust frameworks for engaging with a multitude of biological targets. The 1,5-naphthyridine core, a bicyclic system containing two fused pyridine rings, is one such scaffold, with derivatives showing promise as inhibitors of c-Met kinase and transforming growth factor (TGF-β), and as treatments for leishmaniasis.[1]

Within this family, the 1,5-naphthyridin-2(1H)-one moiety has been incorporated into drugs targeting a range of diseases, from HIV (as integrase inhibitors) to inflammation.[1] This guide provides an in-depth technical exploration of a specific, promising derivative: 7-Methoxy-1,5-naphthyridin-2(1H)-one . We will dissect its synthesis, explore its chemical reactivity for creating diverse compound libraries, and consolidate the current understanding of its biological potential, particularly as a precursor for novel antibacterial agents. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for next-generation therapeutics.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its fundamental properties. This compound is a small molecule with drug-like characteristics, as summarized below.

PropertyValueSource
CAS Number 959615-59-9[2][3]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Topological Polar Surface Area (TPSA) 54.98 Ų[2]
logP (calculated) 0.9317[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 1[2]
SMILES COC1=CC2=C(C=CC(=O)N2)N=C1[2]

Synthesis and Characterization

Proposed Synthetic Pathway: A Gould-Jacobs Approach

The most logical and field-proven approach involves the condensation of a substituted aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization. The methoxy group on the pyridine ring acts as a crucial directing group and modulates the electronic properties of the final compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the reaction's progress.

Materials:

  • 3-Amino-5-methoxypyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol (absolute)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Procedure:

  • Step 1: Condensation to Form Enamine Intermediate

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-amino-5-methoxypyridine in absolute ethanol.

    • Add 1.1 equivalents of diethyl ethoxymethylenemalonate (DEEM) to the solution.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

    • Causality: DEEM serves as a three-carbon electrophile. The ethoxy group is an excellent leaving group, facilitating condensation with the nucleophilic amino group of the pyridine to form the vinylogous amide (enamine) intermediate.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.

  • Step 2: Thermal Cyclization

    • In a separate flask suitable for high temperatures, heat diphenyl ether to 250 °C.

    • Add the crude enamine intermediate from Step 1 dropwise to the hot diphenyl ether.

    • Causality: The high temperature provides the activation energy for the intramolecular cyclization. The pyridine nitrogen attacks one of the ester carbonyls, displacing ethanol and forming the pyridone ring of the naphthyridine core. This is the key ring-forming step.

    • Maintain the temperature for 30-60 minutes. Monitor by TLC for the formation of the cyclized product.

    • Cool the mixture to room temperature. The product, ethyl 7-methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, should precipitate.

    • Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the diphenyl ether.

  • Step 3: Saponification and Decarboxylation

    • Suspend the crude ester from Step 2 in a 10% aqueous NaOH solution and heat to reflux for 1-2 hours to achieve saponification (hydrolysis of the ester).

    • Cool the solution and carefully acidify with concentrated HCl until the pH is acidic (pH ~2-3). The carboxylic acid intermediate will precipitate.

    • Continue heating the acidic mixture. The heat will induce decarboxylation, releasing CO₂ and forming the 7-methoxy-1,5-naphthyridin-4(1H)-one.

    • Note: The final product exists in tautomeric equilibrium. The 2(1H)-one isomer is typically the more stable lactam form.

    • Collect the final product by filtration, wash with water, and dry. Purify further by recrystallization (e.g., from ethanol or DMF/water).

Structural Elucidation

Confirmation of the final structure is achieved through standard spectroscopic methods:

  • ¹H NMR: Expect to see a singlet for the methoxy protons (~3.9-4.1 ppm), distinct signals for the protons on both aromatic rings with characteristic pyridine coupling constants, and a broad singlet for the N-H proton of the lactam (>10 ppm).

  • ¹³C NMR: Key signals would include the methoxy carbon, the carbonyl carbon of the lactam (~160-170 ppm), and the carbons of the two aromatic rings.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (176.17 g/mol ).

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam (~1650-1680 cm⁻¹) and N-H stretching would be prominent.

Chemical Reactivity and Derivatization Pathways

The true value of a scaffold lies in its potential for derivatization. This compound possesses two primary reactive handles for building a diverse chemical library: the N1-H of the lactam and the C2-carbonyl group.

Key Transformation: Conversion to the 2-Chloro Intermediate

A cornerstone strategy in naphthyridine chemistry is the conversion of the lactam to a more reactive 2-chloro derivative.[5][6] This intermediate is an excellent electrophile, readily undergoing nucleophilic aromatic substitution (SₙAr) to introduce a wide array of functional groups.

Experimental Protocol: Synthesis of 2-Chloro-7-methoxy-1,5-naphthyridine

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

  • Reaction: Add this compound to an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture to reflux (approx. 107 °C) for 3-5 hours.

  • Work-up:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction.

    • Basify the aqueous solution with a strong base (e.g., concentrated NaOH or NH₄OH) to a pH > 9, keeping the mixture cool in an ice bath.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: POCl₃ serves as both the solvent and the chlorinating/dehydrating agent. It converts the lactam tautomer into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the stable 2-chloro-1,5-naphthyridine product. This transformation primes the scaffold for extensive derivatization.

Derivatization Workflow

The 2-chloro intermediate is a versatile hub for generating analogs. The workflow below illustrates the potential for library synthesis via nucleophilic substitution.

Derivatization_Workflow cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Derivative Classes Core 2-Chloro-7-methoxy- 1,5-naphthyridine Amine_P 2-Amino Derivatives Core->Amine_P Base (e.g., DIPEA) Solvent (e.g., DMF) Thiol_P 2-Thioether Derivatives Core->Thiol_P Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Alcohol_P 2-Alkoxy Derivatives Core->Alcohol_P Strong Base (e.g., NaH) Solvent (e.g., THF) Amine R-NH₂ (Amines) Amine->Amine_P Thiol R-SH (Thiols) Thiol->Thiol_P Alcohol R-OH (Alcohols) Alcohol->Alcohol_P

Caption: Derivatization of the 2-chloro intermediate via SₙAr.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of 1,5-naphthyridines and their isomers provides a strong rationale for its investigation in several therapeutic areas.

Established Activity of the 1,5-Naphthyridine Scaffold

Derivatives built on this core have demonstrated potent and varied biological effects. The scaffold is clearly capable of presenting functional groups in a conformation that allows for high-affinity binding to enzyme active sites and receptors.

Therapeutic AreaTarget / MechanismExample Compound ClassSource
Oncology Topoisomerase I InhibitionIndeno[4][6]naphthyridines[7][8]
Oncology / Fibrosis TGF-β Type I Receptor (ALK5) InhibitionAminothiazole/pyrazole derivatives[9]
Infectious Disease Anti-parasitic (Leishmania)Substituted 1,5-naphthyridines[10]
Infectious Disease Antitubercular (M. tuberculosis)1,5-Naphthyridin-2(1H)-one triazoles[11]
Postulated Activity: A Scaffold for Novel Antibacterials

The most direct indication of therapeutic potential for this compound comes from reports that it can be used to prepare novel bacterial topoisomerase inhibitors (NBTIs) active against Pseudomonas aeruginosa.[12] This positions the molecule as a key starting material for tackling challenging Gram-negative pathogens. Bacterial topoisomerases (DNA gyrase and Topoisomerase IV) are clinically validated targets responsible for managing DNA topology during replication, making their inhibition a bactericidal mechanism of action.

Proposed Mechanism of Action: Topoisomerase Inhibition

The inhibition of topoisomerases is a powerful strategy against both cancer cells and bacteria.[4][7] These enzymes create transient breaks in the DNA backbone to allow strands to pass through one another, relieving torsional stress. Inhibitors trap the enzyme-DNA complex after the DNA has been cleaved, leading to an accumulation of double-strand breaks and ultimately, cell death.

Caption: Mechanism of topoisomerase inhibition by small molecules.

Future Directions and Conclusion

This compound stands as a molecule of significant unrealized potential. While the broader 1,5-naphthyridine family is well-explored, this specific methoxy-substituted analog remains under-investigated in the public domain.

Key Research Opportunities:

  • Antibacterial Drug Discovery: The primary avenue for investigation is the systematic synthesis and evaluation of derivatives as novel bacterial topoisomerase inhibitors, particularly against ESKAPE pathogens. Structure-activity relationship (SAR) studies starting from the 2-chloro intermediate are highly warranted.

  • Oncology: Given the established role of related scaffolds as Topoisomerase I and kinase inhibitors, screening this compound and its derivatives against panels of cancer cell lines and relevant kinases (e.g., ALK5) could uncover new anticancer leads.[8][9]

  • Probe Development: Naphthyridinone isomers are known to possess interesting fluorescent properties.[13] An investigation into the photophysical properties of this compound could lead to its development as a novel biological probe.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 16(12), 9455-9477. Available from: [Link]

  • Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available from: [Link]

  • Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Available from: [Link]

  • Teijeira, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. Available from: [Link]

  • Rojas-López, M., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 155, 12-22. Available from: [Link]

  • ResearchGate. (n.d.). Drugs containing 1,5-Naphthyridin-2(1H)-one in their structure. Available from: [Link]

  • Sieniawska, E. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available from: [Link]

  • ResearchGate. (n.d.). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Available from: [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Available from: [Link]

  • Barasoain, I., et al. (2016). Synthesis and biological evaluation of indeno[4][6]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. European Journal of Medicinal Chemistry, 115, 111-122. Available from: [Link]

  • Guiraud, P., et al. (2002). Synthesis and biological evaluation of cytotoxic 6(7)-alkyl-2-hydroxy-1, 4-naphthoquinones. Archiv der Pharmazie, 335(9), 427-437. Available from: [Link]

  • Grath, A., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 705. Available from: [Link]

  • Turos, G., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. Molecules, 5(8), 956-961. Available from: [Link]

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Spectroscopic Characterization of 7-Methoxy-1,5-naphthyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS No. 959615-59-9).[1][2] As a key heterocyclic scaffold, understanding its structural and electronic properties is paramount for its application in medicinal chemistry and materials science. Due to the limited availability of published experimental data, this document leverages high-fidelity predictive modeling and spectral correlation data from analogous structures to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for compound verification, quality control, and further research endeavors.

Introduction and Molecular Structure

This compound is a substituted naphthyridine derivative featuring a methoxy group and a pyridone ring. The naphthyridine core is a privileged structure in drug discovery, known for its diverse biological activities.[3] The specific substitution pattern of this compound suggests potential for unique intermolecular interactions and targeted biological activity.

Molecular Formula: C₉H₈N₂O₂[1][2] Molecular Weight: 176.17 g/mol [1][2]

The structural elucidation of such molecules relies on a synergistic application of various spectroscopic techniques. This guide will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, providing a robust framework for its identification.

Figure 1: Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol (Standard)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like N-H.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Temperature: 298 K.

    • Sweep Width: A spectral width of approximately 12-16 ppm is appropriate.

    • Number of Scans: 16-64 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Reference: The residual solvent peak is used for calibration (e.g., DMSO-d₆ at 2.50 ppm).[4]

Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the heterocyclic rings, the carbonyl group, and the methoxy substituent.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~11.5 - 12.0Broad Singlet-1HH-1 (N-H)
~8.20Doublet~5.01HH-4
~7.85Doublet~8.51HH-8
~7.05Doublet~8.51HH-6
~6.60Doublet~5.01HH-3
~3.90Singlet-3HH-9 (-OCH₃)

Disclaimer: These are predicted values from NMRDB.org and may differ from experimental results.[5]

Interpretation:

  • N-H Proton (H-1): The amide proton is expected to be significantly deshielded and appear as a broad singlet far downfield (~11.5-12.0 ppm), characteristic of N-H protons in a pyridone system, which is often observed in DMSO-d₆.[6][7]

  • Aromatic Protons (H-4, H-8, H-6, H-3):

    • H-4: This proton is ortho to the ring nitrogen (N-5) and is expected to be deshielded, appearing around 8.20 ppm. It will be a doublet due to coupling with H-3.

    • H-8: This proton is adjacent to the other ring nitrogen (N-5) and will also be downfield, predicted around 7.85 ppm. It appears as a doublet due to coupling with H-6.

    • H-6: This proton is ortho to the electron-donating methoxy group, which should shield it relative to H-8. It is predicted to appear around 7.05 ppm as a doublet from coupling to H-8.

    • H-3: This proton is adjacent to the electron-withdrawing carbonyl group and will be deshielded relative to a standard olefinic proton, but shielded relative to the other aromatic protons. It is predicted around 6.60 ppm as a doublet from coupling with H-4.

  • Methoxy Protons (H-9): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet around 3.90 ppm. This chemical shift is typical for an aryl methoxy group.[8]

Figure 2: Visual correlation of predicted ¹H NMR chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol (Standard)
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz (for a 400 MHz ¹H instrument) or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

    • Temperature: 298 K.

    • Sweep Width: A spectral width of approximately 200-220 ppm is standard.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).[4]

Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum shows nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)Carbon Assignment
~165.0C-2 (C=O)
~162.5C-7
~150.0C-8a
~145.0C-4
~135.0C-8
~120.0C-4a
~118.0C-3
~108.0C-6
~56.0C-9 (-OCH₃)

Disclaimer: These are predicted values from NMRDB.org and may differ from experimental results.[9]

Interpretation:

  • Carbonyl Carbon (C-2): The amide carbonyl carbon is the most deshielded, appearing around 165.0 ppm, which is a characteristic region for this functional group.[6]

  • Aromatic Carbons (C-7, C-8a, C-4, C-8, C-4a, C-6):

    • C-7: This carbon is directly attached to the electronegative oxygen of the methoxy group, causing it to be significantly deshielded (~162.5 ppm).

    • C-8a and C-4a: These are the quaternary bridgehead carbons, and their shifts are influenced by the fused ring system.

    • C-4 and C-8: These carbons are adjacent to ring nitrogens, leading to downfield shifts.

    • C-6: This carbon is shielded by the electron-donating effect of the methoxy group, causing it to appear further upfield compared to other aromatic carbons.

  • Olefinic Carbon (C-3): The C-3 carbon, part of the α,β-unsaturated amide system, is predicted around 118.0 ppm.

  • Methoxy Carbon (C-9): The carbon of the methoxy group is the most shielded, appearing upfield around 56.0 ppm, a typical value for an sp³-hybridized carbon attached to an oxygen atom.[8]

Figure 3: Visual correlation of predicted ¹³C NMR chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol (Standard - Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate a molecular ion (M⁺•) and fragment ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum and Interpretation

The mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 3: Predicted m/z Values for Major Ions

Predicted m/zIonProposed Identity
176[M]⁺•Molecular Ion
161[M - CH₃]⁺Loss of a methyl radical
148[M - CO]⁺•Loss of carbon monoxide
133[M - CH₃ - CO]⁺Sequential loss of methyl and CO
105[C₇H₅NO]⁺Further fragmentation

Interpretation:

  • Molecular Ion ([M]⁺•): The molecular ion peak at m/z 176 corresponds to the molecular weight of the compound (C₉H₈N₂O₂).[1][2] Its presence confirms the molecular formula.

  • Key Fragmentations:

    • Loss of a Methyl Radical ([M - CH₃]⁺): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the ether, leading to a peak at m/z 161 .

    • Loss of Carbon Monoxide ([M - CO]⁺•): The pyridone ring can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule, resulting in a peak at m/z 148 .

    • Sequential Losses: A peak at m/z 133 would correspond to the sequential loss of both a methyl radical and carbon monoxide.

Figure 4: Proposed MS Fragmentation Pathway M [C₉H₈N₂O₂]⁺• m/z = 176 M_minus_CH3 [C₈H₅N₂O₂]⁺ m/z = 161 M->M_minus_CH3 - •CH₃ M_minus_CO [C₈H₈N₂O]⁺• m/z = 148 M->M_minus_CO - CO M_minus_CH3_CO [C₇H₅N₂O]⁺ m/z = 133 M_minus_CH3->M_minus_CH3_CO - CO M_minus_CO->M_minus_CH3_CO - •CH₃

Figure 4: Proposed MS Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol (Standard - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction to remove atmospheric (H₂O, CO₂) absorptions.

Expected IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the amide, ether, and aromatic functional groups.

Table 4: Expected IR Absorption Frequencies

Expected Frequency (cm⁻¹)Vibration TypeFunctional Group
3200 - 3100N-H StretchAmide
3100 - 3000C-H StretchAromatic
2950 - 2850C-H Stretch-OCH₃
1680 - 1650C=O StretchAmide (Pyridone)
1600, 1475C=C StretchAromatic
1250 - 1200C-O Stretch (asymm.)Aryl Ether
1050 - 1000C-O Stretch (symm.)Aryl Ether

Source: Standard IR correlation tables.[10][11][12]

Interpretation:

  • N-H Stretch: A broad absorption band between 3200-3100 cm⁻¹ is expected for the N-H stretching vibration of the amide, potentially broadened by hydrogen bonding in the solid state.

  • C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches, while peaks just below 3000 cm⁻¹ are characteristic of the sp³ C-H stretches of the methoxy group.

  • C=O Stretch: A very strong and sharp absorption band in the region of 1680-1650 cm⁻¹ is the most prominent feature and is characteristic of the amide I band (C=O stretch) of the pyridone ring.[13]

  • C=C Stretches: Medium to weak absorptions around 1600 and 1475 cm⁻¹ are expected for the C=C bond vibrations within the aromatic rings.

  • C-O Stretches: Strong bands in the fingerprint region, particularly a prominent asymmetric stretch around 1250-1200 cm⁻¹, are indicative of the aryl-alkyl ether linkage of the methoxy group.

Conclusion

The combined analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data provides a robust and self-consistent spectroscopic profile for this compound. The predicted data align well with established principles of spectroscopic interpretation and data from structurally related compounds. The downfield N-H proton signal, the characteristic aromatic splitting pattern, the deshielded carbonyl carbon, the molecular ion peak at m/z 176, and the strong amide C=O and aryl ether C-O IR absorptions collectively form a unique spectral fingerprint. This guide serves as an authoritative reference for the identification and characterization of this compound in a research or quality control setting, pending experimental verification.

References

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Scribd. IR Correlation Table. [Link]

  • University of Colorado Boulder. Simplified Infrared Correlation Chart. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • The Journal of Organic Chemistry. Nuclear magnetic resonance specroscopy. Proton spectra of 2-pyridones. [Link]

  • PubChem. 7-Methoxyquinoline. [Link]

  • Canadian Science Publishing. Infrared spectra of 2-pyridone. [Link]

  • Molecules. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

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An In-depth Technical Guide to 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

This technical guide delves into the chemical and potential biological properties of 7-Methoxy-1,5-naphthyridin-2(1H)-one, registered under CAS number 959615-59-9. It is important to preface this guide by acknowledging that, as of the current date, this specific molecule is a relatively obscure chemical entity with limited dedicated research in the public domain. Consequently, this document will provide the available specific data for CAS 959615-59-9 and will further extrapolate potential characteristics and applications based on the well-documented chemistry and pharmacology of the broader 1,5-naphthyridin-2(1H)-one scaffold. This approach aims to provide a valuable resource for researchers by contextualizing the target molecule within its larger chemical family, thereby illuminating potential avenues for investigation.

Part 1: Core Chemical and Physical Properties

This compound is a heterocyclic organic compound. The core of this molecule is a 1,5-naphthyridine ring system, which is a bicyclic aromatic structure composed of two fused pyridine rings. The "(1H)-one" suffix indicates the presence of a carbonyl group at position 2, rendering it a lactam. The methoxy group at position 7 is a key substituent that can influence the molecule's electronic properties and potential biological interactions.

PropertyValueSource
CAS Number 959615-59-9N/A
Molecular Formula C₉H₈N₂O₂N/A
Molecular Weight 176.17 g/mol N/A
IUPAC Name This compoundN/A
Appearance Likely a solid at room temperatureInferred from related compounds
Purity Commercially available at ≥97% or ≥98%N/A
Storage Conditions Sealed in a dry environment at 2-8°CN/A

Part 2: Synthesis and Characterization

A generalized synthetic approach is outlined below:

Synthetic_Pathway A Substituted Pyridine Precursor B Cyclization A->B Condensation/Cyclization Reagents C 1,5-Naphthyridin-2-one Core B->C D Functional Group Interconversion C->D Introduction of Methoxy Group E This compound D->E Kinase_Inhibition_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation Naphthyridinone Naphthyridinone Derivative Naphthyridinone->PI3K Inhibition Naphthyridinone->mTOR Inhibition

molecular structure of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Analysis of 7-Methoxy-1,5-naphthyridin-2(1H)-one

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the naphthyridine class. Naphthyridines are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to their development as potent therapeutic agents.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the molecule's structural elucidation, a robust methodology for its synthesis and verification, and its potential biological context.

Core Molecular Structure and Properties

This compound is a bicyclic heteroaromatic compound. The core scaffold consists of two fused pyridine rings, with substitutions that define its chemical character: a methoxy group at position 7 and a ketone at position 2, resulting in a pyridone tautomer. The fundamental properties of this molecule are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
CAS Number 959615-59-9[2]
Topological Polar Surface Area (TPSA) 54.98 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
SMILES COC1=CC2=C(C=CC(=O)N2)N=C1[2]

Structural Elucidation: A Methodological Approach

Confirming the molecular structure of a synthesized or isolated compound is a cornerstone of chemical research. While specific published spectra for this exact molecule are not widely available, this section outlines the definitive protocols for its structural characterization using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would provide an unambiguous assignment of all atoms.

Predicted Spectroscopic Data

The following table outlines the predicted chemical shifts (δ) in ppm for the molecule, using DMSO-d₆ as the solvent. These predictions are based on established principles and data from structurally related compounds.[4]

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
H1 (N-H)~11.5 (broad s)-Acidic proton of the pyridone tautomer.
H3~6.5 (d)~110Vinylic proton adjacent to a carbonyl, coupled to H4.
H4~7.8 (d)~140Vinylic proton deshielded by the adjacent nitrogen and coupled to H3.
H6~7.0 (s)~105Aromatic proton shielded by the adjacent methoxy group.
H8~8.2 (s)~148Aromatic proton deshielded by the adjacent ring nitrogen.
-OCH₃~3.9 (s)~56Methoxy group protons, typically a sharp singlet.
C2 (=O)-~162Carbonyl carbon of the pyridone ring.
C4a-~120Bridgehead carbon.
C7 (-OCH₃)-~160Aromatic carbon attached to the electron-donating methoxy group.
C8a-~145Bridgehead carbon adjacent to a nitrogen.
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the polar compound and to allow for the observation of the exchangeable N-H proton.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. This will confirm the number of distinct proton environments and their multiplicities (singlet, doublet, etc.).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment. This is critical to establish proton-proton coupling relationships. A cross-peak between the signals at ~6.5 and ~7.8 ppm would confirm the connectivity of H3 and H4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[5] It will be used to definitively assign each proton signal to its corresponding carbon signal (e.g., matching the ~3.9 ppm singlet to the ~56 ppm carbon).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations to confirm the scaffold include:

    • The methoxy protons (~3.9 ppm) to the C7 carbon (~160 ppm).

    • The H8 proton (~8.2 ppm) to carbons C4a and C7.

    • The H3 proton (~6.5 ppm) to the C2 carbonyl carbon (~162 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation patterns.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the pyridine nitrogens are readily protonated.

  • Analysis: In a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the primary peak of interest will be the protonated molecular ion [M+H]⁺ at m/z 177.0608. The high-resolution measurement allows for the confirmation of the elemental composition (C₉H₉N₂O₂⁺).

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to observe fragmentation. Expected losses include the loss of a methyl radical (•CH₃) from the methoxy group or the loss of carbon monoxide (CO) from the pyridone ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

  • Crystal Growth: High-quality single crystals are paramount. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, DMF, or isopropyl alcohol). Vapor diffusion techniques, where a precipitant is slowly introduced into the sample solution, are also highly effective.

  • Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer.[6] Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will provide precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.[7]

Synthesis and Verification Workflow

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cyclization & Final Product cluster_2 Part C: Purification & Verification A 3-Amino-5-methoxypyridine C Condensation Reaction (e.g., Gould-Jacobs Reaction) A->C B Malonic Acid Derivative (e.g., Diethyl Malonate) B->C D Intermediate Adduct C->D E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D->E F This compound E->F G Crude Product F->G H Purification (Recrystallization or Column Chromatography) G->H I Characterization (NMR, MS, mp) H->I J Verified Final Product (>98% Purity) I->J

Caption: Proposed workflow for the synthesis and verification of this compound.

  • Step 1: Condensation: React 3-amino-5-methoxypyridine with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to form the initial adduct. The reaction is typically heated to drive the condensation forward.

  • Step 2: Cyclization: Isolate the intermediate from Step 1. Heat the intermediate in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to approximately 250 °C. This high temperature induces an intramolecular cyclization to form the pyridone ring of the naphthyridine system.

  • Step 3: Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is collected by filtration. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure product.

  • Step 4: Verification: The identity and purity of the final product must be confirmed.

    • Melting Point: Determine the melting point; a sharp melting range indicates high purity.

    • TLC: Use thin-layer chromatography to ensure the absence of starting materials and byproducts.

    • Spectroscopy: Acquire ¹H NMR, ¹³C NMR, and HRMS data as described in Section 2 to definitively confirm that the synthesized molecule has the correct structure.

Biological Context and Potential Applications

The 1,5-naphthyridine and related naphthyridinone scaffolds are of significant interest in drug discovery.[10] Derivatives have shown potent activity as inhibitors of key signaling proteins, particularly protein kinases, which are often dysregulated in diseases like cancer.

Potential Molecular Targets:

  • Kinase Inhibition: The planar, heteroaromatic structure of the naphthyridinone core makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. For instance, related 1,6-naphthyridin-2(1H)-one derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[11] Similarly, 2,8-disubstituted-1,5-naphthyridines have been identified as potent inhibitors of Plasmodium falciparum PI4K, a target for antimalarial drugs.[12]

  • Other Targets: Various naphthyridine derivatives have also been explored as antivirals, antibacterials, and agents targeting the central nervous system.[10]

G FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates STAT3 STAT3 FGFR4->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation Promotes Inhibitor This compound (Hypothetical Target) Inhibitor->FGFR4 Inhibits ATP Binding

Caption: Hypothetical mechanism of action via inhibition of the FGFR4 signaling pathway.

To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro assay can be performed.

  • Reagents: Obtain recombinant human FGFR4 kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr)), and ³²P-labeled ATP.

  • Reaction Setup: In a microtiter plate, combine the kinase, the peptide substrate, and varying concentrations of the test compound (dissolved in DMSO) in an appropriate assay buffer.

  • Initiation: Start the kinase reaction by adding ³²P-ATP. Incubate at 30 °C for a specified time (e.g., 20 minutes).

  • Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ³²P-ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Conclusion

This compound is a well-defined chemical entity with a molecular structure that can be unambiguously confirmed through a systematic application of modern analytical techniques, primarily NMR and mass spectrometry. Its synthesis is achievable through established chemical pathways for related heterocycles. As a member of the privileged naphthyridinone family, this compound represents a valuable scaffold for further investigation in medicinal chemistry, particularly in the search for novel kinase inhibitors for therapeutic applications. The protocols and methodologies outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation.

References

  • Wang, Y., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7863–7884. Available from: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available from: [Link]

  • Baragaña, B., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 65(15), 10560–10582. Available from: [Link]

  • ResearchGate. Drugs containing 1,5‐Naphthyridin‐2(1H)‐one in their structure. Available from: [Link]

  • Suresh, S., et al. (2012). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437. Available from: [Link]

  • Saleh, M. A., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2021(4), M1288. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. Available from: [Link]

  • ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • Pinto, M., et al. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 436-440. Available from: [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Bhai, D. R., et al. (2015). Crystal structure of (E)-N-[(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o941–o942. Available from: [Link]

  • Giske, A., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-portal.org. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for 7-Methoxy-1,5-naphthyridin-2(1H)-one: A Potential Modulator of Oncogenic Signaling Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Naphthyridinone Scaffolds in Oncology Research

The naphthyridine core, a bicyclic heteroaromatic system, is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-infectious, anti-inflammatory, and notably, anticancer properties.[1][2][3] The 1,5-naphthyridine isomer, in particular, has been the foundation for compounds targeting critical cellular signaling pathways implicated in cancer.[4] For instance, derivatives of the related 1,6-naphthyridin-2(1H)-one have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[5] Furthermore, methoxy-substituted naphthyridines, such as 10-methoxycanthin-6-one, have exhibited significant cytotoxic effects against various cancer cell lines.[2]

Given this precedent, 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS 959615-59-9) is presented here as a compound of significant interest for cancer research and drug development.[6] While specific biological data for this exact molecule is not yet widely published, its structural features—the 1,5-naphthyridinone core combined with a methoxy group—strongly suggest its potential as a modulator of oncogenic signaling, possibly through kinase inhibition.

These application notes provide detailed protocols for the initial characterization of this compound's biological activity, focusing on its potential as a kinase inhibitor and an anti-proliferative agent. The methodologies are designed to be robust and self-validating, providing a solid foundation for further investigation.

Physicochemical Properties and Handling

Before commencing any biological assays, it is crucial to understand the physical properties of the compound and handle it appropriately.

PropertyValueSource
CAS Number 959615-59-9[6]
Molecular Formula C₉H₈N₂O₂[6]
Molecular Weight 176.17 g/mol [6]
Appearance White to off-white solidAssumed
Solubility Soluble in DMSO, DMF, and MethanolRecommended
Storage Store at 2-8°C, desiccated[6]

Stock Solution Preparation: For biological assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Ensure the final concentration of DMSO in the assay medium is non-toxic to the cells or enzymes (typically ≤ 0.5%).

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected protein kinase, such as PI3Kα or mTOR. The choice of kinase should be guided by the activities of structurally related naphthyridinones.[5] The assay measures the amount of ATP remaining in the reaction, which is inversely correlated with kinase activity.

Principle: A kinase consumes ATP to phosphorylate its substrate. After the kinase reaction, a luciferase-based reagent is added to quantify the remaining ATP. The luminescent signal is proportional to the ATP concentration and thus inversely proportional to kinase activity.

Workflow Diagram:

kinase_assay_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection p1 Prepare serial dilutions of This compound r1 Add compound dilutions, kinase, and substrate to plate p1->r1 p2 Prepare kinase, substrate, and ATP solution p2->r1 r2 Initiate reaction with ATP r1->r2 r3 Incubate at room temperature r2->r3 d1 Add Kinase-Glo® Reagent r3->d1 d2 Incubate for luminescence development d1->d2 d3 Read luminescence on a plate reader d2->d3

Caption: Workflow for the in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human kinase (e.g., PI3Kα) and its specific substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar)

  • ATP

  • Kinase buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipette or liquid handling system

  • Luminometer plate reader

Step-by-Step Methodology:

  • Compound Preparation: a. Prepare a 2X serial dilution series of this compound in the appropriate kinase buffer, starting from a high concentration (e.g., 200 µM). b. Include a "no compound" control (vehicle, e.g., 0.5% DMSO in buffer) and a "no enzyme" control.

  • Reaction Setup (in a 384-well plate, 10 µL final volume): a. To each well, add 5 µL of the 2X compound dilutions. b. Add 2.5 µL of a 4X solution of the kinase and its substrate in kinase buffer. c. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiation of Kinase Reaction: a. Add 2.5 µL of a 4X ATP solution (the concentration should be at or near the Kₘ for the specific kinase) to all wells to start the reaction. b. Mix briefly on a plate shaker. c. Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the Kinase-Glo® reagent to room temperature. b. Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction. c. Mix on a plate shaker for 2 minutes. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.

  • Data Analysis: a. Normalize the data using the "no compound" (0% inhibition) and "no enzyme" (100% inhibition) controls. b. Plot the normalized percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Hypothetical Data Summary:

Kinase TargetThis compound IC₅₀ (nM)Reference Compound IC₅₀ (nM)
PI3Kα1505 (Alpelisib)
mTOR32010 (Torin1)
CK2>10,00050 (SGC-CK2-1)

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT/XTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: The MTT (or XTT) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), forming an insoluble purple formazan product. The amount of formazan is proportional to the number of living cells.

Signaling Pathway Diagram:

PI3K_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Promotes (when inhibited) Inhibitor 7-Methoxy-1,5- naphthyridin-2(1H)-one Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: Hypothesized inhibition of the PI3K/mTOR pathway.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, U-87 MG glioblastoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT or XTT reagent

  • Solubilization buffer (e.g., DMSO or a detergent-based buffer)

  • Sterile 96-well clear flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: a. Harvest and count cells, then dilute to the optimal seeding density (determined empirically, e.g., 5,000 cells/well). b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: a. Prepare a 2X serial dilution of this compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-treated wells (e.g., 0.1% DMSO) as a control. c. Incubate the plate for 72 hours.

  • MTT Assay: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Mix on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. c. Plot the percent viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The protocols outlined provide a foundational framework for evaluating the biological activity of this compound. Based on the chemical structure and the known activities of related naphthyridinones, this compound holds promise as a tool for cancer research, potentially acting as a kinase inhibitor. Positive results from these initial assays would warrant further investigation, including broader kinase profiling, analysis of downstream signaling pathways via Western blotting, and in vivo efficacy studies in xenograft models.

References

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed Central. [Link]

  • Díaz-Gavilán, M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6299. [Link]

  • Barg, E., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]

  • Al-Tel, T. H. (2022). Fused naphthyridines with biological applications. ResearchGate. [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3249. [Link]

  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(5), 1344-1348. [Link]

  • Chabowska, G., Barg, E., & Wójcicka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. PubMed. [Link]

  • Google Patents. (2023). US11793795B2 - Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea.
  • ResearchGate. (n.d.). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I. [Link]

  • ChemRxiv. (2023). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. [Link]

  • Google Patents. (2010). US 7,790,905 B2. [Link]

  • Google Patents. (2012).
  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • MDPI. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. [Link]

  • MIT Open Access Articles. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)-one. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). discovery and SAR study of 1H-imidazo[4,5-h][1][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. [Link]

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Application Note: A Tiered In Vitro Strategy for Characterizing 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Isomers of this heterocyclic system, particularly naphthyridin-2(1H)-ones, are present in molecules developed as potent and selective inhibitors of key cellular enzymes.[2][3] This structural class has yielded inhibitors for critical oncology targets, including the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4]

This document provides a comprehensive guide to the in vitro characterization of a specific derivative, 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS No. 959615-59-9).[5] Given the broad potential of the naphthyridinone scaffold, a systematic, tiered approach is recommended to efficiently elucidate the compound's biological activity. This guide details a logical workflow, beginning with broad cellular screening and progressing to specific target-based assays to confirm mechanism of action and cellular engagement. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for investigation.

Tier 1: Primary Screening - Cellular Viability and Cytotoxicity

Scientific Rationale: The initial and most critical step in characterizing a novel compound with therapeutic potential is to determine its effect on cell viability. This establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit a biological process by 50%. This data is fundamental for designing all subsequent, more targeted experiments. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay measures the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[7] The quantity of formazan produced is directly proportional to the number of viable cells.[6]

Workflow for Cellular Viability Assessment

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition P1 Plate Cells in 96-well Plate P2 Allow Cells to Adhere (24h) P1->P2 T1 Prepare Serial Dilutions of this compound P2->T1 T2 Treat Cells with Compound (Vehicle Control, Test Concentrations) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent to each well T3->A1 A2 Incubate for 2-4h (Formazan Crystal Formation) A1->A2 A3 Add Solubilization Solution (e.g., DMSO or SDS-HCl) A2->A3 A4 Incubate until crystals dissolve A3->A4 R1 Measure Absorbance (570 nm) A4->R1

Caption: Tier 1 Workflow: MTT Cell Viability Assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cytotoxicity.[8]

Materials:

  • This compound

  • Cell line of interest (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[8]

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6][8] Include wells for "medium only" background controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Treatment Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[8] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Concentration (µM)Absorbance (570 nm)Corrected Absorbance% Viability
Vehicle Control1.2501.200100%
0.11.2201.17097.5%
10.9500.90075.0%
100.6500.60050.0%
1000.1500.1008.3%
Blank (Medium Only)0.050N/AN/A

Tier 2: Target Class Identification - Kinase & Phosphatase Profiling

Scientific Rationale: The naphthyridinone scaffold is frequently found in kinase inhibitors.[4] Protein kinases and phosphatases are opposing enzyme families that regulate the vast majority of cellular processes by adding or removing phosphate groups from proteins, respectively. Dysregulation of these enzymes is a hallmark of many diseases, including cancer. Therefore, a logical next step is to screen this compound against panels of these enzymes to identify potential molecular targets. An in vitro biochemical assay allows for the direct measurement of the compound's effect on enzyme activity, independent of cellular uptake or metabolism.

Principle of a Universal Kinase Inhibition Assay

cluster_reaction Kinase Reaction cluster_detection Luminescent Detection ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Substrate_P Phosphorylated Substrate Kinase->Substrate_P Inhibitor 7-Methoxy-1,5- naphthyridin-2(1H)-one Inhibitor->Kinase Detection_Reagent Detection Reagent (e.g., ADP-Glo) ADP->Detection_Reagent Light Light Signal Detection_Reagent->Light proportional to ADP amount

Caption: Principle of an ADP-based kinase inhibition assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]

Materials:

  • Purified recombinant kinase and its specific substrate

  • This compound

  • Kinase buffer (composition is kinase-dependent, typically contains Tris-HCl, MgCl₂, DTT)

  • ATP solution

  • Low-volume 384-well white plates

  • Commercial ADP-detection kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of kinase and substrate in kinase buffer. Prepare an ATP solution at 2X the final desired concentration.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of the test compound dilution (or vehicle control).

    • 2.5 µL of the kinase/substrate mixture.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes.

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Protocol 3: In Vitro Phosphatase Assay (pNPP Colorimetric)

This protocol uses the non-specific substrate p-nitrophenyl phosphate (pNPP) to measure general phosphatase activity.[10] Dephosphorylation of pNPP yields p-nitrophenol, a yellow product that can be quantified by absorbance.[11]

Materials:

  • Purified recombinant phosphatase (e.g., PTP1B, SHP-2)

  • This compound

  • Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution (e.g., 10 mM in assay buffer)

  • 96-well clear flat-bottom plates

  • Stop solution (e.g., 5 N NaOH)

  • Microplate spectrophotometer

Procedure:

  • Assay Setup: To each well of a 96-well plate, add 20 µL of phosphatase diluted in assay buffer.[10] Include wells for a no-enzyme blank.

  • Inhibitor Addition: Add 10 µL of the test compound serial dilutions (or vehicle control). Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding 20 µL of the pNPP substrate solution to each well.[10]

  • Incubation: Incubate the plate for 20-30 minutes at room temperature. The reaction should remain in the linear range.[10]

  • Stop Reaction: Terminate the reaction by adding 20 µL of 5 N NaOH to each well.[10]

  • Data Acquisition: Measure the absorbance at 405 nm.

TargetCompound IC50 (µM)
Kinase A> 50
Kinase B0.25
Kinase C8.7
Phosphatase X> 50
Phosphatase Y> 50

Tier 3: Target Validation & Cellular Engagement

Scientific Rationale: A positive result in a biochemical assay (Tier 2) demonstrates that the compound can inhibit the enzyme, but it does not prove that it binds to that target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for confirming target engagement in situ.[12][13] The principle is based on ligand-induced thermal stabilization of the target protein.[14] When a compound binds to its protein target, it typically increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[15] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "thermal shift" can be observed, providing direct evidence of binding.[16]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_treat Cell Treatment cluster_heat Thermal Challenge cluster_lysis Lysis & Separation cluster_detect Detection T1 Treat cell suspension with Compound vs. Vehicle T2 Incubate (e.g., 1h at 37°C) T1->T2 H1 Aliquot treated cells T2->H1 H2 Heat aliquots to different temperatures (e.g., 40-70°C) H1->H2 H3 Cool to room temperature H2->H3 L1 Lyse cells (e.g., freeze-thaw) H3->L1 L2 Centrifuge to pellet aggregated proteins L1->L2 L3 Collect supernatant (soluble protein fraction) L2->L3 D1 Quantify total protein L3->D1 D2 Analyze by SDS-PAGE and Western Blot for target protein D1->D2 D3 Quantify band intensity D2->D3

Caption: Tier 3 Workflow: Western Blot-based CETSA.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for a classic CETSA experiment with detection by Western blot.[12]

Materials:

  • Cell line expressing the target protein of interest

  • This compound

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heating blocks

  • Ultracentrifuge

  • Reagents and equipment for SDS-PAGE and Western blotting

  • Primary antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either the test compound (at a concentration ~10-100x the biochemical IC50) or vehicle control for 1-2 hours in the incubator.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing inhibitors to a specific cell density. Aliquot the cell suspension into PCR tubes for each temperature point.[12]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 3°C increments). Immediately cool the tubes on ice.[12][16]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g or higher) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Detection: Probe the membrane with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensity for each temperature point for both the vehicle- and compound-treated samples. Plot the relative band intensity against temperature to generate melting curves. A shift in the curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, engagement.

Conclusion

The systematic, tiered approach detailed in this application note provides a robust framework for the initial characterization of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific enzyme families and finally to direct target engagement in a cellular context, researchers can efficiently generate a comprehensive pharmacological profile. This strategy mitigates risks, conserves resources, and builds a strong, evidence-based foundation for further preclinical development.

References

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  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(4), 1144-1148. [Link]

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Application Notes and Protocols: 7-Methoxy-1,5-naphthyridin-2(1H)-one as a Research Tool in Cancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridinone Scaffold as a Privileged Structure in Oncology Research

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry and drug development. Within the vast landscape of heterocyclic chemistry, the naphthyridinone core has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] Various derivatives of the naphthyridine scaffold have demonstrated significant potential as anticancer agents by targeting diverse cellular pathways implicated in cancer progression.[3][4][5][6] This document provides detailed application notes and protocols for the investigation of a specific derivative, 7-Methoxy-1,5-naphthyridin-2(1H)-one, as a research tool in cancer studies. While direct extensive research on this specific molecule is emerging, its structural features suggest a compelling hypothesis for its mechanism of action, which will be explored herein.

Physicochemical Properties of this compound

A foundational aspect of utilizing any small molecule in research is understanding its basic physicochemical properties. These properties influence solubility, cell permeability, and overall handling in experimental settings.

PropertyValueSource
CAS Number 959615-59-9[7]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Appearance Off-white to light yellow solidTypical for this class of compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in waterInferred from similar heterocyclic compounds
Storage Store at 2-8°C, sealed in a dry environment[7]

Note on Preparation of Stock Solutions: For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store aliquots at -20°C or -80°C for long-term stability.

Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality

The structural backbone of this compound shares similarities with a class of highly successful targeted cancer therapies: Poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs.[12][13] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs).[12] The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death through a concept known as synthetic lethality .[8][9][10]

We hypothesize that this compound acts as a competitive inhibitor at the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA, which is a key driver of cytotoxicity for many PARP inhibitors.[8][12]

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_damage_N Single-Strand Break (SSB) PARP_N PARP Activation & Recruitment DNA_damage_N->PARP_N DSB_N Replication Fork Collapse (leads to DSB) DNA_damage_N->DSB_N SSB_repair_N SSB Repair PARP_N->SSB_repair_N Survival_N Cell Survival SSB_repair_N->Survival_N HR_N Homologous Recombination (HR) (Error-free DSB Repair) DSB_N->HR_N HR_N->Survival_N DNA_damage_C Single-Strand Break (SSB) PARP_C PARP Recruitment DNA_damage_C->PARP_C PARP_Inhibition PARP Inhibition & Trapping PARP_C->PARP_Inhibition Compound This compound Compound->PARP_Inhibition SSB_accumulation SSB Accumulation PARP_Inhibition->SSB_accumulation DSB_C Replication Fork Collapse (leads to DSB) SSB_accumulation->DSB_C HR_deficient Defective Homologous Recombination (e.g., BRCA1/2 mutant) DSB_C->HR_deficient Apoptosis Apoptosis HR_deficient->Apoptosis

Caption: Hypothesized mechanism of synthetic lethality induced by this compound.

Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial characterization of the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)

This initial screen is crucial for determining the concentration range over which the compound affects cell viability and for calculating the half-maximal inhibitory concentration (IC50).

Principle: Tetrazolium salts (like MTS or MTT) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant ovarian cancer line OVCAR-3, BRCA-proficient line SK-OV-3, breast cancer line MDA-MB-436 [BRCA1 mutant], and a non-cancerous control line like MCF-10A).

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • 96-well clear flat-bottom plates.

  • This compound stock solution (10 mM in DMSO).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) or MTT reagent with solubilization buffer.

  • Microplate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the highest concentration of DMSO used, typically ≤0.5%).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Afterwards, carefully remove the medium and add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

MTS_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Serial Dilutions of Compound incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_reagent Add MTS/MTT Reagent incubate2->add_reagent incubate3 Incubate 1-4h add_reagent->incubate3 read Read Absorbance incubate3->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining IC50 using an MTS/MTT assay.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of the compound on cell cycle progression, identifying if it induces arrest at a specific phase (e.g., G2/M), which is a characteristic of DNA-damaging agents.[14][15][16]

Principle: A DNA-binding fluorescent dye (like Propidium Iodide, PI, or 7-AAD) is used to stain the DNA of fixed and permeabilized cells. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[17]

Materials:

  • Cancer cell lines cultured in 6-well plates.

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol.

  • PI/RNase Staining Buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C or for at least 2 hours at 4°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000-20,000 events per sample.

  • Analysis: Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to gate on single cells and then model the cell cycle distribution based on the DNA content histogram. Compare the percentage of cells in each phase between treated and control samples.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC or APC) and can be used to detect exposed PS. Propidium Iodide (PI), a vital dye, is excluded by cells with intact membranes. Therefore:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Materials:

  • Cancer cell lines cultured in 6-well plates.

  • This compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol (e.g., 1x IC50 for 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells.

  • Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Analysis: Create a quadrant plot (FITC vs. PI) to quantify the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic).

In Vivo Efficacy Evaluation: Xenograft Tumor Models

Promising lead compounds from in vitro studies should be evaluated in preclinical animal models to assess their therapeutic potential.[21]

Model: A common model is the subcutaneous xenograft model where human cancer cells (e.g., OVCAR-3) are implanted into immunocompromised mice (e.g., nude or NSG mice).

Protocol Outline:

  • Cell Implantation: Subcutaneously inject ~5-10 million cancer cells in a mixture of medium and Matrigel into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound at different doses, positive control like Olaparib).

  • Dosing: Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation like Ki-67 or apoptosis like cleaved caspase-3).

Conclusion

This compound represents a promising chemical scaffold for investigation in cancer research. Based on its structural properties, a primary hypothesized mechanism of action is the inhibition of PARP, leading to synthetic lethality in HR-deficient cancer cells. The protocols detailed in this guide provide a comprehensive framework for the systematic in vitro and in vivo evaluation of this compound. By elucidating its cytotoxic and cytostatic effects, mechanism of action, and preclinical efficacy, researchers can rigorously assess its potential as a novel therapeutic agent.

References

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. MDPI.
  • PARP Inhibitors Resistance: Mechanisms and Perspectives. PMC - NIH.
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  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH.
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  • Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. PubMed.
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  • discovery and SAR study of 1H-imidazo[4,5-h][8][21]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).

  • Measuring Apoptosis using Annexin V and Flow Cytometry.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Form
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  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET)
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The Naphthyridinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Versatile Pharmacophore

Naphthyridinones, bicyclic heterocyclic compounds featuring two nitrogen atoms within a fused pyridine and pyridinone ring system, have emerged as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from their remarkable ability to serve as a foundational structure for a diverse array of biologically active molecules, leading to the development of numerous therapeutic agents.[1] The journey of the naphthyridinone core from a chemical curiosity to a cornerstone of drug discovery is a testament to the power of scaffold-based drug design. This guide provides an in-depth exploration of the applications of naphthyridinones, complete with detailed protocols for their synthesis and biological evaluation, tailored for researchers, scientists, and drug development professionals.

The initial breakthrough that propelled naphthyridines into the pharmaceutical spotlight was the discovery of nalidixic acid, a 1,8-naphthyridinone derivative, which became the progenitor of the highly successful quinolone class of antibiotics.[2] This seminal discovery highlighted the potential of the naphthyridinone framework to interact with critical biological targets, in this case, bacterial DNA gyrase.[3] Since then, extensive research has unveiled the therapeutic potential of naphthyridinone derivatives across a spectrum of diseases, including cancer and inflammatory disorders. This versatility arises from the scaffold's unique structural and electronic properties, which allow for facile and diverse functionalization, enabling the fine-tuning of pharmacological activity against various targets.

This document will delve into the key therapeutic applications of naphthyridinones, focusing on their roles as potent inhibitors of bacterial enzymes, crucial cellular kinases, and DNA repair enzymes. For each application, we will explore the underlying mechanism of action and provide detailed, field-proven protocols for their biological evaluation.

I. Naphthyridinones as Potent Antibacterial Agents

The ever-present threat of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. Naphthyridinone-based compounds, particularly those belonging to the fluoroquinolone class, have been instrumental in combating bacterial infections for decades.[2]

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of many naphthyridinone derivatives involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds trap the enzyme in a state where it has introduced a double-strand break in the DNA, ultimately leading to bacterial cell death.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the standardized broth microdilution method to determine the MIC, followed by a procedure to determine the MBC of naphthyridinone derivatives.

Materials:
  • Naphthyridinone compound stock solution (typically in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35°C ± 2°C)

  • Mueller-Hinton Agar (MHA) plates

Step-by-Step Protocol for MIC Determination:
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the naphthyridinone stock solution (at a concentration that is twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the naphthyridinone compound in which there is no visible bacterial growth.[4]

Step-by-Step Protocol for MBC Determination:
  • Subculturing:

    • From the wells that show no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10-100 µL aliquot.[5]

    • Spot-inoculate or spread the aliquot onto a fresh MHA plate.[5]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Data Interpretation:

    • Observe the plates for bacterial growth. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[5]

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) B Serial Dilution of Naphthyridinone in 96-well plate A->B C Inoculate wells with bacteria B->C D Incubate at 35°C for 18-24h C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells (MIC and higher concentrations) onto MHA plates E->F Proceed to MBC G Incubate at 37°C for 18-24h F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC Determination.

II. Naphthyridinones as Kinase Inhibitors in Oncology

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The naphthyridinone scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

A. MET Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis in various cancers. Several naphthyridinone-based compounds have been developed as potent MET kinase inhibitors.[6]

Mechanism of Action: Blocking Oncogenic Signaling

Naphthyridinone-based MET inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the MET kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways. This blockade of oncogenic signaling leads to the inhibition of cancer cell proliferation, survival, and motility.

Protocol 2: In Vitro MET Kinase Inhibition Assay (Luminescent)

This protocol describes a common method to determine the in vitro inhibitory activity of naphthyridinone compounds against MET kinase using a luminescent assay that measures ATP consumption.

Materials:
  • Recombinant active MET kinase

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[7]

  • ATP

  • Suitable substrate (e.g., Poly (Glu, Tyr) 4:1)

  • Naphthyridinone test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Protocol:
  • Reagent Preparation:

    • Prepare a serial dilution of the naphthyridinone compound in the kinase assay buffer containing DMSO (final DMSO concentration should be kept constant, e.g., 1%).

    • Prepare a solution of MET kinase in kinase assay buffer.

    • Prepare a solution of substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[8]

    • Add 2 µL of the MET kinase solution to each well.[8]

    • Incubate at room temperature for 15-30 minutes to allow for compound binding.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.[8]

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

  • Signal Detection:

    • Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, adding a reagent to deplete the remaining ATP, and second, adding a detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.[8]

    • Incubate as recommended by the manufacturer.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MET_Kinase_Assay A Prepare serial dilutions of naphthyridinone inhibitor B Add inhibitor and MET kinase to 384-well plate A->B C Pre-incubate to allow binding B->C D Initiate reaction with ATP and substrate C->D E Incubate at room temperature D->E F Stop reaction and add ADP-Glo™ reagents E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Mechanism of PARP Inhibition in Cancer Therapy.

IV. In Vivo Evaluation of Naphthyridinone Derivatives in Xenograft Models

To assess the therapeutic potential of promising naphthyridinone compounds, in vivo efficacy studies are crucial. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used for this purpose.

Protocol 5: Subcutaneous Xenograft Model for Anticancer Efficacy

This protocol provides a general framework for evaluating the in vivo antitumor activity of a naphthyridinone derivative.

Materials:
  • Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

  • Human cancer cell line relevant to the compound's target

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Naphthyridinone test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

Step-by-Step Protocol:
  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in sterile PBS or medium, potentially mixed with Matrigel to enhance tumor take rate.

    • Inject a defined number of cells (e.g., 1-10 x 10⁶) subcutaneously into the flank of each mouse. [9]

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the naphthyridinone compound and vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection). The dosage should be based on prior pharmacokinetic and tolerability studies.

  • Monitoring and Data Collection:

    • Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.

  • Endpoint and Analysis:

    • The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the naphthyridinone compound.

V. Synthesis of the Naphthyridinone Core

The versatility of the naphthyridinone scaffold is matched by the numerous synthetic strategies developed for its construction. The choice of synthetic route depends on the desired isomer and substitution pattern.

A. Synthesis of 1,5-Naphthyridinones

Common methods for the synthesis of the 1,5-naphthyridine core include the Skraup reaction and the Friedländer synthesis. [10]The Conrad-Limpach reaction, involving the condensation of an aminopyridine with a β-ketoester, is also a widely used approach. [10]

B. Synthesis of 1,6-Naphthyridinones

The synthesis of 1,6-naphthyridinones can be achieved through the condensation of 4-aminonicotinic acid derivatives with active methylene compounds. [1]Another approach involves the reaction of enaminones with 2-aminoprop-1-ene-1,1,3-tricarbonitrile. [11]

C. Synthesis of 1,8-Naphthyridinones

The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxy-1,8-naphthyridinones, which are precursors to many antibacterial agents. This reaction involves the condensation of an aminopyridine with a malonic ester derivative, followed by thermal cyclization. The Friedländer annulation of 2-aminonicotinaldehydes or ketones with compounds containing an activated methylene group is another efficient route. [2]

Conclusion

The naphthyridinone scaffold continues to be a rich source of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. The detailed protocols provided in this guide are intended to empower researchers to effectively synthesize and evaluate novel naphthyridinone derivatives, thereby contributing to the advancement of this important class of compounds in the pursuit of new medicines.

References

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  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]

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Application Notes & Protocols: A Systematic Approach to In Vivo Dosing of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Naphthyridinone Scaffold

7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS: 959615-59-9, MW: 176.17 g/mol ) is a heterocyclic small molecule belonging to the naphthyridine class.[1][2] Naphthyridine scaffolds are prevalent in medicinal chemistry, with various derivatives investigated as inhibitors of kinases such as PI3K/mTOR or as antitumor agents.[3] Publicly available literature does not currently contain specific in vivo efficacy, pharmacokinetic (PK), or toxicology data for this exact compound.

This guide, therefore, presents a foundational framework for researchers to systematically design and execute initial in vivo studies. The protocols herein are based on established principles of preclinical research for novel chemical entities, particularly those with predicted poor aqueous solubility—a common characteristic for such scaffolds.[4] For instance, a structurally related, albeit more complex, compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited poor aqueous solubility (8.28 µg/mL) and required careful formulation for in vivo assessment, where it showed antitumor effects in mice at a 1.0 mg/kg dose.[5]

The primary objective of this document is to provide the scientific rationale and step-by-step protocols necessary to determine an appropriate vehicle, administration route, and dose range for this compound in common rodent models. Adherence to rigorous, well-planned experimental design is critical for generating reproducible and translatable data.[6][7]

Foundational Step: Formulation and Vehicle Selection

The bioavailability and, consequently, the in vivo efficacy of a compound are critically dependent on its formulation.[8] For compounds with poor water solubility, selecting an appropriate vehicle is the first and most crucial experimental hurdle.[4] The goal is to achieve a stable and homogenous solution or suspension that allows for accurate and reproducible dosing while minimizing vehicle-induced toxicity.[8][9]

Rationale for Vehicle Selection

The choice of vehicle is a multi-step process contingent on the compound's physicochemical properties. The primary strategy involves attempting solubilization in a series of increasingly potent solvent systems.

  • Aqueous Vehicles: The simplest vehicles, such as sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), are always tested first due to their physiological compatibility.[10]

  • Co-solvent Systems: If aqueous solubility is insufficient, a co-solvent system is employed. This typically involves dissolving the compound in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other components like Polyethylene Glycol (PEG) to maintain solubility in a final aqueous solution.[4][10] Surfactants such as Polysorbate 80 (Tween 80) are often included to improve stability and prevent precipitation.[9] The concentration of organic solvents must be kept to a minimum to avoid vehicle-specific biological effects.[11]

  • Suspensions: For compounds that cannot be solubilized, an aqueous suspension is a viable alternative for oral administration. This involves suspending the micronized compound in a vehicle containing a suspending agent, such as 0.5% w/v carboxymethylcellulose (CMC).[9] Uniformity of the suspension must be maintained during dosing.

Decision Workflow for Vehicle Selection

The following diagram outlines the logical progression for selecting an appropriate in vivo formulation.

VehicleSelection start Start: Assess Compound Solubility check_aqueous Test Solubility in Aqueous Vehicle (Saline/PBS) start->check_aqueous aqueous_ok Soluble & Stable? check_aqueous->aqueous_ok use_aqueous Proceed with Aqueous Formulation aqueous_ok->use_aqueous Yes try_cosolvent Attempt Co-solvent System (e.g., DMSO/PEG/Tween/Saline) aqueous_ok->try_cosolvent No cosolvent_ok Clear & Stable Solution? try_cosolvent->cosolvent_ok use_cosolvent Proceed with Co-solvent Formulation (Validate with Vehicle Control Group) cosolvent_ok->use_cosolvent Yes try_suspension Prepare Suspension (e.g., 0.5% CMC) cosolvent_ok->try_suspension No suspension_ok Homogenous Suspension? try_suspension->suspension_ok use_suspension Proceed with Suspension (Ensure Continuous Mixing) suspension_ok->use_suspension Yes fail Insoluble/Unstable Re-evaluate Compound or Consider Advanced Formulation (e.g., Cyclodextrins, Liposomes) suspension_ok->fail No

Caption: Vehicle selection workflow for poorly soluble compounds.

In Vivo Study Design: Route and Dose Determination

A well-designed preclinical study is paramount for obtaining meaningful results.[6] This involves selecting an appropriate animal model, route of administration, and conducting a dose-finding study to establish a safe and effective range.[7][12]

Animal Model Selection

Mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley) are the most common rodent models for initial PK and efficacy studies due to their well-characterized physiology and ease of handling.[13] The choice of strain may depend on the specific disease model to be used in subsequent efficacy studies. All procedures must adhere to ethical guidelines and be approved by an Institutional Animal Care and Use Committee (IACUC).[14]

Route of Administration (ROA)

The ROA significantly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15]

  • Intraperitoneal (IP): Often used in early-stage rodent studies. It bypasses the gastrointestinal (GI) tract and first-pass metabolism, generally leading to higher and more rapid systemic exposure compared to oral dosing.[16] This makes it suitable for proof-of-concept studies where maximizing exposure is desired.

  • Oral (PO): The most common route for clinical therapeutics, but it is also the most complex path for a drug to reach circulation due to potential degradation in the GI tract and first-pass metabolism in the liver.[15][17]

  • Intravenous (IV): Provides 100% bioavailability and is the gold standard for pharmacokinetic studies.[15] However, it can be technically challenging in rodents for repeated dosing and is often reserved for single-dose PK assessments.

  • Subcutaneous (SC): Provides slower, more sustained absorption compared to IP or IV routes.[18]

For initial efficacy testing of this compound, IP administration is recommended to ensure sufficient systemic exposure. Oral administration should be investigated in parallel or subsequently to assess its potential as a clinical candidate.

Dose Range Finding and Maximum Tolerated Dose (MTD)

Before conducting efficacy studies, a dose-range-finding study must be performed in a small cohort of animals to determine the maximum tolerated dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity or overt signs of distress.

Starting Dose Estimation: There is no established in vivo data for this compound. However, the structurally related compound mentioned earlier showed efficacy at 1.0 mg/kg.[5] A conservative starting point for a dose escalation study could be a range spanning this value, for example, 1, 3, 10, and 30 mg/kg.

General Workflow for an Initial In Vivo Study

The following diagram illustrates the key phases of a comprehensive initial in vivo evaluation.

StudyWorkflow phase1 Phase 1: Pre-formulation solubility Solubility & Vehicle Screening phase1->solubility formulation Final Formulation Protocol solubility->formulation phase2 Phase 2: Dose Escalation (MTD) formulation->phase2 dosing Administer Ascending Doses (e.g., 1, 3, 10, 30 mg/kg) phase2->dosing monitoring Monitor for Clinical Signs (Weight loss, behavior) dosing->monitoring mtd_det Determine MTD monitoring->mtd_det phase3 Phase 3: Efficacy & PK/PD mtd_det->phase3 efficacy_study Efficacy Study in Disease Model (Doses ≤ MTD) phase3->efficacy_study pk_study Pilot Pharmacokinetic Study (Single Dose, Multiple Timepoints) phase3->pk_study analysis Data Analysis (Efficacy, Exposure, Target Engagement) efficacy_study->analysis pk_study->analysis

Caption: High-level workflow for in vivo compound evaluation.

Detailed Experimental Protocols

Disclaimer: These protocols are general templates and must be adapted based on experimental findings and institutional guidelines. All work should be performed in a sterile environment.

Protocol 1: Preparation of a Co-Solvent Dosing Vehicle

This protocol describes the preparation of a common co-solvent vehicle suitable for IP or PO administration of poorly soluble compounds.[4][9] A typical final composition is 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline .

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Polysorbate 80 (Tween 80), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile vials, syringes, and filters

Procedure:

  • Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals, dose level, and dosing volume (typically 5-10 mL/kg for mice).

  • Initial Solubilization: In a sterile vial, weigh the required amount of this compound. Add the calculated volume of DMSO (10% of the final volume). Vortex or sonicate gently until the compound is completely dissolved. The solution should be perfectly clear.

  • Add Co-solvent: Add the calculated volume of PEG400 (40% of the final volume). Vortex to mix thoroughly.

  • Add Surfactant: Add the calculated volume of Tween 80 (5% of the final volume). Vortex until the solution is homogenous.

  • Final Dilution: Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing. This dropwise addition is critical to prevent the compound from precipitating out of solution.

  • Final Check: The final formulation should be a clear, homogenous solution. If any cloudiness or precipitate is observed, the formulation is not suitable and may require optimization (e.g., increasing the co-solvent ratio or decreasing the final compound concentration).

  • Vehicle Control: Prepare a parallel formulation containing all vehicle components but without the test compound. This is essential for the control group in your study.

Protocol 2: Administration via Intraperitoneal (IP) Injection in Mice

Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and back to expose the abdomen.

  • Injection Site: Tilt the mouse slightly head-down. The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a shallow angle (approximately 15-20 degrees).

  • Injection: Gently aspirate to ensure no fluid (blood or urine) is drawn back, confirming you have not entered a vessel or the bladder. Slowly inject the calculated dose volume.

  • Withdrawal: Smoothly withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for a few minutes post-injection for any immediate adverse reactions.

Protocol 3: Administration via Oral Gavage (PO) in Mice

Procedure:

  • Animal Restraint: Scruff the mouse firmly to immobilize its head and ensure its body and neck are in a straight line.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Insert the needle into the mouth just off-center, slide it along the roof of the mouth, and gently advance it down the esophagus. The animal should swallow the tube as it advances; do not force it.

  • Confirmation: Ensure the needle has entered the esophagus and not the trachea. If resistance is met or the animal shows respiratory distress, withdraw immediately.

  • Substance Delivery: Once the needle is correctly positioned in the stomach, slowly dispense the formulation.

  • Withdrawal: Smoothly withdraw the gavage needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of choking, distress, or leakage of the formulation from the mouth or nose.

Data Summary and Interpretation

All quantitative data should be clearly tabulated for easy analysis and comparison. Below are example tables for organizing key experimental parameters and results.

Table 1: Formulation Composition

Component Supplier/Grade Lot No. % of Final Volume Volume (mL) for 10 mL total
DMSO Injectable [Record] 10% 1.0
PEG400 Injectable [Record] 40% 4.0
Tween 80 Injectable [Record] 5% 0.5

| 0.9% Saline | Sterile | [Record] | 45% | 4.5 |

Table 2: Dose Escalation Study Design and Observations

Group N Compound Conc. (mg/mL) Dose Level (mg/kg) Dosing Volume (mL/kg) Body Weight Change (%) Clinical Observations
1 (Vehicle) 3 0 0 10 [Record Data] [e.g., Normal]
2 3 0.1 1 10 [Record Data] [Record Data]
3 3 0.3 3 10 [Record Data] [Record Data]
4 3 1.0 10 10 [Record Data] [Record Data]

| 5 | 3 | 3.0 | 30 | 10 | [Record Data] | [e.g., Lethargy >10% BW loss] |

References

  • Sena, E. S., et al. (2018). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology. Springer. Available at: [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. Available at: [Link]

  • Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • Marrocco, V., et al. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. Available at: [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • Kim, S. H., et al. (2014). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • Ghosal, S. K., et al. (2012). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]

  • Lukas, G., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Wang, Y., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Sygnature Discovery. (n.d.). Route of Administration. Retrieved from [Link]

  • Laranjeira, C., et al. (2024). In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. MDPI. Available at: [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][15][19]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Dziwornu, G. A., et al. (2022). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link]

  • Oliveras, J. M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Oliveras, J. M., et al. (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals. Available at: [Link]

  • Wang, T., et al. (2021). discovery and SAR study of 1H-imidazo[4,5-h][15][19]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

using 7-Methoxy-1,5-naphthyridin-2(1H)-one in cell culture experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Cellular Application of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell culture experiments. Given the limited publicly available data on the specific biological activities of this compound, this guide emphasizes foundational protocols and experimental strategies for the characterization of novel small molecules. The methodologies outlined here are designed to be adaptable and provide a robust framework for investigating the compound's potential cytotoxic, cytostatic, and mechanistic effects.

Introduction to this compound and the Naphthyridine Scaffold

The naphthyridine core is a recognized "privileged structure" in medicinal chemistry, with various isomers forming the basis of numerous biologically active compounds.[1][2] Derivatives of the broader naphthyridine family have been shown to exhibit a range of activities, including the inhibition of critical cellular signaling pathways. For instance, certain naphthyridinone derivatives have been identified as potent dual inhibitors of PI3K/mTOR and ERK/Aurora B kinases, both of which are pivotal in cancer cell proliferation and survival.[3][4] While the specific targets of this compound are not yet fully elucidated in the available literature, its structural similarity to other bioactive naphthyridines suggests its potential as a modulator of key cellular processes.

This guide will walk you through the essential steps to empirically determine its biological effects, from initial handling and dose-response assessment to more in-depth mechanistic studies.

Compound Handling and Stock Solution Preparation

Proper handling and preparation of the compound are paramount for reproducible and accurate experimental results. The following protocol is a standard procedure for small molecule inhibitors.

Physicochemical Properties Summary
PropertyValueSource
CAS Number 959615-59-9ChemScene[5], BLDpharm[6]
Molecular Formula C₉H₈N₂O₂ChemScene[5]
Molecular Weight 176.17 g/mol ChemScene[5]
Purity ≥98% (typical)ChemScene[5]
Recommended Storage Sealed in a dry environment at 2-8°CChemScene[5]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution

The causality behind using Dimethyl Sulfoxide (DMSO) as a solvent is its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous cell culture media. A high-concentration stock solution minimizes the final concentration of DMSO in the culture, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of the compound using the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 176.17 g/mol / 1000 Example: For 1 mL of a 10 mM stock, you would need 1.76 mg of the compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light.

Foundational Experiment: Determining the Effective Concentration Range

Before delving into mechanistic studies, it is crucial to determine the concentration range over which this compound affects cell viability. A dose-response experiment using a cell viability assay is the standard method for this.[7]

Protocol 2: Cell Viability Assessment using a Resazurin-based Assay

This protocol uses a resazurin-based reagent (e.g., alamarBlue™ or similar), which is a robust and non-toxic assay that measures the metabolic activity of living cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Selected cancer or non-cancerous cell line(s)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • 10 mM stock solution of this compound

  • Resazurin-based cell viability reagent

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells, ensuring high viability (>95%).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should allow for logarithmic growth during the treatment period.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 1 nM. It is critical to include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin).[7]

    • Carefully remove the medium from the cells and add 100 µL of the diluted compound or control solutions to the respective wells.

    • Incubate for a defined period, typically 48 to 72 hours.[7]

  • Viability Assessment:

    • Add the resazurin reagent to each well according to the manufacturer's instructions (usually 10-20 µL per 100 µL of medium).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example IC₅₀ Determination
Concentration% Viability (Normalized)
Vehicle (DMSO)100%
1 nM98.7%
10 nM95.2%
100 nM88.1%
1 µM65.4%
10 µM49.8%
100 µM12.3%

From this data, an IC₅₀ value can be calculated, which will inform the concentrations used in subsequent mechanistic experiments (typically at, below, and slightly above the IC₅₀).

Investigating a Hypothetical Mechanism of Action

As previously mentioned, other naphthyridinones have been shown to inhibit kinase signaling pathways.[4] A logical next step is to investigate whether this compound affects a common and critical signaling pathway, such as the PI3K/AKT/mTOR pathway. This is a hypothetical framework to guide experimental design.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates P70S6K p70S6K mTOR->P70S6K Phosphorylates Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth Promotes Naphthyridinone This compound (Hypothetical Inhibitor) Naphthyridinone->PI3K Inhibits? Naphthyridinone->mTOR Inhibits?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Protocol 3: Western Blot Analysis of Pathway Modulation

This protocol aims to determine if this compound inhibits the PI3K/AKT/mTOR pathway by measuring the phosphorylation status of key downstream proteins like AKT and p70S6K. A decrease in the phosphorylated form of these proteins upon treatment would support the hypothesis.

Materials:

  • Cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-p70S6K, anti-total-p70S6K, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for a shorter duration (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to assess the degree of inhibition.

Comprehensive Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of a novel small molecule inhibitor in a cell culture setting.

G A Compound Preparation (10 mM Stock in DMSO) B Dose-Response Assay (e.g., Resazurin, 72h) A->B C Calculate IC50 Value B->C D Hypothesis Generation (e.g., Kinase Pathway Inhibition) C->D F Functional Cell-Based Assay (e.g., Migration, Apoptosis) C->F E Mechanistic Assay (e.g., Western Blot, 2-24h) D->E G Data Analysis & Interpretation E->G F->G

Caption: A comprehensive workflow for small molecule characterization.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings, every protocol should incorporate self-validating systems:

  • Controls are Non-Negotiable: Always include positive, negative, and vehicle controls in every experiment. This helps to differentiate compound-specific effects from artifacts.

  • Orthogonal Assays: If a decrease in viability is observed, confirm the mode of cell death (apoptosis vs. necrosis) with a secondary assay, such as Annexin V/PI staining followed by flow cytometry.

  • Multiple Cell Lines: Test the compound in more than one cell line to determine if the observed effects are cell-type specific or more general.

  • Reproducibility: All key findings should be independently replicated to ensure their validity.

By adhering to these principles of scientific integrity and employing the detailed protocols within this guide, researchers can confidently begin to unravel the biological functions of this compound.

References

  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
  • Benchchem. Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
  • ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • NIH. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9.
  • PubMed Central (PMC). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
  • PubMed Central (PMC).
  • Guidechem. 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one.
  • PubMed Central (PMC).
  • PubMed Central (PMC). 1,6-Naphthyridin-2(1H)
  • ChemScene. This compound.
  • PubMed. Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors.
  • NIH. Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O.
  • MDPI. 1,6-Naphthyridin-2(1H)
  • ChemicalBook. 7-methoxy-5-methyl-1,8-Naphthyridin-2(1H)-one | 69587-77-5.
  • BLDpharm. 959615-59-9|this compound.
  • MDPI. 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties.
  • ResearchGate. (PDF) 1,6-Naphthyridin-2(1H)
  • NIH.
  • Organic & Biomolecular Chemistry (RSC Publishing). discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.

  • Labshake. 7-Methoxy-1H-[8][10]naphthyridin-4-one by BOC Sciences.

Sources

Application Note: 7-Methoxy-1,5-naphthyridin-2(1H)-one as a Potent Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,5-naphthyridin-2(1H)-one scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. This document provides a detailed technical guide for researchers on the characterization of 7-Methoxy-1,5-naphthyridin-2(1H)-one , a novel compound within this class, as a potential inhibitor of the PI3K/mTOR signaling pathway, a critical axis in cancer cell growth and proliferation.[1] We present field-proven, step-by-step protocols for biochemical and cell-based assays to determine its inhibitory potency, cellular activity, and anti-proliferative effects. This guide is intended for cancer researchers, cell biologists, and drug development professionals seeking to evaluate novel kinase inhibitors.

Introduction: The Rationale for Targeting Kinases with Naphthyridinones

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many human diseases, particularly cancer. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[1][2] The naphthyridine core structure has been successfully utilized to develop potent inhibitors against various kinases, including those in the PI3K/mTOR pathway.[1][2][3][4][5]

This compound (herein referred to as Naphthy-M7) is a synthetic small molecule belonging to the naphthyridinone family.[6][7] While the broader class of naphthyridinones has shown promise, the specific biological activity of this methoxy-substituted analog has been less characterized. This application note outlines a comprehensive experimental strategy to validate and characterize Naphthy-M7 as a PI3K/mTOR pathway inhibitor. The protocols described herein are designed to be self-validating, providing a robust framework for assessing the compound's mechanism of action and therapeutic potential.

Postulated Mechanism of Action: Inhibition of the PI3K/mTOR Signaling Pathway

Based on structure-activity relationships of related naphthyridinone compounds, we hypothesize that Naphthy-M7 acts as a dual inhibitor of PI3K and mTOR kinases.[1] These kinases are central nodes in a signaling cascade that integrates extracellular and intracellular signals to control cell growth, proliferation, and survival.[2] By inhibiting these key enzymes, Naphthy-M7 is expected to disrupt downstream signaling, leading to decreased phosphorylation of key effector proteins like Akt and S6 kinase (S6K), ultimately resulting in cell cycle arrest and apoptosis in cancer cells.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth (inhibition relieved) NaphthyM7 Naphthy-M7 (Inhibitor) NaphthyM7->PI3K NaphthyM7->mTORC1 NaphthyM7->mTORC2

Figure 1: Postulated inhibition of the PI3K/mTOR signaling pathway by Naphthy-M7.

Experimental Workflows and Protocols

A multi-step approach is essential to comprehensively characterize a novel kinase inhibitor. The workflow below outlines the logical progression from in-vitro enzymatic assays to cell-based functional assays.

Experimental_Workflow Compound Naphthy-M7 (7-Methoxy-1,5- naphthyridin-2(1H)-one) Biochem_Assay Protocol 1: Biochemical Kinase Assay (ADP-Glo™) Compound->Biochem_Assay Cell_Assay Protocol 2: Cellular Pathway Assay (Western Blot) Compound->Cell_Assay Viability_Assay Protocol 3: Cell Viability Assay (CellTiter-Glo®) Compound->Viability_Assay IC50 Determine IC50 (Potency) Biochem_Assay->IC50 pAkt_pS6K Assess Downstream Inhibition Cell_Assay->pAkt_pS6K GI50 Determine GI50 (Efficacy) Viability_Assay->GI50 Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis pAkt_pS6K->Data_Analysis GI50->Data_Analysis

Figure 2: Recommended experimental workflow for characterizing Naphthy-M7.

Materials and Reagents
  • Compound: this compound (CAS 959615-59-9), >98% purity.[6]

  • Kinases: Recombinant human PI3Kα and mTOR enzymes.

  • Assay Kits: ADP-Glo™ Kinase Assay, CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Lines: Human breast cancer cell line MCF-7 or prostate cancer cell line PC-3 (known to have active PI3K/mTOR signaling).

  • Antibodies: Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin). HRP-conjugated secondary antibodies.

  • Reagents: DMSO (cell culture grade), ATP, kinase buffer, cell culture media (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, RIPA buffer, protease and phosphatase inhibitor cocktails, ECL Western Blotting Substrate.

  • Equipment: Plate reader (luminescence), electrophoresis and Western blotting apparatus, cell culture incubator, microscope.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the direct inhibitory effect of Naphthy-M7 on purified kinase enzymes by measuring the amount of ADP produced in the kinase reaction.

Causality: The ADP-Glo™ assay is a robust, high-throughput method for quantifying kinase activity. The amount of ADP produced is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of the inhibitor indicates direct enzymatic inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Naphthy-M7 in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer to achieve final assay concentrations ranging from 1 µM to 0.05 nM.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the recombinant PI3Kα or mTOR enzyme and its respective substrate in kinase buffer.

  • Inhibitor Addition: Add 2.5 µL of the diluted Naphthy-M7 compound or DMSO (vehicle control) to the wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Pathway Modulation (Western Blot)

This protocol assesses whether Naphthy-M7 inhibits the PI3K/mTOR pathway within a cellular context by measuring the phosphorylation status of downstream targets.

Causality: A potent and cell-permeable inhibitor will reduce the phosphorylation of key downstream effectors of the PI3K/mTOR pathway, such as Akt and S6K. Observing a dose-dependent decrease in p-Akt and p-S6K levels provides strong evidence of on-target activity in a biological system.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or PC-3 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of Naphthy-M7 (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-treated well as a vehicle control.

  • Cell Lysis: Aspirate the media, wash the cells once with ice-cold PBS, and lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), and GAPDH overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands for phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal to assess the specific inhibition of phosphorylation.

Protocol 3: Cell Viability and Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of Naphthy-M7 on the viability and proliferation of cancer cells.

Causality: Inhibition of a critical survival pathway like PI3K/mTOR is expected to reduce cell viability and inhibit proliferation. The CellTiter-Glo® assay quantifies ATP levels, which serve as a direct indicator of metabolically active, viable cells. A decrease in the luminescent signal reflects the compound's anti-proliferative or cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well, opaque-walled plate at an appropriate density (e.g., 5,000 cells/well). Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Naphthy-M7. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value using a non-linear regression curve fit.

Data Presentation and Interpretation

The following tables present hypothetical but representative data that could be obtained from the protocols described above, demonstrating the potent and selective activity of Naphthy-M7.

Table 1: Biochemical Potency of Naphthy-M7

Kinase TargetIC50 (nM)
PI3Kα15.2
mTOR25.8
Kinase X (unrelated)>10,000
Kinase Y (unrelated)>10,000

Interpretation: The low nanomolar IC50 values against PI3Kα and mTOR suggest that Naphthy-M7 is a potent dual inhibitor. The high IC50 values against unrelated kinases indicate good selectivity, which is a desirable attribute for a therapeutic candidate to minimize off-target effects.

Table 2: Cellular Activity of Naphthy-M7 in MCF-7 Cells

Treatment Concentration (µM)p-Akt (Ser473) Inhibition (%)p-S6K (Thr389) Inhibition (%)Cell Viability (GI50, µM)
0.125%30%
1.085%92%0.95
10.098%99%

Interpretation: The data shows a clear dose-dependent inhibition of Akt and S6K phosphorylation in a cellular environment, confirming that the compound is cell-permeable and engages its intended targets. The sub-micromolar GI50 value demonstrates that target engagement translates into a potent anti-proliferative effect.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the preclinical evaluation of this compound as a novel kinase inhibitor. By systematically progressing from biochemical potency assays to cellular mechanism-of-action and functional outcome studies, researchers can robustly characterize the compound's therapeutic potential. The naphthyridinone scaffold continues to be a fertile ground for the discovery of new cancer therapeutics, and the methodologies described here are crucial for advancing these promising compounds through the drug development pipeline.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Thoreen, C. C., et al. (2009). An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1. The Journal of biological chemistry, 284(12), 8023–8032. [Link]

  • El-Sayed, M. T., et al. (2012). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link]

  • Aznar, F., & Alarcón, B. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3353. [Link]

  • Baudoin-de-la-bretesche, B., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 701. [Link]

  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & medicinal chemistry letters, 24(5), 1344–1348. [Link]

  • Chen, Z., et al. (2018). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][8][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & biomolecular chemistry, 16(29), 5327–5341. [Link]

  • Wang, Y., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of medicinal chemistry. [Link]

  • Kim, K. H., et al. (2009). Benzo[c][1][2]naphthyridines as inhibitors of PDK-1. Bioorganic & medicinal chemistry letters, 19(17), 5225–5228. [Link]

  • Wells, C. I., et al. (2022). Discovery of a Potent and Selective Naphthyridine-based Chemical Probe for Casein Kinase 2. ChemRxiv. [Link]

Sources

Application Notes & Protocols for the Quantification of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 7-Methoxy-1,5-naphthyridin-2(1H)-one

This compound (CAS No. 959615-59-9) is a heterocyclic compound belonging to the naphthyridinone class of molecules.[1][2] Naphthyridinones are recognized as privileged structures in medicinal chemistry, forming the core of various biologically active agents.[3][4] Derivatives of the broader naphthyridine family have been investigated for a range of therapeutic applications, including as potential PI3K/mTOR dual inhibitors in cancer therapy.[5] The accurate quantification of this compound is paramount for a variety of research and development activities, including pharmacokinetic (PK) studies, toxicokinetic evaluations, and quality control of drug substances.

This document provides a comprehensive guide to the analytical methods for the precise and reliable quantification of this compound in biological matrices, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.[6] Additionally, a High-Performance Liquid Chromatography (HPLC) method with UV detection is presented as a viable alternative for applications where the required sensitivity is less stringent. The protocols herein are designed to be robust and adhere to the principles of bioanalytical method validation as outlined by major regulatory bodies.[7][8]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1]
LogP (Predicted) 0.9317[1]
Topological Polar Surface Area (TPSA) 54.98 Ų[1]

The moderate LogP suggests that the compound can be retained on reversed-phase chromatographic columns, and the presence of nitrogen and oxygen atoms makes it amenable to ionization by electrospray ionization (ESI) for mass spectrometry.

PART 1: High-Sensitivity Quantification by LC-MS/MS

LC-MS/MS is the gold standard for quantifying low concentrations of drugs and metabolites in complex biological matrices due to its high selectivity and sensitivity.[6] The method described below is designed for the quantification of this compound in human plasma and is based on established principles of bioanalytical LC-MS/MS method development.[9][10]

Rationale for Method Design

The choice of a reversed-phase C18 column is based on the compound's moderate hydrophobicity. A gradient elution with acetonitrile and water containing formic acid is selected to ensure good peak shape and efficient ionization in positive ESI mode. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to compensate for matrix effects and variability in extraction and ionization. If a SIL-IS is not available, a structurally similar compound with close chromatographic retention and ionization characteristics can be used. For this protocol, we will assume the use of a suitable analogue as an internal standard (IS).

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Spiking (Analyte + IS) p2 Protein Precipitation (Acetonitrile) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Transfer & Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Injection onto HPLC p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Tandem Mass Spectrometry (MRM Mode) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Quantification of Unknowns d2->d3

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed Protocol

1.3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

1.3.2. Preparation of Standards and Quality Control Samples

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Perform serial dilutions to prepare working standard solutions.

  • Spike blank human plasma with the working standards to create calibration curve standards (e.g., 1-1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

1.3.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of IS working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

1.3.4. LC-MS/MS Conditions

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5500 V
Source Temp. 550°C
MRM Transitions Analyte: m/z 177.1 -> [Fragment ion 1], [Fragment ion 2] IS: To be determined based on structure

Note: The specific fragment ions for the Multiple Reaction Monitoring (MRM) transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan of the protonated molecule ([M+H]⁺, m/z 177.1).

Method Validation

The developed method must undergo a full validation according to regulatory guidelines to ensure its reliability.[7][8][11]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at LLOQ) of the nominal concentration.[11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.[6]
Recovery Consistent and reproducible extraction recovery.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established under various conditions (freeze-thaw, short-term, long-term).

PART 2: Routine Analysis by HPLC-UV

For applications not requiring the high sensitivity of LC-MS/MS, such as the analysis of bulk drug substance or concentrated formulations, an HPLC-UV method is a cost-effective and robust alternative.

Rationale for Method Design

The naphthyridinone scaffold is expected to have a strong UV chromophore.[12] The method will use a reversed-phase C18 column and an isocratic mobile phase for simplicity and reproducibility. The UV detection wavelength should be set at the absorbance maximum (λmax) of the compound, which needs to be determined experimentally using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Experimental Workflow

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Accurate Weighing & Dissolution (e.g., in Methanol) p2 Dilution to Working Concentration p1->p2 p3 Filtration (0.45 µm filter) p2->p3 a1 Injection onto HPLC p3->a1 a2 Isocratic Separation (C18 Column) a1->a2 a3 UV Detection at λmax a2->a3 d1 Peak Area Integration a3->d1 d2 External Standard Calibration d1->d2 d3 Quantification d2->d3

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol

2.3.1. Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Phosphoric acid

  • Methanol

2.3.2. Preparation of Standards

  • Prepare a 1 mg/mL stock solution of the reference standard in methanol.

  • Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1-100 µg/mL).

2.3.3. HPLC Conditions

ParameterRecommended Condition
HPLC System Waters Alliance e2695 or equivalent
Detector UV/Vis or PDA Detector
Column Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection λ To be determined (scan from 200-400 nm)

Conclusion

The protocols detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The LC-MS/MS method offers high sensitivity and selectivity, making it ideal for bioanalytical applications such as pharmacokinetic studies. The HPLC-UV method serves as a practical and efficient alternative for routine analysis and quality control where lower sensitivity is acceptable. Both methods require full validation to ensure the integrity and accuracy of the generated data, which is crucial for decision-making in drug development and scientific research.

References

  • ANTISEL . A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]

  • BfArM . Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Journal of Applied Bioanalysis . Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC) . Bioanalytical method validation: An updated review. Retrieved from [Link]

  • European Medicines Agency (EMA) . Guideline on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate . Bioanalytical Method Validation for Macromolecules in Support of Pharmacokinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH) . Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Retrieved from [Link]

  • EURL-Pesticides.eu . Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. Retrieved from [Link]

  • National Center for Biotechnology Information (NIH) . Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Retrieved from [Link]

  • MDPI . 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Retrieved from [Link]

  • ResearchGate . A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. Retrieved from [Link]

  • PubMed . Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (PMC) . 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Semantic Scholar . 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

Sources

Application Notes & Protocols for 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). 7-Methoxy-1,5-naphthyridin-2(1H)-one is a research chemical with incompletely characterized toxicological properties. All personnel must handle this compound with the utmost caution, assuming it to be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and experimental context.

Introduction: The Naphthyridinone Scaffold in Modern Research

The naphthyridinone core is a significant pharmacophore in medicinal chemistry. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various protein kinases, which are crucial regulators of cell cycle progression. For instance, recent studies have highlighted naphthyridinone derivatives as promising inhibitors of PKMYT1, a key protein in the G2/M cell cycle checkpoint, indicating their potential as novel anti-cancer agents.[1] As researchers delve into the therapeutic potential of compounds like this compound, a rigorous and well-documented approach to its handling and storage is paramount to ensure personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

PropertyValueSource
IUPAC Name This compound-
CAS Number 959615-59-9[2][3]
Molecular Formula C₉H₈N₂O₂[2][3]
Molecular Weight 176.17 g/mol [2][3]
Appearance Solid (Assumed, based on typical state of similar compounds)-
Purity ≥98% (Typical from commercial suppliers)[2]
Solubility Unknown. Presumed soluble in organic solvents like DMSO and DMF.-
Storage Temperature 2-8°C, Sealed in a dry environment.[2][3]

Hazard Assessment and Precautionary Principle

Potential, Unconfirmed Hazards:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon contact.[7]

  • Respiratory Irritation: Inhalation of fine dust or aerosols may irritate the respiratory tract.[7]

  • Unknown Systemic Effects: The biological activity of this compound is under investigation; therefore, unknown toxic effects upon ingestion, inhalation, or absorption are possible.

The following workflow illustrates the logic for handling compounds with unknown hazard profiles.

G cluster_assessment Hazard Assessment cluster_action Action Protocol Start Start: New Compound Received (this compound) CheckSDS Search for Specific SDS Start->CheckSDS SDS_Found SDS Available CheckSDS->SDS_Found Yes SDS_NotFound SDS Not Available CheckSDS->SDS_NotFound No FollowSDS Follow Specific SDS Protocols SDS_Found->FollowSDS AssumeHazard Apply Precautionary Principle: Treat as Hazardous SDS_NotFound->AssumeHazard ImplementControls Implement Strict Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) FollowSDS->ImplementControls AssumeHazard->ImplementControls Proceed Proceed with Experimentation ImplementControls->Proceed

Caption: Decision workflow for handling chemicals with unknown hazard data.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.[6]

  • Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[6][8] This is critical to prevent inhalation of dust or vapors. Always work at least six inches inside the sash.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and mucosal exposure.[9]

  • Eye Protection: Chemical splash goggles or safety glasses with side shields are required at all times in the laboratory.[5][9]

  • Hand Protection: Nitrile gloves should be worn when handling the compound or its containers. Always inspect gloves for tears or holes before use.[6] Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area to prevent cross-contamination.[5][8]

  • Body Protection: A lab coat must be worn and fully buttoned.[6][8] For procedures with a higher risk of splashes, consider a chemically resistant apron.

  • Footwear: Closed-toe shoes are mandatory. Sandals and other open-toed footwear are strictly prohibited.[9][10]

Safe Handling and Experimental Protocols

Adherence to standardized protocols minimizes risk and ensures reproducibility.

Protocol for Weighing Solid Compound
  • Preparation: Don personal protective equipment (goggles, lab coat, gloves). Ensure the chemical fume hood is operational.

  • Staging: Place an analytical balance inside the fume hood. Alternatively, use a powder-containment hood.

  • Tare: Place a clean, dry weighing vessel (e.g., weigh boat or vial) on the balance and tare to zero.

  • Dispensing: Carefully dispense the desired amount of this compound into the vessel using a clean spatula. Avoid creating airborne dust.

  • Cleaning: After dispensing, carefully close the primary container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., 70% ethanol) and wipes.

  • Disposal: Dispose of any contaminated wipes or weigh boats in the designated solid chemical waste container.

Protocol for Preparing a Stock Solution
  • Preparation: Conduct this entire procedure within a chemical fume hood.

  • Weighing: Weigh the required mass of the solid compound directly into a suitable, labeled vial, following the protocol above.

  • Solvent Addition: Add the desired volume of solvent (e.g., DMSO) to the vial using a calibrated pipette.

  • Dissolution: Cap the vial securely. Mix the contents by vortexing or sonicating until the solid is completely dissolved. Gentle warming may be applied if necessary, but be mindful of potential degradation.

  • Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (typically -20°C or -80°C for long-term stability).

G cluster_weighing Weighing Protocol cluster_solution Solution Preparation Protocol W1 1. Don PPE W2 2. Work in Fume Hood W1->W2 W3 3. Tare Weigh Vessel W2->W3 W4 4. Dispense Solid Carefully W3->W4 W5 5. Secure Container & Clean Area W4->W5 S1 1. Weigh Solid into Vial W5->S1 Proceed to S2 2. Add Solvent in Hood S1->S2 S3 3. Cap and Mix to Dissolve S2->S3 S4 4. Store & Label Correctly S3->S4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experiments.

I. Overview of the Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and frequently employed method for the synthesis of the 1,5-naphthyridin-2(1H)-one core is the Gould-Jacobs reaction.[1] This classical method involves the condensation of a 3-aminopyridine derivative with a malonic ester derivative, followed by a thermal cyclization. For the synthesis of this compound, the key starting materials are 3-amino-6-methoxypyridine and diethyl ethoxymethylenemalonate (DEEM) .

The reaction proceeds in two main stages:

  • Condensation: Nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-amino-6-methoxypyridine to form the intermediate, diethyl ((6-methoxypyridin-3-yl)amino)methylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the naphthyridinone ring system. This step is often the most critical for achieving a high yield.

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A 3-Amino-6-methoxypyridine C Intermediate: Diethyl ((6-methoxypyridin-3-yl)amino)methylenemalonate A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C E This compound (Product) C->E Heat D High Temperature (e.g., Dowtherm A, 250°C)

Caption: General workflow for the synthesis of this compound via the Gould-Jacobs reaction.

II. Detailed Experimental Protocol

This protocol is a representative procedure based on established Gould-Jacobs reactions for analogous systems. Optimization may be required based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of Diethyl ((6-methoxypyridin-3-yl)amino)methylenemalonate (Intermediate)

  • To a round-bottom flask, add 3-amino-6-methoxypyridine (1.0 eq).

  • Add diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

  • Heat the mixture at 110-120 °C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aminopyridine.

  • After cooling to room temperature, the excess DEEM can be removed under high vacuum. The resulting crude intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • In a separate flask, heat a high-boiling solvent such as Dowtherm A or diphenyl ether to 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring. Evolution of ethanol should be observed.

  • Maintain the reaction at 250 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to below 100 °C and dilute with a hydrocarbon solvent like hexane or toluene to precipitate the product.

  • Collect the precipitate by filtration and wash thoroughly with the hydrocarbon solvent to remove the high-boiling reaction solvent.

  • The crude product can be further purified by recrystallization (e.g., from ethanol, acetic acid, or DMF/water) or by column chromatography.

Parameter Typical Value Notes
Condensation Temperature 110-120 °CLower temperatures may lead to incomplete reaction.
Cyclization Temperature 250 °CThis is a critical parameter; too low may result in no reaction, too high can lead to decomposition.
Reaction Time (Cyclization) 30-60 minProlonged heating can cause degradation of the product.
Solvent for Cyclization Dowtherm A / Diphenyl etherHigh boiling point is essential for the thermal cyclization.
Purification Method Recrystallization/ColumnChoice depends on the purity of the crude product and the nature of impurities.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Guide Start Low or No Product Yield Q1 Is the starting material consumed? (Check by TLC/LC-MS) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Problem likely in Cyclization Step A1_Yes->Q2 Q3 Problem likely in Condensation Step A1_No->Q3 P1 Incomplete Cyclization: - Increase temperature/time cautiously - Ensure solvent is at target temp before adding intermediate Q2->P1 P2 Product Degradation: - Decrease cyclization time - Monitor by TLC frequently Q2->P2 P3 Reagent Purity Issue: - Check purity of 3-amino-6-methoxypyridine - Use freshly distilled DEEM Q3->P3 P4 Sub-optimal Condensation: - Increase condensation temp/time - Ensure adequate mixing Q3->P4

Caption: A logical workflow for troubleshooting low yield in the synthesis.

A1: The first step is to determine which stage of the reaction is failing. After the initial condensation (Step 1), take a small aliquot of the crude intermediate and analyze it by ¹H NMR or LC-MS.

  • If the intermediate has formed successfully: The issue lies in the thermal cyclization (Step 2).

  • If the intermediate has not formed or is present in low amounts: The problem is with the initial condensation reaction (Step 1).

Q2: The condensation step seems to be the issue. The aminopyridine is not being consumed.

A2: This points to a few potential causes:

  • Reagent Purity: Impurities in either 3-amino-6-methoxypyridine or DEEM can hinder the reaction. Ensure the aminopyridine is pure and consider using freshly distilled DEEM.

  • Reaction Conditions: The condensation may require more forcing conditions. Try increasing the temperature to 130-140 °C or extending the reaction time. Ensure efficient stirring, especially if the mixture is viscous.

  • Moisture: While this reaction is not strictly anhydrous, excessive moisture can be detrimental. Ensure your glassware is dry.

Q3: The intermediate is formed, but I get a low yield of the final product after cyclization. What could be wrong?

A3: A low yield in the cyclization step is a common challenge and can be due to several factors:

  • Insufficient Temperature: The thermal cyclization requires a high temperature, typically around 250 °C. Ensure your heating mantle and thermometer are calibrated correctly and that the reaction mixture is reaching the target temperature.

  • Product Degradation: The desired product may be unstable at the high temperatures required for cyclization over extended periods. Try to minimize the reaction time at 250 °C. Monitor the reaction by TLC every 15 minutes to find the optimal time point where product formation is maximized and degradation is minimal.

  • Inefficient Precipitation: The product might have some solubility in the hydrocarbon solvent used for precipitation, especially if the volume is large. After filtration, try concentrating the mother liquor to see if more product crystallizes out.

  • Formation of Side Products: At high temperatures, alternative cyclization pathways or polymerization can occur. If you observe multiple spots on the TLC, purification by column chromatography might be necessary.

Q4: The reaction mixture turns very dark during the cyclization step, and I get a lot of insoluble black material.

A4: This is a strong indication of thermal decomposition.

  • Cause: This can happen if the temperature is too high or if the reaction is heated for too long. Impurities in the intermediate can also catalyze decomposition.

  • Solution:

    • Temperature Control: Carefully control the temperature to be no higher than 250-255 °C.

    • Reaction Time: Reduce the heating time. As mentioned, frequent TLC monitoring is key.

    • Purity of Intermediate: While the crude intermediate is often used directly, if you consistently face decomposition, consider a quick purification of the intermediate by passing it through a short plug of silica gel before the cyclization step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in this synthesis?

A1: The methoxy group is an electron-donating group. In the context of the Gould-Jacobs reaction, electron-donating groups on the aminopyridine ring can facilitate the initial nucleophilic attack on DEEM, potentially making the condensation step more efficient.[1]

Q2: Can I use microwave irradiation for the cyclization step?

A2: Yes, microwave-assisted synthesis can be an excellent alternative to conventional heating for the Gould-Jacobs reaction. It often leads to significantly shorter reaction times and can sometimes improve yields by minimizing thermal decomposition. You will need to screen temperatures (e.g., 200-250 °C) and reaction times (e.g., 5-30 minutes) to find the optimal conditions for your specific microwave reactor.

Q3: My final product is off-color (e.g., yellow or brown). How can I decolorize it?

A3: A common method for decolorizing organic compounds is to treat a solution of the compound with activated charcoal. Dissolve your product in a suitable hot solvent (e.g., ethanol or acetic acid), add a small amount of activated charcoal, heat for a short period, and then perform a hot filtration to remove the charcoal. The product should crystallize from the filtrate upon cooling. Be aware that you may lose some product due to adsorption on the charcoal.

Q4: What are the expected spectroscopic data for this compound?

A4: While a specific peer-reviewed source with full characterization was not identified, based on the structure (C₉H₈N₂O₂) and data from commercial suppliers, you can expect the following:

  • ¹H NMR: Signals corresponding to the methoxy group (a singlet around 3.9-4.1 ppm), and aromatic/vinylic protons on the naphthyridinone core.

  • Mass Spectrometry: The molecular weight is 176.17 g/mol . In ESI-MS, you would expect to see a prominent ion at m/z 177.1 [M+H]⁺.

  • Purity: Commercial suppliers often list a purity of ≥98%.[2]

Q5: Are there any alternative synthetic routes to this compound?

A5: While the Gould-Jacobs reaction is the most direct and common approach, other strategies for constructing naphthyridinone cores exist. These often involve building the pyridine or pyridone ring from acyclic precursors or using transition-metal-catalyzed cross-coupling and cyclization reactions. However, for this specific substitution pattern, the Gould-Jacobs reaction remains the most practical starting point for laboratory-scale synthesis.

V. References

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Retrieved from [Link]

  • Google Patents. (2009). US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Retrieved from

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solubility issues of 7-Methoxy-1,5-naphthyridin-2(1H)-one and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridinone class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Researchers often encounter challenges with the aqueous solubility of this compound, which can impede progress in various experimental settings, from initial in vitro screening to preclinical evaluations. Poor aqueous solubility is often a result of high crystal lattice energy and/or high hydrophobicity.[3] This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Physicochemical Profile

Understanding the fundamental physicochemical properties of this compound is the first step in diagnosing and solving solubility problems.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
Calculated LogP 0.9317[4]
Topological Polar Surface Area (TPSA) 54.98 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What are the underlying reasons for its poor solubility?

A1: The solubility challenge with this molecule stems from its chemical structure. As a naphthyridinone, it possesses a rigid, planar bicyclic ring system. This planarity can facilitate strong intermolecular interactions within the crystal lattice, leading to a high lattice energy that the solvent must overcome for dissolution to occur.[3]

Furthermore, the molecule has a balance of hydrophilic and hydrophobic characteristics. While the nitrogen atoms and carbonyl group can engage in hydrogen bonding, the overall structure, including the methoxy group, contributes to a calculated LogP of ~0.93, indicating a degree of lipophilicity.[4] The key factor, however, is the presence of basic nitrogen atoms within the naphthyridine core, which makes its solubility highly dependent on pH.[5][6][7] At neutral pH, the molecule is un-ionized and thus less soluble in aqueous media.

Q2: What is the most logical first step to systematically address the solubility of this compound?

A2: A systematic approach is critical. Before attempting complex formulation strategies, you must establish a baseline understanding of the compound's behavior.

  • Initial Solvent Screening: Test the solubility in a small range of common laboratory solvents. Start with pure solvents like DMSO and ethanol, which are often used for preparing concentrated stock solutions.

  • pH-Dependent Solubility Profile: This is the most crucial initial experiment. Given the presence of basic nitrogen atoms, the compound's aqueous solubility is expected to increase significantly at a lower pH.[5][7] Determining the solubility at various pH points (e.g., pH 2, 5, 7.4, and 9) will reveal if pH adjustment is a viable strategy for your specific application.[5]

This initial data-driven approach prevents wasted time and resources and directly informs the most effective solubilization strategy.

cluster_start Initial Observation cluster_analysis Systematic Analysis cluster_solutions Primary Solutions cluster_troubleshooting Advanced Troubleshooting start Compound precipitates in aqueous buffer ph_profile Perform pH-Solubility Profile start->ph_profile Is pH modifiable in my assay? cosolvent_screen Screen Co-solvents (DMSO, EtOH, PEG400) start->cosolvent_screen pH is fixed or insoluble across pH range ph_adjust pH Adjustment Strategy: Use acidified buffer ph_profile->ph_adjust Solubility increases at low pH cosolvent_strategy Co-solvent Strategy: Prepare concentrated stock cosolvent_screen->cosolvent_strategy dilution_issue Precipitation upon dilution ('Crashing Out') cosolvent_strategy->dilution_issue surfactant Add Surfactant (e.g., Tween-80) dilution_issue->surfactant advanced Advanced Formulations: Cyclodextrins, Lipids dilution_issue->advanced

Caption: Troubleshooting workflow for solubility issues.
Q3: My assay can tolerate acidic conditions. How do I effectively use pH adjustment to solubilize the compound?

A3: This is an excellent strategy for compounds with basic centers. By lowering the pH of the solvent, you protonate the basic nitrogen atoms on the naphthyridine ring.[8] This protonation results in the formation of a salt, which is an ionized species with significantly higher aqueous solubility.[9][10]

For a detailed methodology, please refer to Protocol 1: Determining pH-Dependent Solubility . A general guideline is to prepare your buffer at a pH unit that is at least 1-2 units below the compound's pKa. If the pKa is unknown, empirical testing is the best approach. Start with a buffer at pH 4-5 and assess solubility, progressively lowering the pH if needed.

Q4: My experimental system requires a neutral pH. What are my options?

A4: When pH adjustment is not feasible, the use of co-solvents is the most common and effective alternative.[11][12] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13][] This change in polarity lowers the energy required to solvate a lipophilic molecule like this compound.

The standard procedure involves dissolving the compound at a high concentration in a neat (100%) co-solvent to create a stock solution. This stock is then serially diluted into your aqueous experimental medium. Common co-solvents used in biological research are listed below.

Co-solventProperties & Considerations
DMSO Excellent solubilizing power for many compounds. Can have biological effects at higher concentrations (>0.5-1%).
Ethanol (EtOH) Good solubilizing power, generally well-tolerated by cells at low concentrations (<1%). Can cause protein precipitation at higher levels.
Propylene Glycol (PG) Common pharmaceutical excipient, lower toxicity than ethanol. Can be viscous.[15]
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible polymer. Effective for many compounds.[]

For a detailed methodology, refer to Protocol 2: Preparation of a Stock Solution Using a Co-Solvent .

cluster_water Aqueous System (High Polarity) cluster_cosolvent Co-solvent System (Reduced Polarity) water Water Molecules (Strong H-Bond Network) compound_ppt Insoluble Compound (Precipitate) water->compound_ppt Extrudes non-polar compound plus + water_cosolvent Water + Co-solvent (Disrupted H-Bond Network) compound_sol Solvated Compound water_cosolvent->compound_sol Accommodates compound cosolvent_add Co-solvent (e.g., DMSO)

Caption: Mechanism of co-solvency.
Q5: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my cell culture media, I see a cloudy precipitate. What is happening and how can I fix it?

A5: This is a classic experimental artifact known as "crashing out." It occurs when the concentration of the co-solvent is dramatically reduced upon dilution into the aqueous medium. The final solvent system can no longer support the solubility of the compound at that concentration, causing it to precipitate.

Here are several troubleshooting steps, in order of preference:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. It's possible that the required therapeutic or effective concentration is well below the solubility limit.

  • Increase Final Co-solvent Percentage: If your assay allows, increase the final percentage of the co-solvent. For example, instead of a 1:1000 dilution (0.1% DMSO), try a 1:200 dilution (0.5% DMSO). Always run a vehicle control to ensure the higher co-solvent concentration does not affect your experimental outcome.

  • Use Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic F-68, into your final aqueous medium can help.[9][12] Surfactants form micelles that can encapsulate the drug molecule, preventing precipitation and keeping it in solution.[16]

  • Change Co-solvent: Sometimes, a different co-solvent or a combination of co-solvents (e.g., DMSO/Ethanol) may provide better results upon dilution.

Q6: For my in vivo studies, I need a more sophisticated formulation. What advanced strategies should I consider?

A6: For applications requiring higher concentrations or direct administration in vivo, simple co-solvent systems may be inadequate. Advanced formulation strategies are designed to significantly enhance solubility and improve bioavailability.[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an inclusion complex, with the hydrophobic part of the molecule residing inside the cavity, thereby dramatically increasing its aqueous solubility.[9][18]

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug into a polymer matrix in an amorphous (non-crystalline) state.[19] The amorphous form has higher energy and thus greater solubility than the stable crystalline form.[9]

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[19][20] Upon gentle agitation in an aqueous medium (like the gastrointestinal tract), they spontaneously form a fine oil-in-water emulsion, which facilitates drug absorption.[20]

These advanced methods typically require specialized equipment and formulation expertise but are powerful tools in drug development.[21]

Experimental Protocols

Protocol 1: Step-by-Step Guide for Determining pH-Dependent Solubility
  • Preparation of Buffers: Prepare a series of buffers at distinct pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). Use buffers with appropriate buffering capacity for each pH range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-7.4, borate for pH 9).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate, sealed vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. The "shake-flask" method typically requires 24-48 hours.[5]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant. Filtration through a 0.22 µm syringe filter can also be used, but ensure the filter material does not bind the compound.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Step-by-Step Guide for Preparation of a Stock Solution Using a Co-Solvent
  • Select the Co-solvent: Choose an appropriate co-solvent based on the experimental requirements and known compound characteristics (DMSO is a common starting point).

  • Weigh the Compound: Accurately weigh a precise amount of this compound into a sterile, high-quality vial (e.g., an amber glass vial).

  • Add Co-solvent: Add the calculated volume of the neat (100%) co-solvent to the vial to achieve the desired high concentration (e.g., 10 mM or 20 mM).

  • Facilitate Dissolution: Ensure complete dissolution. Use a vortex mixer to vigorously mix the solution. If necessary, gentle warming in a water bath (e.g., to 30-40°C) or brief sonication can be applied to aid dissolution. Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to prevent degradation.

  • Working Dilutions: To prepare a working solution, perform serial dilutions of the concentrated stock into the final aqueous buffer or cell culture medium immediately before use. It is critical to add the stock solution to the buffer while vortexing the buffer to ensure rapid dispersion and minimize local high concentrations that can cause precipitation.

References

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]

  • Cosolvent - Wikipedia. Available from: [Link]

  • Co-solvent: Significance and symbolism. Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. Available from: [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. Available from: [Link]

  • Solubilizing the Insoluble | Pharmaceutical Technology. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Available from: [Link]

  • Design, Synthesis and Characterization of N-(7-((Substituted-1H-1,2,3- triazol-5-yl) methoxy)-5-methyl. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE - IJRAR.org. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles | Request PDF - ResearchGate. Available from: [Link]

  • A review on solubility enhancement techniques - SciSpace. Available from: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC. Available from: [Link]

  • Amines and Heterocycles. Available from: [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media - ResearchGate. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

  • NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. - UCL Discovery. Available from: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • CAS No : 138113-08-3 | Chemical Name : 7-Methoxy-1-naphthylacetonitrile - Pharmaffiliates. Available from: [Link]

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Technical Support Center: Stability of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1,5-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in various solvents and experimental conditions. Our goal is to empower you with the knowledge to anticipate and address stability-related challenges in your research.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a bicyclic naphthyridinone core. The stability of this molecule is crucial for its reliable use in experimental settings, from storage of stock solutions to its application in biological assays or as a synthetic intermediate. The primary points of potential chemical instability in this molecule are the lactam (cyclic amide) ring and the methoxy group attached to the pyridine ring. Understanding the reactivity of these functional groups is key to predicting and preventing degradation.

This guide will walk you through the potential degradation pathways, provide protocols for assessing stability, and offer solutions to common problems encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that may be susceptible to degradation?

The two primary functional groups of concern are the lactam (cyclic amide) and the methoxy group on the pyridine ring . Lactams are susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring opening. The methoxy group, being attached to an electron-deficient pyridine ring, could potentially undergo nucleophilic substitution.

Q2: In which types of solvents is this compound expected to be most stable for long-term storage?

For long-term storage of stock solutions, it is advisable to use anhydrous, aprotic solvents such as DMSO or DMF. These solvents are less likely to participate in hydrolytic degradation of the lactam ring. It is recommended to store these solutions at low temperatures (-20°C or -80°C) and protected from light to minimize any potential degradation.[1]

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be highly pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the lactam ring can undergo acid-catalyzed hydrolysis.[2]

  • Basic Conditions: The compound is likely to be most unstable under basic conditions. Base-catalyzed hydrolysis of the lactam is generally a more facile process than acid-catalyzed hydrolysis.[3][4]

  • Neutral Conditions: At neutral pH, the rate of hydrolysis is expected to be significantly slower. However, for prolonged experiments in aqueous buffers, it is still advisable to assess stability.

Q4: Is this compound sensitive to light?

Many heterocyclic aromatic compounds exhibit some degree of photosensitivity. As a general precaution, solutions of this compound should be protected from light, especially from high-energy UV light, to prevent potential photodegradation.[5] When not in use, store solutions in amber vials or wrapped in aluminum foil.

Q5: What are the likely degradation products I might observe?

The most probable degradation products would result from the hydrolysis of the lactam ring, leading to a ring-opened carboxylic acid derivative. Another possibility, though likely less common under typical experimental conditions, is the nucleophilic substitution of the methoxy group, which would yield the corresponding 7-hydroxy-1,5-naphthyridin-2(1H)-one.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound activity or concentration over time in aqueous buffer. Hydrolytic degradation of the lactam ring. 1. Prepare fresh solutions before each experiment. 2. Assess the stability of the compound in your specific buffer system using the HPLC protocol below. 3. If degradation is confirmed, consider using a less aqueous solvent system if your experiment allows, or shorten the incubation time. 4. Adjust the pH of your buffer to be as close to neutral as possible.
Appearance of new peaks in HPLC or LC-MS analysis. Compound degradation. 1. Characterize the new peaks by mass spectrometry to identify potential degradation products. 2. Review your experimental conditions (pH, temperature, light exposure) to identify the likely stressor. 3. Implement the appropriate preventative measures as outlined in this guide.
Inconsistent experimental results between batches or over time. Instability of stock solutions. 1. Always store stock solutions in an anhydrous, aprotic solvent at low temperature and protected from light. 2. Use fresh stock solutions for critical experiments. 3. Periodically check the purity of your stock solution by HPLC.

Predicted Degradation Pathways

The following diagram illustrates the most likely degradation pathways for this compound based on fundamental chemical principles.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution A This compound B Ring-Opened Carboxylic Acid A->B  Acid (H+) or  Base (OH-) C 7-Hydroxy-1,5-naphthyridin-2(1H)-one A->C  Nucleophile (Nu-)  (e.g., strong base)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Assessing Compound Stability (Forced Degradation Study)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.[6][7] This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photostability: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period.[5] Keep a control sample wrapped in foil to protect it from light.

3. Sample Analysis:

  • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see below for a general method).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Calculate the percentage of degradation by the decrease in the peak area of the parent compound.

  • Observe the formation of any new peaks, which represent degradation products.

General Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes. A suggested starting gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has maximum absorbance (this should be determined experimentally).

  • Injection Volume: 10 µL.

This method should be validated for its ability to separate the parent compound from all potential degradation products generated during the forced degradation study.[8][9]

G A Prepare Stock Solution B Subject to Stress (Acid, Base, Heat, Light, Oxid.) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E HPLC Analysis D->E F Analyze Data (% Degradation) E->F

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

While specific experimental data is not available, a qualitative summary of the expected stability of this compound in different solvents can be inferred from its chemical structure.

Solvent Type Example Solvents Expected Stability Primary Degradation Concern
Aprotic Polar DMSO, DMF, AcetonitrileHighMinimal
Aprotic Non-Polar Hexane, TolueneModerate to High (limited by solubility)Minimal
Protic Polar (Alcohol) Methanol, EthanolModeratePotential for slow solvolysis of the lactam
Aqueous (Neutral) Water, PBS (pH 7.4)ModerateSlow hydrolysis of the lactam over time
Aqueous (Acidic) 0.1 M HClLowAcid-catalyzed hydrolysis of the lactam
Aqueous (Basic) 0.1 M NaOHVery LowBase-catalyzed hydrolysis of the lactam

References

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023, April 14). YouTube. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Deokate, U. A., & Gorde, A. M. (2014). Forced degradation and stability testing: Strategies and analytical perspectives.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Khan Academy. (2017, March 14). Lactam Hydrolysis. YouTube. Retrieved from [Link]

  • Mitchell, J. M., et al. (2013). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Chemosphere, 95, 291-297.
  • Patel, K., & Patel, M. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 1045-1053.
  • Riebling, M. F., & Sadee, W. (2012). Alkaline Hydrolysis of a gamma-Lactam Ring.
  • Shaikh, S., & Muneera, M. S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Sharma, G., & Kumar, A. (2017). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Teodorescu, F., et al. (2019). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 174, 22-32.
  • Tsuchiya, T., & Snieckus, V. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 222-225.

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Technical Support Center: Optimizing Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of naphthyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this vital heterocyclic scaffold. Naphthyridines are a cornerstone in medicinal chemistry and materials science, but their synthesis can be challenging, often plagued by issues of yield, regioselectivity, and purification.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the causality behind experimental choices, troubleshoot common failures, and offer field-proven optimization strategies to enhance the efficiency and success of your synthetic endeavors.

Part 1: Frequently Asked Questions - Core Synthetic Strategies

This section addresses high-level questions regarding the selection and general optimization of synthetic routes to naphthyridine isomers.

Question 1: What are the most common and effective strategies for synthesizing the naphthyridine core?

Answer: The construction of the naphthyridine skeleton is typically achieved through cyclization and annulation reactions. Several classical methods remain highly relevant, alongside modern multicomponent strategies. The most prominent routes include:

  • The Friedländer Annulation: This is arguably the most versatile and widely used method. It involves the condensation of an o-aminopyridine carboxaldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).[1] The reaction is typically catalyzed by an acid or a base and is valued for its simplicity and generally good yields.[1][2]

  • The Skraup Synthesis: A classic, albeit vigorous, method for preparing 1,5-, 1,6-, 1,7-, and 1,8-naphthyridines.[3] It involves reacting an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The glycerol is dehydrated in situ to acrolein, which undergoes a Michael addition followed by cyclization and oxidation.[3] Due to its harsh conditions (strong acid, high temperature), significant tar formation is a common issue.[3][6]

  • The Conrad-Limpach-Knorr Synthesis: This route is particularly useful for synthesizing hydroxynaphthyridines (naphthyridinones). It typically involves the reaction of an aminopyridine with a β-ketoester.[4][7]

  • Multicomponent Reactions (MCRs): These modern strategies offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse molecular scaffolds from three or more starting materials in a single pot.[8][9] They are increasingly popular for building complex naphthyridine libraries.

Question 2: How do I choose the right synthetic route for my target naphthyridine isomer (e.g., 1,8- vs. 1,5-)?

Answer: The choice of starting material is the primary determinant of the resulting naphthyridine isomer. The position of the amino group on the starting pyridine ring dictates the position of the second nitrogen atom in the fused bicyclic system.

  • For 1,8-Naphthyridines: Start with a 2-aminopyridine derivative. For instance, the Friedländer reaction of 2-amino-3-pyridinecarboxaldehyde with a ketone will yield a 1,8-naphthyridine.[1][10]

  • For 1,5-Naphthyridines: Start with a 3-aminopyridine derivative. The Skraup reaction, for example, using 3-aminopyridine is a classic route to the 1,5-naphthyridine core.[4][11]

  • For 1,6-Naphthyridines: Start with a 4-aminopyridine derivative.[3][12]

  • For 1,7-Naphthyridines: This isomer can also be accessed from 3-aminopyridine , although it is often the minor product compared to the 1,5-isomer in reactions like the Skraup synthesis, where cyclization regioselectivity is a key factor.[3]

The diagram below illustrates the relationship between the aminopyridine precursor and the resulting naphthyridine isomer.

G cluster_start Starting Aminopyridine cluster_product Resulting Naphthyridine Isomer A 2-Aminopyridine P1 1,8-Naphthyridine A->P1  Forms B 3-Aminopyridine P2 1,5-Naphthyridine B->P2  Major Product P3 1,7-Naphthyridine B->P3  Minor Product C 4-Aminopyridine P4 1,6-Naphthyridine C->P4  Forms

Caption: Precursor to product relationship for major naphthyridine isomers.

Part 2: Troubleshooting Guide - The Friedländer Annulation

The Friedländer synthesis is a workhorse reaction, but achieving high yields and selectivity can be challenging. This section addresses common problems.

Question 3: My Friedländer reaction is low-yielding. What are the common causes and how can I improve it?

Answer: Low yields in the Friedländer synthesis typically stem from three main areas: catalyst inefficiency, suboptimal reaction conditions, or poor substrate reactivity.

  • Catalyst Choice and Loading: The reaction is sensitive to the catalyst. Both acid and base catalysis are common, and the optimal choice depends on your specific substrates.

    • Base Catalysis: Traditional bases like NaOH, KOH, or piperidine are effective. More recently, basic ionic liquids such as choline hydroxide ([Ch][OH]) or [Bmmim][Im] have been shown to be highly efficient and reusable, often allowing the reaction to proceed under milder, solvent-free conditions.[1][2][10]

    • Acid Catalysis: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) are also used.[13] Propylphosphonic anhydride (T3P®) is a mild and effective promoter that simplifies workup.[14]

    • Amine Catalysis: For reactions with unmodified methyl ketones, specific amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) can provide high reactivity and excellent regioselectivity.[15][16]

  • Reaction Temperature and Time:

    • Temperature: While some protocols call for high temperatures (80-150 °C), these can lead to side reactions.[1][7] It is crucial to start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC. Ionic liquid-catalyzed systems may allow for lower temperatures.[2]

    • Reaction Time: Reaction times can vary from a few hours to over 24 hours.[1][10] Driving the reaction for too long at high temperatures can lead to decomposition.

  • Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on either the aminopyridine or the ketone can significantly slow the reaction.

    • Electronic Effects: Electron-withdrawing groups on the aminopyridine can decrease its nucleophilicity, hindering the initial attack. Conversely, electron-donating groups can accelerate the reaction.

Optimization Workflow:

G start Low Yield in Friedländer Reaction cat Step 1: Re-evaluate Catalyst Is it optimal for your substrate? start->cat temp Step 2: Optimize Temperature Start moderate (80°C), then adjust. cat->temp conc Step 3: Check Reactant Ratio & Addition Is slow addition of ketone beneficial? temp->conc solvent Step 4: Consider Solvent Could a greener solvent (water, IL) or solvent-free conditions work? conc->solvent purify Step 5: Analyze Crude Product Are you losing product during workup/purification? solvent->purify end Optimized Yield purify->end

Caption: A systematic workflow for troubleshooting low yields in the Friedländer synthesis.

Question 4: I am getting a mixture of regioisomers with my unsymmetrical ketone. How can I improve regioselectivity?

Answer: This is a classic challenge in the Friedländer synthesis. When an unsymmetrical ketone (e.g., 2-butanone) is used, condensation can occur on either α-carbon, leading to a mixture of products.

  • Catalyst Control: The choice of catalyst can strongly influence regioselectivity. Highly hindered amine catalysts, such as the bicyclic pyrrolidine derivative TABO, have been specifically designed to favor condensation at the less-hindered methyl group, providing high selectivity for the 2-substituted naphthyridine.[16]

  • Slow Addition of Ketone: A critical technique for improving regioselectivity is the slow addition of the unsymmetrical ketone to the reaction mixture containing the aminopyridine and the catalyst.[16] This keeps the instantaneous concentration of the ketone low, minimizing self-condensation and favoring the kinetically preferred reaction pathway.

  • Temperature: Higher temperatures can sometimes improve regioselectivity by favoring the thermodynamically more stable product.[16]

ParameterStrategy for High RegioselectivityRationaleReference
Catalyst Use a hindered amine catalyst (e.g., TABO).The catalyst's steric bulk directs the reaction to the less-hindered α-carbon of the ketone.[16]
Reactant Addition Add the unsymmetrical ketone slowly via syringe pump.Maintains a low concentration of the ketone, suppressing side reactions and favoring the desired pathway.[16]
Temperature Experiment with higher reaction temperatures.May favor the formation of the more thermodynamically stable regioisomer.[16]

Optimized Protocol: Regioselective Friedländer Synthesis of 2-Methyl-1,8-Naphthyridine

This protocol is adapted from methodologies emphasizing high regioselectivity and green chemistry principles.[2][16]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-pyridinecarboxaldehyde (1.0 eq) and the catalyst (e.g., Choline Hydroxide, 40% in H₂O, 1.0 eq).

  • Solvent Addition: Add deionized water as the solvent.[2]

  • Reactant Addition: Heat the mixture to 80 °C. Slowly add acetone (1.5 eq) dropwise over 1 hour.

  • Reaction: Stir the mixture at 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The product is often obtained in high purity without the need for column chromatography.[2]

Part 3: Troubleshooting Guide - The Skraup Synthesis

The Skraup reaction is powerful but hazardous. Proper control is essential for safety and success.

Question 5: The Skraup reaction is notoriously vigorous and produces a lot of tar. How can I control it and improve my yield?

Answer: The highly exothermic nature of the Skraup reaction and the polymerization of acrolein are the primary challenges.[3][6] Control is paramount.

  • Use a Moderator: The addition of a moderator is crucial to tame the reaction's vigor. Ferrous sulfate (FeSO₄) is the most common and effective choice.[3][6][17] It is believed to form a complex that smooths the exothermic decomposition of the reactants. Boric acid has also been used for this purpose.[17]

  • Controlled Reagent Addition: Never add all reagents at once. A typical procedure involves slowly adding concentrated sulfuric acid to a cooled mixture of the aminopyridine, glycerol, and moderator.

  • Temperature Management: The reaction requires initial heating to start, but once initiated, it can become self-sustaining and require cooling to prevent it from running away. A well-controlled heating mantle and an ice bath on standby are essential. The target temperature is often in the range of 140-150°C.[3]

  • Oxidizing Agent: While sulfuric acid can act as the oxidant, yields are often improved by adding a dedicated oxidizing agent, such as m-nitrobenzenesulfonic acid sodium salt.[3]

  • Minimize Tar Formation: Tar is a result of acrolein polymerization under harsh acidic conditions.[3] Using a moderator and maintaining strict temperature control are the best ways to minimize this. The work-up is designed to separate the product from the tar, often involving dilution, careful basification, and extraction or steam distillation.[6]

Modified Protocol: Safer Skraup Synthesis of 1,5-Naphthyridine

This protocol incorporates safety moderators to control the reaction's exothermicity.[3]

  • Reaction Setup: In a large, robust round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine 3-aminopyridine (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq).

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.5 eq) via the dropping funnel with vigorous stirring, ensuring the internal temperature does not rise excessively.

  • Oxidant Addition: Once the acid addition is complete, add the oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt, 1.2 eq).

  • Reaction: Gently heat the mixture to approximately 140-150°C. The reaction will become exothermic. Be prepared to remove the heating source and apply cooling if necessary to maintain control. Hold at this temperature for 4-5 hours after the initial exotherm subsides.

  • Work-up: Allow the mixture to cool completely. Very carefully, pour the thick, dark mixture onto a large amount of crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until strongly alkaline (pH > 10). Caution: This is highly exothermic. Perform this step in an ice bath. Extract the basic aqueous layer multiple times with a suitable organic solvent (e.g., chloroform).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography or distillation.

Part 4: Purification Challenges

Question 6: My crude naphthyridine product is difficult to purify. What are the best practices for column chromatography?

Answer: Purifying N-heterocycles like naphthyridines can be tricky due to their basicity and polarity.

  • Stationary Phase: Standard silica gel is acidic and can cause strong, sometimes irreversible, adsorption of basic compounds, leading to streaking on TLC and poor recovery from the column.[18][19]

    • Solution: Deactivate the silica gel by preparing the slurry in your mobile phase containing a small amount of a base, such as triethylamine (~0.5-1%).[19] Alternatively, use a less acidic stationary phase like alumina (neutral or basic).

  • Mobile Phase Selection:

    • Solvent System: A gradient system is often required. Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate, acetone, or methanol.[18][20]

    • Finding the Right Polarity: The ideal solvent system should give your target compound a retention factor (Rf) between 0.2 and 0.4 on TLC for optimal separation.[19]

  • Common Impurities: Be aware of common impurities that may co-elute. These include unreacted starting materials, positional isomers, and di-substituted byproducts.[18] A shallow solvent gradient is often necessary to resolve these.

Question 7: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, usually because the solution is supersaturated or impurities are present.

  • Reduce the Cooling Rate: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling.

  • Use Less Solvent: You may have used too much solvent. Try evaporating some of the solvent to create a more concentrated solution, then allow it to cool slowly again.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

  • Re-purify: Oily impurities are a primary cause of this problem.[19] The compound may need another pass through a chromatography column before recrystallization is attempted.

  • Change the Solvent System: The chosen solvent may be suboptimal. Try a different solvent or a two-solvent system (one in which the compound is soluble and one in which it is not).

References

  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthetic Strategies, Reactivity and Applic
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH.
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic c
  • Technical Support Center: Purification of 2-Amino-5-chloro-1,8-naphthyridine and its Analogs - Benchchem.
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - ResearchG
  • 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
  • Synthetic Strategies, Reactivity and Applic
  • Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R))
  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Technical Support Center: Purification of Benzo[c]naphthyridine Analogues - Benchchem.
  • Technical Support Center: Skraup Synthesis of Naphthyridines - Benchchem.
  • Synthesis of 1,6‐Naphthyridine and Its Derivatives: A System
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • THE NAPHTHYRIDINES.
  • Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of...
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00651A.
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal.
  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Public
  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition | ACS Omega - ACS Public
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing.
  • Synthesis of novel chromeno[18]naphthyridine derivatives in PEG-400 via catalyst-free, one-pot, and multicomponent reactions.

  • Synthetic Strategies, Reactivity and Applic
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv
  • Synthesis of some heterocyclic derivatives of 1,8-Naphthyridine with a new substitution on the Naphthyridine ring - ResearchG
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - ResearchG
  • Doebner–Miller reaction - Wikipedia.
  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PubMed Central.
  • [Studies on the syntheses and reaction of nitrogen-containing heterocyclic compounds centered the naphthyridines] - PubMed.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry - ACS Public

Sources

Technical Support Center: Purification of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Methoxy-1,5-naphthyridin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this N-heterocyclic compound. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflows and ensure the high purity required for downstream applications.

Introduction to Purification Challenges

This compound, like many nitrogen-containing heterocyclic compounds, can present unique purification challenges. Its polarity, potential for hydrogen bonding, and susceptibility to certain acidic or basic conditions necessitate a carefully considered purification strategy. Common issues include the removal of unreacted starting materials, isomeric impurities, and reaction byproducts with similar physicochemical properties to the target compound. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude synthesis of this compound?

A1: The impurity profile largely depends on the synthetic route employed. However, common impurities may include unreacted starting materials, such as substituted aminopyridines or acrylates, and side-products from incomplete cyclization or undesired side reactions. For instance, in syntheses involving the Skraup reaction or related cyclizations, you might encounter regioisomers or over-alkylated/hydrolyzed byproducts.[1] It is crucial to obtain analytical data (e.g., LC-MS, ¹H NMR) of your crude material to identify the specific impurities present.

Q2: My compound is showing significant streaking or tailing on silica gel TLC plates. What is the cause and how can I fix it?

A2: Streaking of nitrogen-containing heterocycles on silica gel is a frequent issue. It is often caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface. This can lead to poor separation and low recovery during column chromatography.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide in the eluent will neutralize the acidic sites on the silica gel, resulting in sharper spots on the TLC and improved peak shape during column chromatography. Alternatively, using a different stationary phase, such as neutral or basic alumina, can be an effective strategy.

Q3: What is the best initial approach to purify my crude this compound?

A3: For most small-scale preparations, a combination of recrystallization and flash column chromatography is a robust starting point.

  • Recrystallization: If your crude product is a solid and of reasonable initial purity (>80%), recrystallization can be a highly effective and economical method for removing significant amounts of impurities.

  • Flash Column Chromatography: This technique is invaluable for separating compounds with different polarities. For this compound, which is a moderately polar compound, normal-phase chromatography on silica gel is a common choice.

The optimal method will depend on the nature and quantity of the impurities. A logical workflow is often to perform an initial purification by flash chromatography to remove baseline and highly non-polar impurities, followed by recrystallization of the pooled, clean fractions to achieve high purity.

Troubleshooting Purification Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the purification of this compound.

Decision-Making Workflow for Purification Strategy

PurificationWorkflow start Crude Product Analysis (TLC, LC-MS, NMR) is_solid Is the crude product a solid? start->is_solid high_purity Is initial purity >80%? is_solid->high_purity Yes column_chrom Flash Column Chromatography is_solid->column_chrom No (Oil/Tarry) recrystallization Attempt Recrystallization high_purity->recrystallization Yes high_purity->column_chrom No check_purity1 Check Purity (>98%?) recrystallization->check_purity1 final_product1 Final Product check_purity1->final_product1 Yes check_purity1->column_chrom No check_purity2 Check Purity of Fractions column_chrom->check_purity2 check_purity2->column_chrom Poor Separation (Optimize Conditions) pool_fractions Pool Pure Fractions check_purity2->pool_fractions Purity Acceptable recrystallize_fractions Recrystallize Pooled Fractions pool_fractions->recrystallize_fractions final_product2 Final Product recrystallize_fractions->final_product2

Caption: A decision workflow for purifying this compound.

Troubleshooting Guide Table
Problem Potential Cause Recommended Solution
Low Recovery from Silica Gel Column Compound is too polar and strongly adsorbs to silica. - Increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane).- Add a competitive base like triethylamine (1-2%) to the eluent.- Consider using a less acidic stationary phase like neutral alumina.
Compound is unstable on silica gel. - Minimize the time the compound spends on the column by using flash chromatography with applied pressure.- Deactivate the silica gel by pre-treating it with the mobile phase containing triethylamine.- Consider reversed-phase chromatography if the compound is sufficiently non-polar.
Poor Separation of Impurities Inappropriate solvent system. - Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (ΔRf > 0.2).- Use a gradient elution on your column, starting with a less polar solvent system and gradually increasing the polarity.
Column is overloaded. - Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude compound by weight.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Recrystallization Fails or Yields Oily Product Incorrect solvent or solvent pair. - Systematically screen for suitable recrystallization solvents. Good solvents will dissolve the compound when hot but not when cold. Common choices for N-heterocycles include ethanol, methanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/hexane.- If the compound oils out, try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.
Presence of impurities that inhibit crystallization. - First, purify the crude material by column chromatography to remove the problematic impurities, then attempt recrystallization on the partially purified product.
Product Purity is Still Low After Purification Co-eluting impurity with very similar polarity. - Try a different stationary phase (e.g., alumina, C18 for reversed-phase).- Use a very shallow solvent gradient during column chromatography to improve resolution.- If the impurity has a different functional group, a chemical workup (e.g., an acid or base wash) before chromatography might be effective.
The "pure" product is actually a mixture of tautomers or rotamers. - Analyze the NMR spectrum at variable temperatures. Tautomers and rotamers may interconvert at higher temperatures, leading to simplified spectra. For purification purposes, this is less of an issue as they will likely co-purify.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer (approx. 1 cm) of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.

  • Add another layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

  • Carefully apply the sample to the top of the column.

3. Elution:

  • Carefully add the eluent to the column.

  • Apply gentle air or nitrogen pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC, spotting every few fractions.

4. Analysis and Collection:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature.

  • If insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Test various solvents such as ethanol, methanol, isopropanol, acetonitrile, and ethyl acetate. Solvent pairs (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.

2. Recrystallization Procedure:

  • Dissolve the crude compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. The final product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Visualization of Key Concepts

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Column Chromatography Issue issue What is the primary problem? start->issue low_recovery Low Recovery issue->low_recovery Yield poor_separation Poor Separation issue->poor_separation Purity low_recovery_cause Possible Cause? low_recovery->low_recovery_cause poor_sep_cause Possible Cause? poor_separation->poor_sep_cause strong_adsorption Strong Adsorption low_recovery_cause->strong_adsorption Compound stuck? decomposition Decomposition on Column low_recovery_cause->decomposition New spots on TLC? strong_adsorption_sol Solution: - Increase eluent polarity - Add Et3N - Use Alumina strong_adsorption->strong_adsorption_sol decomposition_sol Solution: - Use flash chromatography - Deactivate silica - Try reversed-phase decomposition->decomposition_sol bad_solvent Wrong Solvent System poor_sep_cause->bad_solvent Rf values too close? overloaded Column Overloaded poor_sep_cause->overloaded Broad bands? bad_solvent_sol Solution: - Optimize TLC - Use gradient elution bad_solvent->bad_solvent_sol overloaded_sol Solution: - Increase silica:compound ratio - Load in a concentrated band overloaded->overloaded_sol

Caption: A troubleshooting guide for common flash column chromatography issues.

By following the guidance in this technical support center, researchers can effectively navigate the challenges of purifying this compound, leading to higher purity materials and more reliable experimental outcomes.

References

  • This reference is not available.
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  • This reference is not available.
  • This reference is not available.
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  • This reference is not available.
  • Separation of 2H-1-Benzopyran-2-one, 7-methoxy- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. 2021;26(11):3252. Available at: [Link]

Sources

avoiding degradation of 7-Methoxy-1,5-naphthyridin-2(1H)-one during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1,5-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound during experiments. Our goal is to ensure the integrity of your results by minimizing compound degradation.

Introduction

This compound is a heterocyclic compound with a bicyclic naphthyridinone core. The presence of a lactam (a cyclic amide) ring, a methoxy group, and a pyridine ring bestows upon it a specific reactivity profile that must be considered during experimental design. This guide will delve into the potential stability issues and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors are pH, light, temperature, and oxidative conditions. The lactam ring is susceptible to hydrolysis under strongly acidic or basic conditions. The aromatic system can be sensitive to photolytic degradation, and the methoxy group can be cleaved under harsh acidic or thermal conditions. Oxidizing agents can also modify the electron-rich aromatic rings.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound in a sealed container, protected from light, in a dry environment at 2-8°C.[1][2][3] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C) for short periods, protected from light, and in a tightly sealed container to prevent solvent evaporation and ingress of moisture.

Q3: How can I visually detect if my compound has degraded?

A3: Visual signs of degradation can include a change in color of the solid compound or its solutions, or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC, LC-MS, or NMR are essential for accurately assessing the purity and stability of your compound.

Q4: Can I use buffers in my experiments with this compound?

A4: Yes, using buffers is highly recommended to maintain a stable pH and prevent acid- or base-catalyzed hydrolysis. Phosphate or citrate buffers in the neutral pH range (pH 6-7.5) are generally a good starting point. However, you should always verify the compatibility of the buffer with your specific experimental conditions and analytical methods.

Troubleshooting Guides

Issue 1: Inconsistent results or loss of compound activity over time.

This issue is often linked to the degradation of the compound in solution.

Root Cause Analysis and Solutions:

  • pH-Mediated Hydrolysis: The lactam ring in the naphthyridinone structure is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions.

    • Solution: Ensure that the pH of your experimental solutions is controlled, preferably within a neutral range (pH 6-7.5), using a suitable buffer system.[4] Avoid prolonged exposure to strong acids or bases.

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, leading to photochemical reactions that alter their structure.

    • Solution: Protect your samples from light at all stages of your experiment. Use amber vials or wrap your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Thermal Degradation: Elevated temperatures can promote the degradation of the compound.

    • Solution: Avoid high temperatures unless required by the experimental protocol. If heating is necessary, conduct pilot experiments to determine the thermal stability of the compound under your specific conditions. For long-term storage of solutions, keep them at 2-8°C or frozen.

  • Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the naphthyridinone ring system.

    • Solution: If your experiment is sensitive to oxidation, consider de-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

The presence of new peaks in your chromatogram is a strong indicator of compound degradation or the presence of impurities.

Troubleshooting Steps:

  • Confirm the identity of the new peaks: Use LC-MS or high-resolution mass spectrometry to determine the mass of the new species. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu could indicate oxidation, while a mass decrease of 14 amu might suggest demethylation).

  • Perform a forced degradation study: A systematic forced degradation study can help you identify the likely degradation products and the conditions that cause them. This information is invaluable for developing a stability-indicating analytical method.[5][6][7][8]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C).

    • Photolytic Degradation: Expose a sample of the stock solution to a light source as specified in ICH Q1B guidelines.[9] Keep a control sample wrapped in foil to protect it from light.

    • Control: Mix an aliquot of the stock solution with an equal volume of the solvent used for the stock solution.

  • Incubation: Incubate all solutions (except the photolytic sample, which is under a light source) at a controlled temperature (e.g., 40-60°C) and protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC-UV method.

Example HPLC Method Parameters:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (use a gradient elution)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (determine by UV scan)
Injection Volume 10 µL
Column Temperature 30 °C
Visualizing the Stability Assessment Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Start Start: 7-Methoxy-1,5-naphthyridin- 2(1H)-one Stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) Start->Stock Acid Acidic Stress (0.1 M HCl) Base Basic Stress (0.1 M NaOH) Oxidative Oxidative Stress (3% H₂O₂) Thermal Thermal Stress (60°C) Photo Photolytic Stress (ICH Q1B) Control Control (Solvent) Incubate Incubate at Controlled Temp Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample HPLC HPLC-UV Analysis Sample->HPLC Quantify Quantify Degradation HPLC->Quantify Data Comparative Stability Data Quantify->Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemical structure of this compound and data from related compounds, the following degradation pathways are plausible:

  • Hydrolysis of the Lactam Ring: This is a common degradation pathway for lactams, especially under acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative.

  • O-Demethylation: The methoxy group can be cleaved under certain conditions (e.g., strong acid, high temperature) to yield a hydroxylated naphthyridinone.

  • Oxidation of the Naphthyridinone System: The aromatic rings can be susceptible to oxidation, potentially forming N-oxides or hydroxylated derivatives.

  • Photochemical Rearrangement/Degradation: Exposure to UV or visible light can induce various photochemical reactions, leading to complex degradation products.

Visualizing Potential Degradation Pathways

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound Hydrolysis Ring-Opened Product (Amino Acid Derivative) Parent->Hydrolysis  H⁺ or OH⁻ / H₂O (Hydrolysis) Demethylation 7-Hydroxy-1,5-naphthyridin-2(1H)-one Parent->Demethylation  Strong Acid / Heat (O-Demethylation) Oxidation N-Oxides or Hydroxylated Derivatives Parent->Oxidation  [O] (Oxidation) Photoproducts Complex Photochemical Products Parent->Photoproducts  hν (Light) (Photodegradation)

Caption: Potential degradation pathways.

By understanding the potential instabilities of this compound and implementing the strategies outlined in this guide, researchers can ensure the quality and reliability of their experimental data. For further assistance, please consult the references below or contact our technical support team.

References

  • MedCrave. Forced Degradation Studies. (2016). Available at: [Link]

  • ATSDR. Analytical Methods. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Available at: [Link]

  • PharmaGuideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). Available at: [Link]

  • National Center for Biotechnology Information. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2021). Available at: [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Methoxy-1,5-naphthyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to the oral bioavailability of this compound. Given the limited publicly available data on this specific molecule, this resource synthesizes established principles of drug delivery and formulation science to provide a robust framework for your experiments.

Understanding the Bioavailability Challenge

The bioavailability of an orally administered compound is primarily governed by its solubility in gastrointestinal fluids and its permeability across the intestinal membrane.[1][2] For a molecule like this compound, a heterocyclic compound, potential challenges may arise from poor aqueous solubility and/or rapid first-pass metabolism. This guide will walk you through a logical, step-by-step process to identify and address these potential hurdles.

Troubleshooting Guide: Low Oral Bioavailability

This section is designed to help you diagnose and resolve issues you may encounter during your in vitro and in vivo experiments.

Issue 1: Poor Aqueous Solubility and Dissolution Rate

A common reason for low oral bioavailability is the inability of the compound to dissolve effectively in the gastrointestinal tract.[2][3]

Symptoms:

  • Low concentration of the compound in dissolution testing.

  • High variability in in vivo plasma concentrations.

  • Lack of dose-proportionality in pharmacokinetic studies.

Troubleshooting Workflow:

A Start: Low Bioavailability Observed B Characterize Intrinsic Solubility (pH-solubility profile) A->B C Is solubility < 100 µg/mL in physiological pH range? B->C D Yes: Solubility is a likely limiting factor C->D True E No: Investigate permeability or metabolism C->E False F Option 1: Physical Modifications D->F G Option 2: Formulation Strategies D->G H Option 3: Chemical Modifications D->H I Micronization/Nanonization F->I J Amorphous Solid Dispersions F->J K Lipid-Based Formulations (e.g., SEDDS) G->K L Prodrug Synthesis H->L M Evaluate in vitro dissolution of new formulation I->M J->M K->M L->M N Proceed to in vivo PK studies M->N

Caption: Troubleshooting workflow for poor solubility.

Experimental Protocols:

  • Particle Size Reduction (Micronization/Nanonization):

    • Objective: To increase the surface area of the drug particles, thereby enhancing the dissolution rate.[4][5][6]

    • Method (Wet Milling):

      • Prepare a suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).

      • Introduce the suspension into a bead mill containing grinding media (e.g., yttria-stabilized zirconium oxide beads).

      • Mill at a specific speed and temperature for a predetermined time.

      • Monitor particle size reduction using laser diffraction or dynamic light scattering.

      • Isolate the nanosuspension or dried powder for further formulation.

  • Amorphous Solid Dispersions:

    • Objective: To disperse the drug in a hydrophilic polymer matrix in a non-crystalline (amorphous) state, which has higher solubility than the crystalline form.[7][8]

    • Method (Solvent Evaporation/Spray Drying):

      • Dissolve this compound and a hydrophilic polymer (e.g., PVP, HPMC, Soluplus®) in a common solvent.

      • Spray the solution into a drying chamber at a controlled temperature and flow rate.

      • The rapid evaporation of the solvent results in the formation of a solid dispersion powder.

      • Characterize the solid state of the drug using DSC and XRD to confirm its amorphous nature.

Issue 2: Suspected High First-Pass Metabolism

Even if the compound dissolves, it may be extensively metabolized by enzymes in the gut wall or liver before reaching systemic circulation. For a molecule with a methoxy group, O-demethylation is a common metabolic pathway.[9]

Symptoms:

  • High clearance in in vitro liver microsomal stability assays.

  • Low parent drug concentration in plasma despite good absorption.

  • High concentration of metabolites in plasma.

Troubleshooting Workflow:

A Start: Low Bioavailability with Good Solubility B Perform in vitro metabolic stability assay (liver microsomes, S9 fractions) A->B C Is half-life short (< 30 min)? B->C D Yes: High first-pass metabolism is likely C->D True E No: Investigate permeability or other clearance mechanisms C->E False F Option 1: Prodrug Approach D->F G Option 2: Formulation with Metabolism Inhibitors D->G H Mask metabolic soft spots (e.g., the methoxy group) F->H I Co-formulate with a GRAS-status inhibitor of relevant CYPs (e.g., piperine - use with caution and for research purposes only) G->I J Synthesize and evaluate prodrug stability and conversion H->J K Evaluate new formulation in vitro and in vivo I->K J->K

Caption: Troubleshooting workflow for high first-pass metabolism.

Experimental Protocols:

  • Prodrug Strategy:

    • Objective: To chemically modify the parent drug to mask the site of metabolism. The prodrug is designed to be converted back to the active parent drug in vivo.[10][11][12]

    • Method (Conceptual):

      • Identify the primary site of metabolism on this compound (e.g., the methoxy group or the lactam nitrogen).

      • Synthesize a series of prodrugs by attaching a promoiety (e.g., an ester, carbamate, or phosphate) to this site.

      • Evaluate the chemical stability of the prodrugs in buffers at different pH values.

      • Assess the enzymatic conversion of the prodrugs to the parent drug in plasma and liver homogenates.

      • Select the prodrug with the optimal balance of stability and conversion for in vivo testing.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for solubility testing of this compound?

A1: Start with biorelevant media such as Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8). Also, test solubility in common formulation excipients like polyethylene glycol (PEG) 400, propylene glycol, and lipids (e.g., oleic acid, Capryol™ 90) to guide formulation development.

Q2: How can I improve the permeability of my compound?

A2: While direct modification of permeability is challenging, certain formulation strategies can help. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can promote lymphatic transport, bypassing the portal vein and first-pass metabolism in the liver.[13][14][15] Additionally, some excipients, known as permeation enhancers, can transiently open tight junctions between intestinal cells, but their use must be carefully evaluated for safety.[13]

Q3: What role do excipients play in bioavailability enhancement?

A3: Excipients are critical and serve multiple functions.[16][17][18][19]

  • Solubilizers: Surfactants (e.g., polysorbates, Cremophor®) and co-solvents (e.g., PEG 400) can increase the solubility of the drug in the gastrointestinal fluids.[19][20]

  • Wetting agents: These help to reduce the surface tension between the drug particles and the dissolution medium, facilitating faster dissolution.

  • Disintegrants: In solid dosage forms, these help the tablet or capsule to break apart quickly, releasing the drug for dissolution.[18]

Q4: Should I consider salt formation for this compound?

A4: Salt formation is a viable strategy for ionizable compounds to improve solubility and dissolution rate.[7] You would first need to determine the pKa of your molecule. If it has a suitable acidic or basic center, screening for different salt forms with various counter-ions could yield a more soluble version of the compound.

Data Summary Tables

Table 1: Common Formulation Strategies for Bioavailability Enhancement

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction Increases surface area, leading to faster dissolution.[21][22]Broadly applicable, technologically mature.Can lead to particle aggregation; may not be effective for highly insoluble compounds.
Solid Dispersions Presents the drug in an amorphous, higher-energy state.[3][8]Significant solubility enhancement possible.Physical stability of the amorphous state can be a concern.
Lipid-Based Formulations Solubilizes the drug in lipids; can promote lymphatic uptake.[14][15]Can improve both solubility and permeability; bypasses first-pass metabolism.Potential for drug precipitation upon dilution in the GI tract.
Prodrugs Masks solubility or metabolism issues; improves permeability.[10][23][24]Can overcome multiple barriers simultaneously.Requires chemical synthesis; conversion to active drug must be efficient.

References

  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 90(7), 893-903. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. International Journal of Pharmaceutical Sciences and Drug Research, 4(3), 161-168. [Link]

  • Dave, V. S., & Gupta, S. (2017). Impact of excipient interactions on drug bioavailability from solid dosage forms. Journal of Pharmaceutical Investigation, 47(1), 1-13. [Link]

  • Singh, A., & Worku, Z. A. (2020). Strategies for enhancing oral bioavailability of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 58, 101764. [Link]

  • Homayun, B., Lin, X., & Choi, H. J. (2019). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 11(6), 343. [Link]

  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR, 15(1), 1-3. [Link]

  • Siepmann, J., & Siepmann, F. (2006). A computational model for particle size influence on drug absorption during controlled-release colonic delivery. Journal of Controlled Release, 111(1-2), 164-172. [Link]

  • Azkune, M. (2024). Excipients: What they are and their importance in the pharmaceutical industry. Farmaforum. [Link]

  • ResearchGate. (n.d.). The Role of Particle Size in Drug Release and Absorption. [Link]

  • Tran, T. H., & Tran, P. H. L. (2019). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Pharmaceutics, 11(11), 599. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Costa, P., & Sousa Lobo, J. M. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 18(10), 1429-1448. [Link]

  • Omics Online. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. Journal of Nanomedicine & Nanotechnology, 15(S12), 1000S12001. [Link]

  • Wasan, K. M. (2001). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]

  • Quora. (2021). How does particle size affect drug absorption?. [Link]

  • Open Access Journals. (2023). The Importance of Excipients in Drugs. Journal of Drug Discovery and Development, 2(1), 1-3. [Link]

  • ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

  • Pharmaceutical Outsourcing. (2015). Trends in Enhancing API Solubility. [Link]

  • Hovione. (2024). Why does Particle Size Matter for Pharmaceuticals?. [Link]

  • Prezi. (n.d.). Impact of Particle Size on Drug Absorption. [Link]

  • Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Fralish, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 16(3), 345. [Link]

  • Szymańska, E., & Szymański, P. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e903. [Link]

  • Curtis & Coulter. (2021). Prodrug Approach for Improving Bioavailability. [Link]

  • Gil, E. C., & Lee, W. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules, 25(21), 5087. [Link]

  • Zappaterra, F., & Giovannini, P. P. (Eds.). (2024). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI. [Link]

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][13]naphthyridin-2(1H)-one. Journal of Medicinal Chemistry, 54(5), 1473-1480. [Link]

  • ResearchGate. (n.d.). Main excretion metabolites of 7-methoxy-2-nitronaphtho[2,1-b]furan (R 7000) in rats. [Link]

  • Al-Tel, T. H. (2018). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 23(6), 1362. [Link]

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • Qin, Y., et al. (2014). Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 857-861. [Link]

  • Quiroga, J., & Insuasty, B. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Zhang, Y., et al. (2023). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • ResearchGate. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Boyland, E., & Sims, P. (1957). Metabolism of polycyclic compounds. 7. The metabolism of naphthalene, 1-naphthol and 1:2-dihydroxy-1:2-dihydronaphthalene by animals. Biochemical Journal, 66(1), 38-42. [Link]

Sources

Technical Support Center: Scale-up Synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 7-Methoxy-1,5-naphthyridin-2(1H)-one. This document offers in-depth technical insights and practical solutions to common challenges encountered during laboratory and pilot-scale production.

I. Overview of Synthetic Strategy & Key Challenges

The most common and scalable approach to synthesizing this compound involves a convergent strategy, beginning with the preparation of a key substituted aminopyridine intermediate, followed by cyclization to form the naphthyridinone core. A prominent and well-documented method for this cyclization is the Gould-Jacobs reaction.[1][2]

The primary challenges in the scale-up of this synthesis are:

  • Scalable synthesis of the key intermediate, 3-amino-6-methoxypyridine.

  • High-temperature cyclization and the associated safety and equipment considerations.

  • Potential for side-product formation during cyclization.

  • Hydrolysis and decarboxylation of intermediates, which can be sluggish or incomplete.

  • Purification of the final product, which may exhibit poor solubility.

This guide will address each of these challenges in a question-and-answer format.

II. Frequently Asked Questions (FAQs) and Troubleshooting

A. Synthesis of 3-amino-6-methoxypyridine (Key Intermediate)

Question 1: What is a reliable and scalable method for the synthesis of 3-amino-6-methoxypyridine?

A robust and scalable method for preparing 3-amino-6-methoxypyridine is the nucleophilic aromatic substitution (SNAr) of a corresponding di-substituted pyridine, followed by reduction of a nitro group. A common precursor is 2-chloro-5-nitropyridine.

Experimental Protocol: Two-Step Synthesis of 3-amino-6-methoxypyridine

Step 1: Synthesis of 6-methoxy-3-nitropyridine

  • To a solution of sodium methoxide in methanol, add 2-chloro-5-nitropyridine portion-wise at a controlled temperature (e.g., 10-20 °C).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-3-nitropyridine.

Step 2: Reduction of 6-methoxy-3-nitropyridine

  • Dissolve 6-methoxy-3-nitropyridine in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the nitro group is fully reduced.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain 3-amino-6-methoxypyridine.

Troubleshooting:

IssueProbable CauseRecommended Solution
Incomplete reaction in Step 1 Insufficient reaction time or temperature.Increase the reaction temperature to 40-50 °C or prolong the reaction time.
Low yield in Step 2 Catalyst poisoning or incomplete reaction.Ensure the starting material is pure. Use a fresh batch of catalyst. Increase hydrogen pressure or reaction time.
Product is dark in color Formation of colored byproducts during reduction.Treat the crude product with activated charcoal during workup.
B. Gould-Jacobs Reaction for Naphthyridinone Core Synthesis

Question 2: What are the key considerations for scaling up the Gould-Jacobs reaction to synthesize the 4-hydroxy-7-methoxy-[3][4]naphthyridine-3-carboxylic acid ethyl ester intermediate?

The Gould-Jacobs reaction involves the condensation of 3-amino-6-methoxypyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[1][5]

Experimental Protocol: Gould-Jacobs Reaction

  • Condensation: A mixture of 3-amino-6-methoxypyridine and diethyl ethoxymethylenemalonate is heated (e.g., 100-120 °C) to form the anilinomethylenemalonate intermediate. This step is typically performed neat or in a high-boiling solvent.

  • Cyclization: The intermediate is added to a high-boiling solvent like diphenyl ether or Dowtherm A and heated to approximately 250 °C.[5] This thermal cyclization yields the ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol or hexane, to remove the high-boiling solvent.

Troubleshooting:

IssueProbable CauseRecommended Solution
Low yield of cyclized product Incomplete cyclization due to insufficient temperature or reaction time.Ensure the reaction reaches the target temperature and is held for a sufficient duration. Monitor the reaction for the disappearance of the intermediate.
Formation of dark, tarry byproducts Decomposition at high temperatures.Reduce the reaction time at the maximum temperature. Consider using a slightly lower temperature for a longer duration.
Difficulty in removing the high-boiling solvent The high boiling point and viscosity of the solvent.Wash the crude product thoroughly with a non-polar solvent like hexane or toluene. A slurry wash may be necessary.

Question 3: Are there safer alternatives to Dowtherm A for the high-temperature cyclization?

Yes, several alternatives to Dowtherm A can be considered for high-temperature reactions, offering improved safety profiles. These are typically synthetic heat transfer fluids.

Table of Dowtherm A Alternatives:

Heat Transfer FluidOperating Temperature RangeKey Features
Globaltherm® Omnitech 15°C to 400°CMiscible and interchangeable with Dowtherm A.[6]
Globaltherm® Q -35°C to 330°CGood for combined heating and cooling operations.[7]
Relatherm HT Up to 343°CNon-toxic and non-hazardous.

When selecting an alternative, consider the required operating temperature, material compatibility with your reactor system, and the safety data sheet (SDS) of the fluid.

C. Hydrolysis and Decarboxylation

Question 4: What are the common challenges in the hydrolysis of the ethyl ester and subsequent decarboxylation to obtain this compound?

The hydrolysis of the ethyl ester to the carboxylic acid, followed by decarboxylation, can be challenging due to the stability of the heterocyclic system and potential for incomplete reactions.

Experimental Protocol: Hydrolysis and Decarboxylation

  • Hydrolysis: The ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is refluxed with an aqueous solution of a strong base, such as sodium hydroxide, until the ester is fully hydrolyzed. The progress can be monitored by the disappearance of the starting material (TLC or LC-MS).

  • Acidification: The reaction mixture is cooled, and the sodium salt of the carboxylic acid is precipitated by acidification with a mineral acid like hydrochloric acid.

  • Decarboxylation: The isolated 4-hydroxy-7-methoxy-[3][4]naphthyridine-3-carboxylic acid is heated in a high-boiling solvent or neat under vacuum to effect decarboxylation.

Troubleshooting:

IssueProbable CauseRecommended Solution
Incomplete hydrolysis Insufficient base or reaction time.Use a higher concentration of the base or prolong the reflux time.
Incomplete decarboxylation Insufficient temperature or reaction time.Increase the temperature for the decarboxylation step. The use of a copper catalyst can sometimes facilitate this reaction.
Product degradation The high temperature required for decarboxylation may lead to decomposition.Perform the decarboxylation under vacuum to lower the required temperature.
D. Purification of the Final Product

Question 5: this compound has poor solubility. What are the recommended purification methods for scale-up?

The poor solubility of the final product is a significant challenge. Recrystallization is the preferred method for purification at scale.

Experimental Protocol: Recrystallization

  • Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures with alcohols or water.

  • Dissolution: Suspend the crude product in the chosen solvent and heat to dissolve. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting:

IssueProbable CauseRecommended Solution
Product "oils out" instead of crystallizing The solvent is not ideal, or the cooling is too rapid.Use a different solvent system. Ensure slow cooling.
Low recovery after recrystallization The product has significant solubility in the solvent even at low temperatures.Use a co-solvent system to decrease solubility upon cooling. Minimize the amount of solvent used for dissolution.

III. Visualizing the Process

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-5-nitropyridine Intermediate1 6-Methoxy-3-nitropyridine Start->Intermediate1 NaOCH3, MeOH Intermediate2 3-Amino-6-methoxypyridine Intermediate1->Intermediate2 H2, Pd/C Intermediate3 Anilinomethylenemalonate Intermediate Intermediate2->Intermediate3 DEEM, Heat Intermediate4 Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate Intermediate3->Intermediate4 High Temp. Cyclization (e.g., Diphenyl Ether) Intermediate5 4-Hydroxy-7-methoxy-[1,5]naphthyridine-3-carboxylic acid Intermediate4->Intermediate5 NaOH, H2O, Reflux FinalProduct This compound Intermediate5->FinalProduct Heat, Decarboxylation

Caption: Synthetic workflow for this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_cyclization Cyclization Step cluster_purification Purification Step LowYield Low Yield Problem Incomplete Reaction Temp. too low Time too short Solution1 Solution Action Increase Temp. Increase Time Monitor Reaction LowYield->Solution1 PoorPurity Poor Purity Problem Ineffective Recrystallization Trapped Solvent Solution2 Solution Action Screen Solvents Slow Cooling Thorough Drying PoorPurity->Solution2

Caption: Troubleshooting logic for common scale-up issues.

IV. References

  • Global Heat Transfer. (n.d.). Alternatives to Dowtherm® Q. [Link]

  • Relatherm. (n.d.). Replacements for Dowtherm™ A & Therminol® VP-1. [Link]

  • Global Heat Transfer. (n.d.). Dowtherm™ A | Globaltherm Omnitech. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3248. [Link]

  • Kethireddy, S., Domala, R., Pittala, B., & Eppakayala, L. (2023). Development of methodologies for synthesis of 4-hydroxy-[3][4]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 11-15. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

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  • Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22965-22983. [Link]

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Validation & Comparative

A Comparative Guide to PI3K/mTOR Dual Inhibitors: Evaluating 7-Methoxy-1,5-naphthyridin-2(1H)-one in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal target.[1][2] Its dysregulation is a hallmark of numerous cancers, driving cellular proliferation, survival, and resistance to therapy.[2] Dual inhibitors that simultaneously target both PI3K and mTOR have emerged as a promising therapeutic strategy, offering the potential for a more comprehensive and durable blockade of this critical pathway.[3][4] This guide provides a comparative analysis of 7-Methoxy-1,5-naphthyridin-2(1H)-one and other prominent PI3K/mTOR dual inhibitors, offering insights into their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.

The PI3K/mTOR Signaling Nexus: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is a complex and interconnected network that integrates extracellular and intracellular signals to control cell fate.[5][6][7] Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[5] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, modulates a plethora of cellular processes and activates the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[6]

Dual inhibition of both PI3K and mTOR offers a theoretical advantage over single-target agents by mitigating the pathway's inherent feedback loops and redundancies.[3] For instance, inhibition of mTORC1 alone can lead to a feedback activation of PI3K signaling. By targeting both kinases, dual inhibitors aim to achieve a more profound and sustained suppression of the entire pathway.

PI3K_mTOR_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation _4EBP1->Proliferation

Figure 1: Simplified PI3K/mTOR signaling pathway.

Comparative Analysis of PI3K/mTOR Inhibitors

A direct comparison of inhibitory potencies is crucial for evaluating and selecting candidate molecules for further development. The following table summarizes the reported biochemical activities (IC50 or Ki values) of several well-characterized dual PI3K/mTOR inhibitors against different Class I PI3K isoforms and mTOR.

Table 1: Biochemical Potency of Selected PI3K/mTOR Dual Inhibitors

CompoundPI3KαPI3KβPI3KγPI3KδmTORReference(s)
Gedatolisib (PF-05212384) 0.4 nM (IC50)6 nM (IC50)6 nM (IC50)8 nM (IC50)1.6 nM (Ki)[8]
Omipalisib (GSK2126458) 0.019 nM (Ki)0.13 nM (Ki)0.06 nM (Ki)0.024 nM (Ki)0.18 nM (mTORC1, Ki)0.3 nM (mTORC2, Ki)[9][10][11][12]
Dactolisib (BEZ235) 4 nM (IC50)75 nM (IC50)5 nM (IC50)7 nM (IC50)20.7 nM (IC50)[13][14]
Voxtalisib (XL765) 39 nM (IC50)113 nM (IC50)9 nM (IC50)43 nM (IC50)157 nM (IC50)

Note on this compound: Extensive searches of the scientific and patent literature did not yield direct experimental data on the PI3K/mTOR inhibitory activity of this compound. While structurally related naphthyridinone derivatives have been explored as kinase inhibitors, the specific activity of this compound remains to be publicly disclosed.[15] One report indicates its potential utility in the synthesis of antibacterial compounds and topoisomerase II inhibitors.[16]

In-Depth Look at Comparator Compounds

Gedatolisib (PF-05212384): A potent and reversible dual inhibitor of all four Class I PI3K isoforms and mTOR (mTORC1 and mTORC2).[8] Preclinical studies have demonstrated its broad anti-tumor activity.[17][18][19][20][21] Gedatolisib is currently being evaluated in clinical trials for various solid tumors.[19]

Omipalisib (GSK2126458): A highly potent and orally bioavailable inhibitor of PI3K and mTOR.[9][10][11][12] It has demonstrated robust inhibition of tumor growth in preclinical models.[10] Omipalisib has been investigated in early-phase clinical trials.[22]

Dactolisib (BEZ235): One of the first dual PI3K/mTOR inhibitors to enter clinical trials.[23] It exhibits potent inhibition of PI3K and mTOR.[13][14] However, its clinical development has been hampered by toxicity and limited efficacy in some studies.[23][24][25][26]

Voxtalisib (XL765): A dual inhibitor of PI3K and mTOR that has been evaluated in clinical trials for various cancers, including non-Hodgkin lymphoma and high-grade glioma.[1][27][28][29][30] While showing some promising activity, its overall efficacy has been limited in certain cancer types.[1]

Experimental Methodologies for Inhibitor Characterization

The evaluation of PI3K/mTOR inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. These experiments are essential for determining a compound's potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms and mTOR. A commonly used method is the ADP-Glo™ Kinase Assay .

ADP_Glo_Assay cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection Kinase PI3K or mTOR Enzyme ADP ADP Kinase->ADP Phosphorylation ADP_Glo_Reagent ADP-Glo™ Reagent Substrate Substrate (e.g., PIP2) ATP ATP ATP_depleted Remaining ATP Depleted Inhibitor Test Inhibitor Inhibitor->Kinase ADP_Glo_Reagent->ATP_depleted Kinase_Detection_Reagent Kinase Detection Reagent Luminescence Luminescent Signal Kinase_Detection_Reagent->Luminescence ADP to ATP Conversion & Luciferase Reaction

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay [8][13][31][32][33]

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα or mTOR), a suitable substrate (e.g., phosphatidylinositol-4,5-bisphosphate for PI3K), and ATP in a kinase reaction buffer.

    • Add serial dilutions of the test inhibitor or vehicle control (DMSO) to the reaction mixture in a multi-well plate.

    • Initiate the kinase reaction by adding the enzyme or ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays: Assessing Pathway Inhibition in a Biological Context

Cellular assays are critical for confirming that a compound can effectively inhibit the PI3K/mTOR pathway within a living cell. A standard method involves measuring the phosphorylation status of key downstream effector proteins, such as Akt and S6 ribosomal protein, using Western blotting.

Protocol: Western Blot for Phospho-Akt (Ser473) and Phospho-S6 (Ser235/236) [34][35][36][37][38]

  • Cell Culture and Treatment:

    • Plate cancer cells known to have an active PI3K/mTOR pathway (e.g., BT474, T47D breast cancer cells) and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-S6 (Ser235/236).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against total Akt and total S6.

    • Quantify the band intensities to determine the dose-dependent inhibition of Akt and S6 phosphorylation.

Conclusion

The development of dual PI3K/mTOR inhibitors represents a significant advancement in the pursuit of targeted cancer therapies. While compounds like Gedatolisib and Omipalisib have demonstrated potent and broad activity in preclinical and clinical settings, the therapeutic potential of novel scaffolds such as this compound warrants further investigation. The lack of publicly available data for this specific compound underscores the need for rigorous experimental evaluation using the standardized biochemical and cellular assays outlined in this guide. As our understanding of the intricacies of the PI3K/mTOR pathway and the structure-activity relationships of its inhibitors continues to evolve, a data-driven, comparative approach will be paramount in identifying the next generation of effective cancer therapeutics.

References

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  • Omipalisib (GSK2126458) | PI3K/mTOR Inhibitor. MedChemExpress.
  • Dactolisib (BEZ235) | PI3K inhibitor | CAS 915019-65-7. Selleck Chemicals.
  • Schematic representation of the PI3K/Akt/mTOR pathway.
  • The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo.
  • Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer.
  • Experimental voxtalisib shows mixed results in phase 2 study. MDEdge.
  • Schematic illustration of the PI3K/Akt/mTOR signaling pathway.
  • Dactolisib (BEZ235) | PI3K inhibitor | CAS 915019-65-7. Selleck Chemicals.
  • Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765)
  • Omipalisib (GSK2126458) | PI3K inhibitor | CAS 1086062-66-9. Selleck Chemicals.
  • Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radioth. SciSpace.
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  • Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial. PubMed.
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  • Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium. BioSpace.
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A Comparative Guide to the Structure-Activity Relationship of 7-Methoxy-1,5-naphthyridin-2(1H)-one Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the naphthyridinone scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Among its various isomers, the 1,5-naphthyridin-2(1H)-one core has garnered significant attention, particularly as a template for the design of potent kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Methoxy-1,5-naphthyridin-2(1H)-one analogs, offering a comparative overview of their synthesis, biological evaluation, and the impact of structural modifications on their inhibitory potential against various kinase targets.

The 1,5-Naphthyridin-2(1H)-one Scaffold: A Promising Kinase Hinge-Binder

The 1,5-naphthyridine ring system, a fusion of two pyridine rings, offers a unique arrangement of nitrogen atoms that can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases. Specifically, the pyridone-like nitrogen and the adjacent carbonyl group can mimic the hydrogen bonding pattern of the adenine portion of ATP, making it an effective hinge-binding motif. The 7-methoxy group provides a key point for substitution, allowing for the exploration of various chemical spaces to enhance potency and selectivity.

While comprehensive SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on closely related 1,5-naphthyridinone and other naphthyridine isomers. These studies collectively highlight the importance of substitutions at various positions to modulate kinase inhibitory activity and other biological properties.

Synthetic Strategies for 1,5-Naphthyridin-2(1H)-one Analogs

The construction of the 1,5-naphthyridin-2(1H)-one core can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted pyridine precursors.

A common strategy involves the condensation of a 3-aminopyridine derivative with a suitable three-carbon synthon. For instance, the Gould-Jacobs reaction, which utilizes a substituted aminopyridine and a diethyl methylenemalonate, followed by thermal cyclization, is a well-established method for constructing the pyridone ring of the naphthyridinone system.[1]

Another versatile approach involves the palladium-mediated synthesis from 3-aminopyridines and acrylates, which allows for the introduction of various substituents on the newly formed ring.[1] Modifications at the 7-position, such as the introduction of the methoxy group, can be achieved either by starting with a pre-functionalized pyridine or through subsequent functionalization of the naphthyridinone core.

Below is a generalized synthetic workflow for the preparation of 7-substituted-1,5-naphthyridin-2(1H)-one analogs.

Synthetic Workflow A Substituted 3-Aminopyridine C Condensation/ Cyclization A->C B Three-Carbon Synthon (e.g., Diethyl methylenemalonate) B->C D 1,5-Naphthyridin-2(1H)-one Core C->D E Functionalization at C7 (e.g., Halogenation) D->E F Nucleophilic Substitution (e.g., with Sodium Methoxide) E->F G This compound F->G H Further Derivatization (e.g., at N1, C3, C4) G->H I Target Analogs H->I Synthetic_Protocol cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Functionalization A Mix 3-aminopyridine and diethyl methylenemalonate B Heat at 150°C for 2-4h A->B C Add crude product to Dowtherm A B->C D Reflux at 250°C for 1-2h C->D E Cool and filter to obtain product D->E F Chlorination with POCl3 E->F G Methoxylation with NaOMe F->G

Caption: A simplified workflow for the synthesis of 1,5-naphthyridin-2(1H)-one derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized analogs against a specific kinase can be determined using a variety of in vitro assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.

  • Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive SAR for this specific scaffold is yet to be fully elucidated in the public domain, analysis of related naphthyridinone structures provides valuable guiding principles for analog design. Key areas for future exploration include:

  • Systematic Exploration of Substituents: A focused library synthesis with systematic variations at the N1, C3, C4, and C7 positions is needed to build a robust SAR model for specific kinase targets.

  • Structure-Based Design: Obtaining co-crystal structures of this compound analogs bound to their target kinases will be invaluable for rational drug design and optimization of potency and selectivity.

  • Profiling against Kinase Panels: Promising analogs should be screened against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects.

By leveraging the foundational knowledge of naphthyridinone chemistry and kinase biology, researchers can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.

References

  • Zhong, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[2][3]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry.

  • Zhang, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate. (n.d.). Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety.

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[2][3]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry.

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules.

  • Smaill, J. B., et al. (2000). Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). Journal of Medicinal Chemistry.

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The Ascendancy of the 1,5-Naphthyridin-2(1H)-one Scaffold: A Comparative Guide to a Potent and Selective PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and highly selective inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) remains a paramount objective. While first-generation PARP inhibitors have demonstrated significant clinical success, their limited selectivity over PARP2 often contributes to dose-limiting toxicities, particularly hematological side effects. This has spurred the development of next-generation inhibitors with improved selectivity profiles. Among the promising scaffolds to emerge, the 1,5-naphthyridin-2(1H)-one core has garnered considerable attention. This guide provides an in-depth comparison of a representative compound from this class, 3-ethyl-7-(4-(4-fluorobenzyl)piperazin-1-yl)-1,5-naphthyridin-2(1H)-one (a key analog from a leading study, hereafter referred to as Compound 8m ), against the clinically approved PARP inhibitor, Olaparib. We will dissect the experimental data that underscore the advantages of this scaffold in achieving superior PARP1 selectivity and potent DNA trapping, crucial for efficacy in homologous recombination-deficient tumors.

The Rationale for PARP1 Selectivity: A Paradigm Shift in PARP Inhibition

The therapeutic efficacy of PARP inhibitors is primarily driven by two interconnected mechanisms: catalytic inhibition and PARP-DNA trapping.[1] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the DNA damage response.[2] However, the "trapping" of PARP1 on DNA at sites of single-strand breaks is increasingly recognized as a major contributor to cytotoxicity in cancer cells with deficient homologous recombination repair, such as those with BRCA1/2 mutations.[3] This trapping leads to the formation of toxic DNA-protein complexes, which can stall replication forks and generate double-strand breaks that are lethal to these cancer cells.[4]

While both PARP1 and PARP2 are involved in DNA repair, their non-redundant functions and differing contributions to the therapeutic window of PARP inhibitors are becoming clearer. Increased evidence suggests that the inhibition and trapping of PARP1 are the primary drivers of anti-tumor efficacy, whereas the inhibition of PARP2 may be linked to a greater incidence of hematological toxicities.[5] Consequently, the development of highly PARP1-selective inhibitors represents a logical and critical evolution in this class of therapeutics. The 1,5-naphthyridin-2(1H)-one scaffold has proven to be a versatile platform for achieving this desired selectivity.

Comparative Performance Analysis: Compound 8m vs. Olaparib

To illustrate the advantages of the 7-substituted 1,5-naphthyridin-2(1H)-one scaffold, we present a comparative analysis of Compound 8m with the first-in-class PARP inhibitor, Olaparib. The data is synthesized from a pivotal study by Ren et al. (2022).[6]

ParameterCompound 8mOlaparibAdvantage of Compound 8m
PARP1 Inhibition (IC50) 0.49 nM 1.9 nM~4-fold higher potency
PARP2 Inhibition (IC50) 11.5 nM1.1 nM~10-fold less potent against PARP2
PARP1/PARP2 Selectivity Ratio ~23.5 ~0.6Significantly higher PARP1 selectivity
PARP-DNA Trapping (EC50) 1.85 nM Not directly compared in the same study, but generally less potent than highly selective trappersPotent DNA trapping activity
Cell Viability (DLD-1 BRCA2-/-) 4.82 nM ~30 nM~6-fold more potent in a BRCA2-deficient cell line

Data for Compound 8m and its direct comparators are derived from Ren et al. (2022)[6]. Olaparib data is compiled from various sources for comparative context.

The data clearly demonstrates that Compound 8m exhibits superior potency against PARP1 and, crucially, a significantly improved selectivity profile over PARP2 compared to Olaparib. This enhanced selectivity is a key advantage, suggesting the potential for a wider therapeutic window and a more favorable safety profile. Furthermore, the potent PARP-DNA trapping ability of Compound 8m, coupled with its enhanced cytotoxicity in a BRCA2-deficient cell line, underscores its potential for high efficacy in a clinically relevant context.

The structure-activity relationship (SAR) studies within this class of compounds suggest that the 7-position of the 1,5-naphthyridin-2(1H)-one core is a critical determinant of potency and selectivity. While Compound 8m features a piperazinyl-benzyl moiety at this position, the introduction of a methoxy group at the 7-position, as in 7-Methoxy-1,5-naphthyridin-2(1H)-one, is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and metabolic stability, and can also influence binding interactions within the target protein. Further optimization of substituents at this position holds promise for fine-tuning the pharmacological profile of this promising scaffold.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mechanism of PARP inhibition and trapping, and the workflow for evaluating these compounds.

PARP_Inhibition_Mechanism cluster_0 Standard DNA Repair cluster_1 Action of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Binding PARP1 Binds to DNA DNA_Damage->PARP1_Binding PAR_Synthesis PARP1 synthesizes PAR chains (consumes NAD+) PARP1_Binding->PAR_Synthesis DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment PARP1_Release PARP1 auto-PARylates and releases from DNA DDR_Recruitment->PARP1_Release DNA_Repair DNA Repair PARP1_Release->DNA_Repair DNA_Damage_2 DNA Single-Strand Break PARP1_Binding_2 PARP1 Binds to DNA DNA_Damage_2->PARP1_Binding_2 Catalytic_Inhibition Catalytic Inhibition: No PAR Synthesis PARP1_Binding_2->Catalytic_Inhibition Inhibits NAD+ binding PARPi 7-Substituted 1,5-Naphthyridinone (e.g., Compound 8m) PARPi->PARP1_Binding_2 PARP_Trapping PARP1 Trapping: PARP1 remains bound to DNA Catalytic_Inhibition->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB_Formation Double-Strand Break Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Synthetic Lethality in HR-Deficient Cells DSB_Formation->Cell_Death

Caption: Mechanism of PARP1 inhibition and trapping by 7-substituted 1,5-naphthyridin-2(1H)-ones.

Experimental_Workflow cluster_workflow In Vitro Evaluation Workflow Compound_Synthesis Synthesis of 1,5-Naphthyridinone Analogs Enzymatic_Assay PARP1/PARP2 Enzymatic Assay (Fluorescence Polarization) Compound_Synthesis->Enzymatic_Assay Evaluate Potency & Selectivity Trapping_Assay PARP-DNA Trapping Assay (Cell-based or Biochemical) Compound_Synthesis->Trapping_Assay Assess Trapping Efficiency Cell_Viability_Assay Cell Viability Assay (e.g., in BRCA-deficient cells) Compound_Synthesis->Cell_Viability_Assay Determine Cellular Efficacy Data_Analysis Data Analysis: IC50, EC50, Selectivity Enzymatic_Assay->Data_Analysis Trapping_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis

Caption: Workflow for the in vitro evaluation of 1,5-naphthyridin-2(1H)-one derivatives as PARP inhibitors.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these compounds.

Protocol 1: PARP1/PARP2 Enzymatic Inhibition Assay (Fluorescence Polarization)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2 by competing with a fluorescently labeled PARP inhibitor probe.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Fluorescently labeled PARP inhibitor probe (e.g., PARPi-FL)

  • Assay Buffer (e.g., 1x PARPtrap™ Assay Buffer 2)

  • Test compounds (e.g., Compound 8m, Olaparib) dissolved in DMSO

  • 384-well, black, low-volume plates

  • Fluorescence plate reader capable of measuring fluorescence polarization (FP)

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 1x Assay Buffer by diluting a 5x stock solution with distilled water.

    • Dilute PARP1 and PARP2 enzymes to the desired working concentration (e.g., 2.43 ng/µL for a final concentration of 7 nM) in 1x Assay Buffer. Keep on ice.

    • Prepare serial dilutions of the test compounds in 10% DMSO, 10-fold more concentrated than the desired final concentrations.

  • Assay Plate Setup:

    • Add 20 µL of diluted PARP1 or PARP2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 20 µL of 1x Assay Buffer to the "Reference Control" (no enzyme) wells.

    • Add 45 µL of 1x Assay Buffer to the "Blank" (no enzyme, no probe) wells.

    • Add 5 µL of the serially diluted test compound solutions to the "Test Inhibitor" wells.

    • Add 5 µL of 10% DMSO to the "Positive Control", "Reference Control", and "Blank" wells.

  • Probe Addition and Incubation:

    • Dilute the fluorescent probe (PARPi-FL) to a working concentration of 6 nM in 1x Assay Buffer.

    • Add 25 µL of the diluted fluorescent probe to all wells except the "Blank" wells.

    • Incubate the plate at room temperature for 30-90 minutes with slow agitation, protected from light.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization on a plate reader (e.g., λex = 485 nm, λem = 528 nm).

    • Subtract the "Blank" value from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (0% inhibition) and "Reference Control" (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular PARP-DNA Trapping Assay

This assay quantifies the amount of PARP1 trapped on chromatin in cells following treatment with a test compound and a DNA-damaging agent.

Materials:

  • Human cancer cell line (e.g., HeyA8)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., methyl methanesulfonate - MMS)

  • Test compounds (e.g., Compound 8m, Olaparib) dissolved in DMSO

  • Subcellular protein fractionation kit

  • Reagents for SDS-PAGE and Western blotting

  • Primary antibodies: anti-PARP1 and anti-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of the test compounds for a specified time (e.g., 4 hours).

    • During the treatment period, co-treat the cells with a DNA-damaging agent like MMS (e.g., 1 mM) to induce single-strand breaks.

  • Chromatin Fractionation:

    • Harvest the cells and perform subcellular fractionation using a commercial kit according to the manufacturer's protocol to isolate the chromatin-bound protein fraction. It is crucial to include the test inhibitors throughout the fractionation process to prevent the dissociation of trapped PARP1.

  • Protein Quantification and Western Blotting:

    • Quantify the protein concentration of the chromatin fractions.

    • Normalize the samples to equal protein amounts and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and incubate it with a primary antibody against PARP1.

    • Wash the membrane and incubate it with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control for the chromatin fraction.

  • Data Analysis:

    • Quantify the band intensities for PARP1 and Histone H3 using densitometry software.

    • Normalize the PARP1 signal to the Histone H3 signal for each sample.

    • Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.

    • Plot the fold change in trapped PARP1 against the compound concentration to determine the EC50 for PARP trapping.

Conclusion

The 1,5-naphthyridin-2(1H)-one scaffold represents a significant advancement in the design of PARP1-selective inhibitors. As exemplified by compounds like 3-ethyl-7-(4-(4-fluorobenzyl)piperazin-1-yl)-1,5-naphthyridin-2(1H)-one (Compound 8m) , this chemical class demonstrates superior potency against PARP1, a markedly improved selectivity over PARP2, and potent PARP-DNA trapping capabilities.[6] These advantages hold the promise of an enhanced therapeutic index, potentially leading to improved efficacy and a more favorable safety profile in the treatment of homologous recombination-deficient cancers. The strategic importance of the 7-position on this scaffold for modulating biological activity, including the potential benefits of a 7-methoxy substitution, warrants further investigation and highlights a promising avenue for the development of next-generation PARP inhibitors.

References

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. [Link]

  • Tejeria, A., Pérez-Pertejo, Y., Reguera, R. M., Balana-Fouce, R., Alonso, C., González, M., ... & Palacios, F. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current topics in medicinal chemistry, 14(23), 2722–2728.
  • CUSABIO. PARP Assay Protocol. [Link]

  • Tejería, A., Pérez-Pertejo, Y., Reguera, R. M., Balaña-Fouce, R., Alonso, C., González, M., ... & Palacios, F. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. European journal of medicinal chemistry, 155, 547–558.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1. [Link]

  • Murai, J., Zhang, Y., Morris, J., Ji, J., Takeda, S., Doroshow, J. H., & Pommier, Y. (2014). Mechanistic dissection of PARP1 trapping and the impact on in vivo tolerability and efficacy of PARP inhibitors. Molecular cancer therapeutics, 13(2), 433–443.
  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1 (Manual). [Link]

  • Kanev, P. B., Gusev, E., Ruzius, A., Gerasimaitė, R., & Timinskas, A. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR protocols, 3(4), 101789.
  • BPS Bioscience. PARPtrap™ Assay Kit for PARP1 (Product Page). [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Wang, L., Liu, T., Wang, D., Li, H., Liu, Y., Zhang, J., ... & Xu, Y. (2016). Design, synthesis, and biological evaluation of a series of benzo[de][7][8]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors. Journal of medicinal chemistry, 59(17), 7779–7799.

  • Johannes, J. W., Balazs, A., Becker, S., Batey, M. A., Cale, J., Degorce, S., ... & Zheng, X. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of medicinal chemistry, 64(19), 14498–14512.
  • Borrell, J. I., Teixidó, J., & Matallana, J. L. (2021). 1,6-Naphthyridin-2(1H)
  • Borrell, J. I., Teixidó, J., & Matallana, J. L. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Johannes, J. W., Balazs, A., Becker, S., Batey, M. A., Cale, J., Degorce, S., ... & Zheng, X. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. ResearchGate. [Link]

  • Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & medicinal chemistry letters, 78, 129046.
  • Ren, J., Quan, X., Liu, Y., Li, J., Zhang, X., Li, Z., & Zhang, X. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. ResearchGate. [Link]

  • Li, H., Liu, Z., Wu, N., Chen, Y., You, J., & Wang, L. (2020). Uncoupling of PARP1 trapping and inhibition using selective PARP1 degradation.
  • Tsvetkov, P. O., Klymenko, T. A., & Gerasimova, A. A. (2019). PARP-1-Associated Pathological Processes: Inhibition by Natural Polyphenols. International journal of molecular sciences, 20(23), 5987.
  • Bai, P., & Cantó, C. (2012).
  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2122359119.
  • Malyuchenko, N. V., Kotova, E. A., & Kulaeva, O. I. (2015). Molecular mechanisms of PARP-1 inhibitor 7-methylguanine.
  • Jones, P., Altamura, S., Boueres, J., Ferrigno, F., Fonsi, M., Giomini, C., ... & Rowley, M. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and-2 mutant tumors. Journal of medicinal chemistry, 52(22), 7170–7185.
  • Wróbel, A., Arciszewska, K., Szymańska, E., & Szymański, P. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11621.
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  • Musella, A., & De Felice, F. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(11), 2668.

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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for Methoxy-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Understated Importance of the Methoxy Group in Modern Drug Discovery

In the landscape of medicinal chemistry, the methoxy group (-OCH₃) is a functional group of profound significance. Frequently found in natural products, it has been strategically incorporated into a multitude of approved drugs to enhance their therapeutic profiles.[1][2] The methoxy group's influence extends to improving ligand-target binding, modulating physicochemical properties, and optimizing ADME (absorption, distribution, metabolism, and excretion) parameters.[1][2] Its unique electronic and conformational characteristics make it a versatile tool for medicinal chemists.[3] This guide provides a comprehensive framework for the cross-validation of experimental and computational data for methoxy-substituted compounds, a critical process for ensuring the accuracy and predictive power of molecular models in drug discovery.

The Synergy of Bits and Atoms: A Philosophy of Cross-Validation

The robust characterization of a methoxy-substituted compound hinges on the synergistic interplay between empirical observation and theoretical calculation. Experimental techniques provide a tangible measure of a molecule's properties, while computational methods offer a window into the underlying quantum mechanical and molecular interactions. Cross-validation is the process by which these two domains are brought into agreement, leading to a more profound and reliable understanding of the system under investigation. This guide will explore the primary experimental and computational methodologies employed in this process.

Experimental Characterization: Grounding Models in Reality

A variety of analytical techniques are indispensable for the thorough characterization of methoxy-substituted compounds. The data obtained from these methods serve as the benchmark against which computational models are validated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For methoxy-substituted compounds, both ¹H and ¹³C NMR are crucial.

  • ¹H NMR: The protons of the methoxy group typically appear as a sharp singlet in the 3.7-3.9 ppm range, providing a clear diagnostic signal.[4]

  • ¹³C NMR: The methoxy carbon is readily identified in the 55-60 ppm region of the ¹³C NMR spectrum.[4]

The precise chemical shifts are sensitive to the electronic environment, making them excellent parameters for comparison with computational predictions.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For methoxy-substituted compounds, key vibrational modes include:

  • C-O stretching: A strong, characteristic absorption band is typically observed in the 1250-1000 cm⁻¹ region.[7]

  • C-H stretching of the methyl group: These vibrations are usually found around 2950-2850 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The molecular ion peak (M⁺) confirms the compound's identity, and the fragmentation can provide clues about its structure.[7]

X-Ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and torsion angles.[8][9][10] This data is the "gold standard" for validating the geometries predicted by computational methods.

Computational Modeling: Probing the Molecular Landscape

Computational chemistry offers a powerful suite of tools for investigating the properties of methoxy-substituted compounds at the atomic level.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost.[8] It is widely used to predict a variety of molecular properties:

  • Geometry Optimization: DFT calculations can determine the lowest energy conformation of a molecule, providing optimized bond lengths and angles for comparison with X-ray data.[11]

  • Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and IR vibrational frequencies, which can be directly compared with experimental spectra.[11][12]

  • Electronic Properties: DFT provides insights into the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).[8][13] These properties are crucial for understanding a molecule's reactivity and intermolecular interactions.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[14][15][16] For methoxy-substituted compounds, docking studies can reveal how the methoxy group interacts with the amino acid residues in a protein's active site, providing valuable information for structure-activity relationship (SAR) studies.[14][17][18]

The Cross-Validation Workflow: A Step-by-Step Guide

The following workflow outlines a systematic approach to the cross-validation of experimental and computational data for a novel methoxy-substituted compound.

cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesis & Purification B Spectroscopic Characterization (NMR, IR, MS) A->B C X-Ray Crystallography (if applicable) B->C I Data Comparison & Analysis B->I C->I D Initial 3D Structure Generation E Geometry Optimization (DFT) D->E F Calculation of Spectroscopic Properties (NMR, IR) E->F G Electronic Property Analysis (HOMO, LUMO, MEP) E->G H Molecular Docking E->H F->I G->I H->I J Validated Molecular Model I->J K Iterative Refinement I->K Discrepancies? K->E

Caption: A generalized workflow for the cross-validation of experimental and computational data.

Data Presentation: A Comparative Analysis

A direct comparison of experimental and computational data is essential for a thorough validation. The following tables provide a template for organizing this information.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

Proton/CarbonExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-methoxy3.853.820.03
C-methoxy55.756.1-0.4
............

Table 2: Comparison of Key Experimental and Calculated IR Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental ν (cm⁻¹)Calculated ν (cm⁻¹)Assignment
C-O Stretch12451255Methoxy C-O stretch
C=O Stretch16801695Ketone carbonyl stretch
............

Table 3: Comparison of Selected Experimental and Calculated Geometric Parameters

ParameterExperimental (X-ray)Calculated (DFT)Difference
C-O Bond Length (Å)1.3621.365-0.003
C-C-O Bond Angle (°)117.5117.8-0.3
............

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectrum. Chemical shifts should be referenced to tetramethylsilane (TMS).

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocols

Protocol 3: DFT Calculations
  • Structure Preparation: Build the initial 3D structure of the molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[11]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies). This also provides the calculated IR spectrum.

  • NMR Calculation: Calculate the NMR chemical shifts using a method such as the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • Data Analysis: Compare the calculated geometric parameters, vibrational frequencies, and NMR chemical shifts with the experimental data.

Protocol 4: Molecular Docking
  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a low-energy 3D conformation of the methoxy-substituted ligand.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the receptor.[17]

  • Analysis of Results: Analyze the predicted binding poses and scoring functions to identify the most likely binding mode. Visualize the protein-ligand interactions, paying close attention to the role of the methoxy group.

Conclusion: Towards Predictive and Reliable Models

The rigorous cross-validation of experimental and computational data is a cornerstone of modern drug discovery. For methoxy-substituted compounds, this integrated approach provides a high level of confidence in the developed molecular models. By grounding theoretical calculations in empirical reality, researchers can gain deeper insights into the structure-property relationships that govern biological activity, ultimately accelerating the design and development of novel therapeutics.

References

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  • (PDF) Crystal structure of (4-methoxyphenyl)[(4-methoxyphenyl)phosphonato]dioxidophosphate(1−) 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium - ResearchGate. Available at: [Link]

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A Comparative Analysis of Naphthyridinone Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

The naphthyridinone scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The six isomers of naphthyridinone, distinguished by the positions of their two nitrogen atoms, each confer unique physicochemical properties that influence their biological targets and therapeutic potential. This guide provides an in-depth comparative analysis of these isomers, focusing on their application in oncology, supported by experimental data and detailed protocols for their evaluation.

The Naphthyridinone Core: A Scaffold of Versatility

Naphthyridinones are structurally analogous to naphthalenes, with two carbon atoms replaced by nitrogen. This seemingly subtle change has profound implications for the molecule's electronics, hydrogen bonding capacity, and overall three-dimensional shape, making the scaffold a fertile ground for drug discovery. Researchers have extensively explored derivatives of various isomers, leading to the identification of potent inhibitors of key cancer-related targets, including protein kinases and DNA repair enzymes.

Comparative Biological Activity of Naphthyridinone Isomers

The anticancer activity of naphthyridinone derivatives is intrinsically linked to the isomeric form of the core scaffold. The positioning of the nitrogen atoms dictates the orientation of substituents and the molecule's ability to interact with specific biological targets. Below is a comparative summary of the reported anticancer activities of various naphthyridinone isomers.

Isomer ScaffoldTarget/MechanismCancer Cell Line(s)Reported IC50/ActivityReference(s)
1,8-Naphthyridinone CytotoxicityMIAPaCa (Pancreatic), K-562 (Leukemia), PA-1 (Ovarian), SW620 (Colon)0.41 µM - 1.4 µM[1]
Anti-inflammatory-Modulation of cytokine and chemokine levels[2]
CytotoxicityHBL-100 (Breast), KB (Oral), SW-620 (Colon)1.37 µM - 3.7 µM[3]
1,6-Naphthyridinone Hsp90 InhibitionBreast Cancer Cell Lines-[4]
Topoisomerase I Inhibition-Potent TOP-1 targeting activity[5][6]
Anticancer-Focus on antitumor applications for derivatives with a C3-C4 double bond[7]
1,7-Naphthyridinone Wnt Signaling InhibitionSW480, HCT116, HT29, SW620 (Colon)1.09 µM - 3.18 µM[8]
PIP4K2A Inhibition-IC50 values ranging from 0.066 to 18.0 μM[9]
CytotoxicityHuman Stomach Carcinoma-[10]
2,6-Naphthyridinone FGFR4 InhibitionHuh7, Hep3B (Hepatocellular Carcinoma)Nanomolar potency[11]
2,7-Naphthyridinone MASTL Inhibition-Novel inhibitors for cancer treatment[12]
CytotoxicitySF-539 (CNS Cancer)GI50 = 0.70 µM[13]

Note: The presented IC50 values are from various sources and were determined under different experimental conditions. A direct comparison of potency should be made with caution. The data highlights the diverse range of anticancer activities associated with different naphthyridinone isomers.

Key Signaling Pathways Targeted by Naphthyridinone Isomers

The anticancer effects of naphthyridinone derivatives are often attributed to their interaction with critical cellular signaling pathways. A prominent mechanism for many DNA-damaging agents is the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of DNA single-strand breaks.

PARP Inhibition and Synthetic Lethality

PARP inhibitors exploit the concept of synthetic lethality. In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[14][15] These cells are unable to repair these double-strand breaks, resulting in cell death.[14] Normal cells, with functional HR repair pathways, are less affected by PARP inhibition.[16]

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA Damage DNA Damage PARP PARP DNA Damage->PARP activates SSB Repair SSB Repair PARP->SSB Repair recruits Cell Survival Cell Survival SSB Repair->Cell Survival Naphthyridinone\n(PARP Inhibitor) Naphthyridinone (PARP Inhibitor) Naphthyridinone\n(PARP Inhibitor)->PARP inhibits DNA Damage_c DNA Damage PARP_c PARP DNA Damage_c->PARP_c activates SSB Repair_c SSB Repair PARP_c->SSB Repair_c recruits DSBs Double-Strand Breaks SSB Repair_c->DSBs leads to Apoptosis Cell Death DSBs->Apoptosis Naphthyridinone\n(PARP Inhibitor)_c Naphthyridinone (PARP Inhibitor)_c Naphthyridinone\n(PARP Inhibitor)_c->PARP_c inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Naphthyridinone Derivatives Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Add_Solubilizer Add Solubilization Solution Incubate_2_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of naphthyridinone isomers using the MTT assay.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory potential of a compound against a specific protein kinase.

Principle: The assay measures the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by a kinase. [17]The activity of the kinase is inversely proportional to the inhibitory effect of the compound.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, the specific substrate, and the naphthyridinone compound at various concentrations in a kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.

  • Data Analysis: Determine the kinase activity relative to a no-inhibitor control and calculate the IC50 value for the compound.

Conclusion

The family of naphthyridinone isomers represents a rich source of scaffolds for the development of novel anticancer agents. The isomeric form of the naphthyridinone core is a critical determinant of biological activity, influencing target specificity and potency. This guide provides a framework for the comparative analysis of these isomers, supported by a compilation of biological data and standardized experimental protocols. Further investigation into the structure-activity relationships of different naphthyridinone isomers will undoubtedly lead to the discovery of new and effective cancer therapeutics.

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Navigating the Unseen: A Comparative Guide to Profiling Off-Target Effects of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel therapeutics, the journey from a promising chemical entity to a validated drug candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's full spectrum of biological interactions, not just its intended target but also its "off-target" effects. This guide focuses on 7-Methoxy-1,5-naphthyridin-2(1H)-one , a compound belonging to the biologically active 1,5-naphthyridin-2(1H)-one scaffold. While derivatives of this core structure have shown potential as kinase inhibitors and other therapeutic agents, specific data on the biological activity and off-target profile of this compound remains limited in publicly available literature.[1][2][3]

This guide, therefore, serves as a strategic manual for the research scientist. It does not present a known off-target profile but rather provides a comparative analysis of state-of-the-art methodologies to comprehensively elucidate it. We will explore the "why" and "how" of experimental design, empowering you to build a robust data package that anticipates and mitigates potential liabilities in the drug discovery cascade.

The Naphthyridinone Scaffold: A Double-Edged Sword of Polypharmacology

The 1,5-naphthyridin-2(1H)-one core is a "privileged" scaffold in medicinal chemistry, meaning it can interact with a variety of biological targets.[4] While this promiscuity can be advantageous, potentially leading to multi-targeting drugs, it also heightens the risk of unintended off-target interactions that can lead to toxicity or unexpected pharmacological effects.[5][6] Therefore, a proactive and systematic approach to off-target profiling is not just a regulatory requirement but a cornerstone of efficient drug development.

This guide will compare three orthogonal and complementary approaches to building a comprehensive off-target profile for a novel compound like this compound:

  • Broad-Spectrum Kinase Profiling: An in vitro approach to assess interactions against a large panel of kinases.

  • Cellular Thermal Shift Assay (CETSA): A target engagement assay in a cellular context to validate in vitro hits and discover novel intracellular targets.

  • Phenotypic Screening: An unbiased, cell-based approach to identify functional consequences of on- and off-target effects.

Below is a conceptual workflow illustrating how these techniques can be integrated into a screening cascade to characterize a novel compound.

G cluster_0 Level 1: Initial Broad Screening cluster_1 Level 2: Hit Validation & Target ID in a Cellular Context cluster_2 Level 3: Mechanistic Follow-up & Prioritization Compound This compound Kinome_Scan In Vitro Kinome Profiling (e.g., KINOMEscan®) Compound->Kinome_Scan Primary screen for kinase interactions Phenotypic_Screen High-Content Phenotypic Screen Compound->Phenotypic_Screen Assess functional cellular effects CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Scan->CETSA Validate direct binding in cells Phenotypic_Screen->CETSA Identify targets of observed phenotypes Data_Analysis Integrated Data Analysis & Target Prioritization CETSA->Data_Analysis Mechanism_Deconvolution Mechanism of Action & Toxicity Studies Data_Analysis->Mechanism_Deconvolution Guide hypothesis-driven studies

Caption: Integrated workflow for off-target profiling of a novel compound.

Comparison of Key Off-Target Profiling Strategies

The choice of methodology for off-target screening depends on the stage of the project, the available resources, and the specific questions being asked. The following table provides a high-level comparison of the three core techniques discussed in this guide.

FeatureIn Vitro Kinome ProfilingCellular Thermal Shift Assay (CETSA)Phenotypic Screening
Principle Competition binding or enzymatic activity assay against a purified kinase panel.Ligand-induced thermal stabilization of proteins in intact cells or lysates.Unbiased measurement of cellular changes (e.g., morphology, viability) upon compound treatment.
Context Biochemical (in vitro)Cellular (evaluates target engagement in a physiological context)Cellular (evaluates functional outcome)
Primary Output List of interacting kinases and their binding affinities (Kd) or inhibitory concentrations (IC50).Thermal shift curves indicating direct target engagement.A "fingerprint" of the compound's effect on cellular parameters.
Key Advantage High-throughput, broad coverage of a major target class, highly quantitative.Confirms target engagement in living cells, accounts for cell permeability and metabolism.Unbiased discovery of functional effects, can reveal novel mechanisms.
Key Limitation Lacks cellular context (e.g., ATP concentration, scaffolding proteins), may produce false positives/negatives.Lower throughput than in vitro screens, requires specific antibodies or mass spectrometry.Does not directly identify the molecular target(s) responsible for the phenotype.
Typical Use Case Early-stage lead characterization to identify primary targets and off-target kinase liabilities.Validation of primary targets and in vitro off-targets in a cellular environment.Lead prioritization and identification of compounds with desirable or undesirable functional effects.

I. In Vitro Kinome Profiling: A Broad Net for Kinase Interactions

Given that many small molecule inhibitors target the highly conserved ATP binding site of kinases, it is probable that a novel naphthyridinone derivative will interact with multiple kinases.[7] Large-scale kinase panels, such as those offered by Eurofins Discovery (KINOMEscan®) or Reaction Biology, provide a powerful initial screen to map the kinase interaction landscape of this compound.[8][9]

Causality Behind Experimental Choice: This approach is a logical first step because it is comprehensive and quantitative. By testing against hundreds of purified kinases in a single experiment, we can rapidly identify the most potent interactions and gain a broad view of the compound's selectivity. This helps in forming initial hypotheses about the primary target(s) and potential off-target liabilities.

Representative Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan®)

This protocol is based on the principle of a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized ligand. The amount of kinase bound to the solid support is quantified by qPCR.

  • Compound Preparation: Solubilize this compound in DMSO to a high concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound (at a fixed concentration, e.g., 1 µM), a specific human kinase from the panel, and a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads).

  • Binding Reaction: Incubate the mixture to allow the binding to reach equilibrium. The test compound and the immobilized ligand will compete for binding to the kinase.

  • Washing: Wash the wells to remove unbound kinase. The amount of kinase remaining on the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Quantification: The amount of kinase bound to the beads is quantified by measuring the amount of a DNA tag on the kinase via qPCR.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding. A common threshold for a "hit" is a %Ctrl < 35 or < 10. The data is often visualized on a dendrogram of the human kinome.

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Detection Kinase DNA-tagged Kinase Equilibrium Incubation: Compound competes with immobilized ligand for kinase binding Kinase->Equilibrium Compound Test Compound Compound->Equilibrium Bead Immobilized Ligand (on bead) Bead->Equilibrium Wash Wash away unbound kinase Equilibrium->Wash Quantify Quantify bound kinase via qPCR Wash->Quantify

Caption: Workflow for a competition binding-based kinome scan.

II. Cellular Thermal Shift Assay (CETSA): Validating Engagement in a Live Cell Environment

A significant limitation of in vitro screens is that they do not replicate the complex environment inside a cell.[5] CETSA is a powerful biophysical method that allows for the direct measurement of a compound's engagement with its target protein in intact cells or tissues.[10][11][12][13] The principle is based on the ligand-induced stabilization of a protein against thermal denaturation.[14]

Causality Behind Experimental Choice: Following up on hits from a kinome scan with CETSA is crucial. It provides evidence that the compound can penetrate the cell membrane, avoid efflux pumps, and bind to the target protein in its native, folded state within a crowded cellular milieu. This self-validating system bridges the gap between biochemical activity and cellular engagement.

Representative Experimental Protocol: Western Blot-Based CETSA

This protocol describes a classic CETSA workflow to validate a kinase hit from the in vitro screen.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one that expresses the target kinase) to near confluency. Treat the cells with this compound at a desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step on ice.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading. Analyze the amount of the specific target kinase remaining in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

III. Phenotypic Screening: An Unbiased View of Cellular Function

While target-based approaches are essential, they can be biased towards known targets. Phenotypic screening offers a complementary, unbiased strategy to identify the functional consequences of a compound's activity, irrespective of its molecular target(s).[15] High-content imaging, for example, can simultaneously measure hundreds of cellular features, creating a unique "fingerprint" for a compound's activity.

Causality Behind Experimental Choice: A phenotypic screen can reveal unexpected biological activities of this compound that would be missed by target-focused assays. A distinct phenotypic fingerprint can help prioritize it against other compounds and can initiate a "target deconvolution" effort to identify the novel off-targets responsible for the observed effect.

Representative Experimental Protocol: High-Content Imaging Screen
  • Cell Plating: Plate a suitable cell line (e.g., U2OS) in multi-well imaging plates (e.g., 384-well).

  • Compound Treatment: Treat the cells with a dilution series of this compound and a panel of reference compounds with known mechanisms of action. Include vehicle (DMSO) and positive (e.g., staurosporine for apoptosis) controls.

  • Staining: After a set incubation period (e.g., 24-48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images from each well across multiple fluorescent channels.

  • Image Analysis: Employ image analysis software to segment the images into individual cells and extract quantitative data for a wide range of features (e.g., nuclear size and shape, cell area, mitochondrial texture, actin intensity).

  • Data Analysis: Use multivariate statistical tools (e.g., principal component analysis) to compare the phenotypic profile of this compound to the reference compounds. Clustering with known inhibitors can provide hypotheses about the compound's mechanism of action and potential off-targets.

An Integrated Strategy for Comprehensive Profiling

A robust assessment of the off-target effects of this compound should not rely on a single methodology. An integrated approach, as depicted in the initial workflow diagram, provides the most comprehensive and reliable picture. Start with a broad in vitro kinome scan to identify potential kinase interactions. Validate the most potent hits in a cellular context using CETSA to confirm target engagement. Simultaneously, perform an unbiased phenotypic screen to understand the compound's functional effects on the cell. Discrepancies between these datasets are often the most fertile ground for discovery, pointing towards novel off-targets or complex polypharmacology that can be further investigated with advanced techniques like chemical proteomics.

By systematically applying and comparing these orthogonal approaches, researchers can build a deep understanding of the biological activities of this compound, enabling informed decisions to advance a promising molecule towards the clinic while minimizing the risk of unforeseen off-target liabilities.

References

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Navigating Synergistic Landscapes: A Comparative Guide to Combination Therapies with Naphthyridinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Synergy in Modern Drug Development

In the intricate world of drug discovery, particularly within oncology, the pursuit of single-agent "magic bullets" is increasingly giving way to a more nuanced and powerful strategy: combination therapy. The rationale is clear – complex diseases with multifaceted signaling networks often develop resistance to monotherapies. Synergistic drug combinations, where the combined effect is greater than the sum of individual effects, offer a promising avenue to enhance therapeutic efficacy, overcome resistance, and potentially reduce dose-limiting toxicities.

This guide focuses on the synergistic potential of a promising class of heterocyclic compounds: naphthyridinone derivatives . While specific data on the synergistic effects of 7-Methoxy-1,5-naphthyridin-2(1H)-one remains to be elucidated in publicly available research, the broader naphthyridinone scaffold is a well-established pharmacophore in a variety of potent kinase inhibitors. These derivatives have shown significant promise as inhibitors of key oncogenic drivers such as Heat Shock Protein 90 (Hsp90), Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR), and Fibroblast Growth Factor Receptor 4 (FGFR4).

This document will serve as a comprehensive comparison guide for researchers, scientists, and drug development professionals. We will explore the preclinical and clinical evidence for synergistic combinations involving these classes of naphthyridinone-based inhibitors, provide detailed experimental protocols for assessing synergy, and present quantitative data to support the rationale for these combination strategies.

The Rationale for Combining Naphthyridinone-Based Kinase Inhibitors

The primary driver for exploring combination therapies with kinase inhibitors is the circumvention of intrinsic and acquired resistance. Cancer cells are notoriously adept at rewiring their signaling pathways to bypass the effects of a targeted agent. By simultaneously targeting multiple nodes within a pathway or engaging parallel survival pathways, combination therapies can create a more robust and durable anti-tumor response.

I. Synergistic Combinations with Naphthyridinone-Based Hsp90 Inhibitors

Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are critical oncoproteins, including various kinases. Naphthyridinone-based compounds have been developed as potent Hsp90 inhibitors.

A. Combining Hsp90 Inhibitors with Chemotherapy: The Case of Doxorubicin

The combination of Hsp90 inhibitors with traditional cytotoxic agents like doxorubicin has shown significant synergistic effects in preclinical models of various cancers, including small cell lung cancer (SCLC).[1]

Mechanism of Synergy: Doxorubicin induces DNA damage and apoptosis. However, cancer cells can upregulate survival pathways to counteract this. Hsp90 inhibitors can potentiate the effects of doxorubicin by:

  • Downregulating pro-survival proteins: Hsp90 inhibition leads to the degradation of client proteins that promote cell survival, thereby lowering the threshold for apoptosis induction by doxorubicin.

  • Inducing cell cycle arrest: Hsp90 inhibitors can cause a G2/M phase arrest, sensitizing cells to the DNA-damaging effects of doxorubicin.[2]

  • Blocking resistance mechanisms: Hsp90 is involved in the function of proteins that can confer resistance to chemotherapy.

Experimental Data:

Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
SCLC Doxorubicin~0.1-[1]
Ganetespib (Hsp90i)~0.03-[2]
Doxorubicin + GanetespibLower than single agents< 1 (Synergistic)[1][2]

Signaling Pathway Visualization:

Hsp90_Doxorubicin_Synergy Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Hsp90i Naphthyridinone-based Hsp90 Inhibitor Apoptosis Apoptosis Hsp90i->Apoptosis Promotes Hsp90 Hsp90 Hsp90i->Hsp90 DNA_Damage->Apoptosis Client_Proteins Pro-survival Client Proteins (e.g., Akt, c-Raf) Hsp90->Client_Proteins Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Cell_Survival->Apoptosis

Caption: Synergy of Hsp90 inhibitors and doxorubicin.

II. Synergistic Combinations with Naphthyridinone-Based PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Naphthyridinone derivatives have been identified as potent dual inhibitors of PI3K and mTOR.

A. Dual PI3K/mTOR Inhibition to Overcome Resistance

Resistance to mTORC1 inhibitors (like rapamycin and its analogs) can arise from a feedback activation of Akt. Combining an mTOR inhibitor with a PI3K inhibitor can overcome this resistance mechanism.[3][4]

Mechanism of Synergy:

  • Blocking feedback loops: mTORC1 inhibition can lead to the activation of upstream signaling, including Akt, which promotes cell survival. A PI3K inhibitor blocks this feedback loop.[3]

  • Comprehensive pathway inhibition: Dual inhibition of PI3K and mTOR ensures a more complete shutdown of the entire signaling cascade, leading to a more potent anti-proliferative effect.[4][5][6]

Experimental Data:

Cell LineTreatmentEffectReference
Endometrial Cancer Temsirolimus (mTORi)Moderate growth inhibition[3]
BEZ235 (PI3K/mTORi)Growth inhibition[3]
Temsirolimus + BEZ235Synergistic growth inhibition, G0/G1 arrest, apoptosis[3]

Signaling Pathway Visualization:

PI3K_mTOR_Synergy RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT AKT->PI3K Feedback mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation PI3Ki Naphthyridinone-based PI3K Inhibitor PI3Ki->PI3K mTORi mTOR Inhibitor mTORi->mTORC1

Caption: Overcoming resistance via dual PI3K/mTOR inhibition.

III. Synergistic Combinations with Naphthyridinone-Based FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a key driver in a subset of hepatocellular carcinomas (HCC). Selective FGFR4 inhibitors, including those with a naphthyridinone core, are in development.

A. Combining FGFR4 Inhibitors with Multi-Kinase Inhibitors (e.g., Lenvatinib)

Lenvatinib is a multi-kinase inhibitor that targets VEGFR, among other kinases. Combining a selective FGFR4 inhibitor with lenvatinib has shown enhanced anti-tumor efficacy in preclinical HCC models.[7][8]

Mechanism of Synergy:

  • Dual blockade of oncogenic signaling and angiogenesis: The FGFR4 inhibitor directly targets the oncogenic driver in FGF19-driven HCC, while lenvatinib inhibits angiogenesis through VEGFR blockade.

  • Overcoming resistance: The FGFR4 pathway has been implicated in resistance to anti-angiogenic therapies.[7]

Experimental Data:

ModelTreatmentTumor Growth InhibitionReference
HCC Xenograft H3B-6527 (FGFR4i)Moderate[7][8]
LenvatinibModerate[7][8]
H3B-6527 + LenvatinibStrong synergistic inhibition[7][8]

Signaling Pathway Visualization:

FGFR4_Lenvatinib_Synergy cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Tumor_Growth Tumor Growth FGFR4->Tumor_Growth VEGF VEGF Tumor_Growth->VEGF secretes FGFR4i Naphthyridinone-based FGFR4 Inhibitor FGFR4i->FGFR4 VEGFR VEGFR VEGF->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Angiogenesis->Tumor_Growth supports Lenvatinib Lenvatinib Lenvatinib->VEGFR

Caption: Dual targeting of tumor growth and angiogenesis.

IV. Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of drug combinations, standardized in vitro and in vivo assays are essential.

A. In Vitro Synergy Assessment: MTT Assay and Isobologram Analysis

The MTT assay is a colorimetric method to assess cell viability.[9][10]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Drug Treatment: Treat cells with a range of concentrations of each drug individually and in combination at fixed ratios. Include vehicle-treated control wells.

  • Incubation: Incubate the cells for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and combination.

Isobologram Analysis and Combination Index (CI) Calculation:

The combination index (CI) is a quantitative measure of drug interaction. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12][13]

Workflow for Synergy Analysis:

Synergy_Analysis_Workflow Start Start: Design Experiment MTT Perform MTT Assay (Single agents and combinations) Start->MTT IC50 Calculate IC50 Values MTT->IC50 CI Calculate Combination Index (CI) using Chou-Talalay Method IC50->CI Isobologram Generate Isobologram CI->Isobologram Interpret Interpret Results: Synergy (CI<1) Additive (CI=1) Antagonism (CI>1) Isobologram->Interpret

Caption: Workflow for in vitro synergy assessment.

B. Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment, providing a measure of long-term cell survival.[14][15]

Step-by-Step Clonogenic Assay Protocol:

  • Cell Seeding: Plate a low density of single cells in 6-well plates.

  • Drug Treatment: Treat the cells with the drugs of interest, alone and in combination, for a defined period.

  • Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.[14]

  • Fixation and Staining: Fix the colonies with a solution like methanol and stain with crystal violet.[16][17]

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is not yet available, the broader class of naphthyridinone-based kinase inhibitors presents a rich landscape for the development of effective combination therapies. The examples provided in this guide, focusing on Hsp90, PI3K/mTOR, and FGFR4 inhibitors, underscore the potential of this chemical scaffold in synergistic drug development.

For researchers and drug development professionals, the key takeaway is the importance of a rational, mechanism-based approach to designing combination therapies. A thorough understanding of the signaling pathways involved, the molecular basis of potential resistance mechanisms, and the application of rigorous experimental methodologies to assess synergy are paramount. As our understanding of cancer biology deepens, the strategic combination of targeted agents, such as the versatile naphthyridinone derivatives, will undoubtedly play an increasingly critical role in advancing cancer treatment.

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A Comparative Benchmarking Guide: Evaluating 7-Methoxy-1,5-naphthyridin-2(1H)-one as a Novel PARP Inhibitor Against Olaparib and Talazoparib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a New Player in PARP Inhibition

The landscape of targeted cancer therapy has been significantly shaped by the advent of Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents have demonstrated remarkable efficacy in tumors harboring deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2] The principle of synthetic lethality, where the simultaneous loss of two parallel DNA repair pathways leads to cell death, is the cornerstone of their mechanism.[3] Olaparib and Talazoparib are two leading, clinically approved PARP inhibitors that serve as the gold standard for both clinical efficacy and mechanistic understanding.[4][5][6][7][8][9][10]

This guide introduces 7-Methoxy-1,5-naphthyridin-2(1H)-one , a novel small molecule with a naphthyridinone scaffold, a structural motif that suggests a potential for PARP inhibition. Given the ongoing search for next-generation PARP inhibitors with improved potency, selectivity, and safety profiles, a rigorous and objective comparison of this new chemical entity against established standards is warranted. This document provides a comprehensive framework for such a comparison, detailing the necessary experimental protocols and performance metrics to thoroughly evaluate the potential of this compound as a clinically relevant PARP inhibitor.

The Gold Standards: Olaparib and Talazoparib

A meaningful benchmark requires a deep understanding of the standards. Olaparib and Talazoparib, while both targeting PARP, exhibit distinct biochemical and pharmacological profiles.

  • Olaparib (Lynparza®) : The first-in-class PARP inhibitor to receive clinical approval, Olaparib has demonstrated efficacy in ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[4][9][10] It functions through both catalytic inhibition of PARP and by trapping PARP enzymes on DNA, leading to cytotoxic DNA double-strand breaks.[11]

  • Talazoparib (Talzenna®) : Known for its exceptional potency, Talazoparib is a dual-threat inhibitor. While it inhibits the catalytic activity of PARP, its primary cytotoxic mechanism is believed to be its profound ability to trap PARP-DNA complexes.[5][12] Studies have shown Talazoparib to be significantly more potent at trapping PARP1 than other inhibitors, a characteristic that may contribute to its high efficacy.[12][13][14][15][16]

Comparative Analysis: Key Performance Metrics

To objectively assess the potential of this compound, we will focus on three critical performance metrics: in vitro potency , cellular activity , and selective cytotoxicity . The following table presents a hypothetical but plausible dataset for our novel compound alongside established values for Olaparib and Talazoparib.

Parameter This compound (Hypothetical Data) Olaparib (Published Data) Talazoparib (Published Data)
PARP1 Enzymatic IC50 1.2 nM~1-5 nM[11][17][18]~0.57-1 nM[15][18][19]
PARP2 Enzymatic IC50 25 nM~1-5 nM[18]~0.2 nM[13]
PARP1/PARP2 Selectivity ~20-fold~1-fold[18]~0.35-fold[13]
PARP Trapping Potency ModerateModerate[11][20]High (~100-fold > Olaparib)[12][13][16]
Cellular PAR Inhibition IC50 15 nM~10-100 nM[18]~1-10 nM[14][18]
Cell Viability IC50 (BRCA1-mutant cells) 20 nM~10-100 nM[21][22]~0.3-1 nM[21][22]
Cell Viability IC50 (BRCA-proficient cells) >10 µM>10 µM[22]>1 µM[21][22]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for generating the comparative data presented above.

In Vitro PARP1/2 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the catalytic activity of purified PARP enzymes.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep1 Prepare serial dilutions of test compounds (this compound, Olaparib, Talazoparib) in assay buffer. assay1 Add test compound dilutions to a 384-well plate. prep1->assay1 prep2 Prepare PARP1/2 enzyme and activated DNA mixture in assay buffer. assay2 Add PARP enzyme/DNA mixture and incubate. prep2->assay2 assay1->assay2 assay3 Initiate reaction by adding β-NAD+ solution. assay2->assay3 assay4 Incubate at room temperature. assay3->assay4 detect1 Stop the reaction and add developer reagent. assay4->detect1 detect2 Measure fluorescence intensity. detect1->detect2 detect3 Calculate % inhibition and determine IC50 values. detect2->detect3

Caption: Workflow for the in vitro PARP enzymatic assay.

Methodology:

  • Reagent Preparation : Prepare serial dilutions of this compound, Olaparib, and Talazoparib in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[23] Prepare a working solution of recombinant human PARP1 or PARP2 enzyme and activated DNA.[23][24]

  • Assay Setup : In a 384-well black plate, add 5 µL of the compound serial dilutions.[23]

  • Enzyme Addition : Add 10 µL of the PARP enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature.[23]

  • Reaction Initiation : Add 10 µL of 5X β-Nicotinamide adenine dinucleotide (β-NAD+) solution to initiate the reaction.[23][24]

  • Incubation : Incubate the plate for 60 minutes at room temperature, protected from light.[23]

  • Detection : Stop the reaction and measure the remaining NAD+ using a commercial NAD+/NADH detection kit that generates a fluorescent signal.[23][25]

  • Data Analysis : Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PAR Level Quantification (Western Blot)

This assay measures the inhibition of PARP activity within cells by quantifying the levels of poly(ADP-ribose) (PAR) chains.

G cluster_treatment Cell Treatment cluster_lysis Lysis & Quantification cluster_wb Western Blot treat1 Seed cells (e.g., HeLa) and allow to adhere. treat2 Pre-treat with serially diluted inhibitors for 1-2 hours. treat1->treat2 treat3 Induce DNA damage (e.g., with H2O2 or MMS). treat2->treat3 lysis1 Wash cells with ice-cold PBS and lyse. treat3->lysis1 lysis2 Quantify protein concentration (e.g., BCA assay). lysis1->lysis2 wb1 Separate proteins by SDS-PAGE. lysis2->wb1 wb2 Transfer proteins to a PVDF membrane. wb1->wb2 wb3 Probe with anti-PAR and anti-loading control antibodies. wb2->wb3 wb4 Detect with chemiluminescence and image. wb3->wb4 wb5 Quantify band intensities to determine cellular IC50. wb4->wb5

Caption: Workflow for cellular PAR level quantification by Western Blot.

Methodology:

  • Cell Culture and Treatment : Seed a suitable cell line (e.g., HeLa) in 6-well plates. Pre-treat the cells with a range of concentrations of the test compounds for 1-2 hours. Induce DNA damage by adding a DNA damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for 15 minutes.[23]

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[27]

  • Immunoblotting : Block the membrane and incubate with a primary antibody specific for PAR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[23]

  • Detection and Analysis : Visualize the bands using a chemiluminescent substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and normalize to the loading control to determine the cellular IC50 for PAR inhibition.

Cell Viability Assay in BRCA-mutant and Proficient Cell Lines

This assay assesses the selective cytotoxicity of the compounds in cancer cells with and without a functional BRCA pathway.

Methodology:

  • Cell Seeding : Seed BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cell lines in 96-well plates.[22]

  • Compound Treatment : Treat the cells with serial dilutions of this compound, Olaparib, and Talazoparib for 72-120 hours.[22][23]

  • Viability Assessment : Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.[23]

  • Data Analysis : Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values for each cell line. The selectivity is determined by the ratio of IC50 in BRCA-proficient versus BRCA-mutant cells.

Mechanism of Action: A Deeper Dive

The primary mechanism of PARP inhibitors involves targeting the DNA damage response pathway.

G cluster_pathway PARP-mediated DNA Repair cluster_inhibition Action of PARP Inhibitors ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp dsb Double-Strand Break (DSB) at Replication Fork ssb->dsb par PAR Chain Synthesis parp->par trapping PARP Trapping parp->trapping repair Recruitment of Repair Proteins par->repair ber Base Excision Repair (BER) repair->ber inhibitor This compound Olaparib Talazoparib inhibitor->parp Catalytic Inhibition inhibitor->trapping trapping->dsb death Cell Death in BRCA-deficient cells dsb->death

Caption: The dual mechanism of PARP inhibition leading to synthetic lethality.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound against the established PARP inhibitors Olaparib and Talazoparib. The provided protocols for in vitro and cellular assays will enable a thorough evaluation of its potency, selectivity, and cytotoxic potential.

Based on the hypothetical data, this compound shows promise with potent PARP1 inhibition and selectivity over PARP2. Its moderate PARP trapping and selective cytotoxicity in BRCA-mutant cells suggest it warrants further investigation.

Future studies should include pharmacokinetic and in vivo efficacy studies in relevant xenograft models to translate these in vitro findings into a preclinical setting.[14][17] A comprehensive understanding of its off-target effects and a direct comparison of its PARP trapping efficiency using specialized assays will be crucial in determining its potential as a next-generation PARP inhibitor.

References

  • Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS, 119(11), e2122394119.
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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, safety-first procedures for the proper disposal of 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS No. 959615-59-9). Developed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.

Core Principle: Hazard Assessment and the Precautionary Approach

Due to its status as a specialized research chemical, comprehensive, peer-reviewed hazard data for this compound is not extensively documented in public safety literature. However, its intended use in the synthesis of biologically active compounds, such as antibacterial agents and topoisomerase inhibitors, strongly implies significant biological activity.[1] The chemical family of naphthyridinones is known for a wide range of biomedical applications, underscoring the potential for these molecules to interact with biological systems.[2]

Given the limited specific toxicity data, this guide is built upon the precautionary principle . We must assume the compound is hazardous until proven otherwise. This approach is the cornerstone of modern laboratory safety and ensures the protection of personnel and the environment. Therefore, this compound must be managed as a hazardous chemical waste stream.

Property Value Source
CAS Number 959615-59-9[3][4]
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
Physical Form Solid (Assumed)N/A
Storage Sealed in dry, 2-8°C[3][4]

The First Line of Defense: Waste Minimization

Effective waste management begins before a single gram of waste is generated. The most sustainable and safest disposal procedure is to minimize the creation of waste in the first place. Adhering to these principles reduces disposal costs, minimizes environmental impact, and lowers safety risks.[5][6][7]

  • Prudent Purchasing: Order only the quantity of this compound required for your immediate experimental needs.

  • Inventory Management: Maintain a meticulous and up-to-date chemical inventory to prevent the purchase of duplicates and the expiration of stock.

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of chemical waste produced.[7]

  • Surplus Sharing: Before designating surplus, unexpired material as waste, check if other research groups within your institution can utilize it.

Step-by-Step Disposal Protocol for this compound

This protocol ensures that all waste streams containing this compound are handled safely and in compliance with standard laboratory regulations.

Phase 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. The rationale is to prevent exposure via inhalation, ingestion, or skin contact, which are potential routes given the hazards of analogous chemical structures.[8]

  • Eye Protection: ANSI-rated safety glasses or goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

Phase 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions and ensure the waste is routed to the correct final disposal pathway.[6]

  • Designate a Waste Stream: this compound waste should be collected as Solid Hazardous Chemical Waste .

  • Avoid Co-mingling: Do not mix this waste with other streams such as halogenated solvents, liquid waste, or biohazards unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Aqueous Solutions: Any solutions containing this compound must be collected as Aqueous Hazardous Chemical Waste . Under no circumstances should this compound or its solutions be poured down the drain. Its biological activity presents a significant, unknown risk to aquatic ecosystems.

Phase 3: Containerization and Labeling

Proper containment and labeling are mandated by federal and state regulations to ensure safe handling and transport.[5]

  • Select an Appropriate Container: Use a chemically compatible, sealable container, preferably of shatterproof plastic. The container must be in good condition with no leaks or cracks.

  • Label Immediately: Affix your institution's hazardous waste tag to the container before adding the first particle of waste.

  • Complete the Label: Clearly write the full, unambiguous chemical name, "this compound," and its CAS number, "959615-59-9." List all other components of the waste mixture, if any.

Phase 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup by EHS.[7]

  • Keep Containers Closed: The waste container lid must be securely fastened at all times, except when actively adding waste.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.

  • Store in a Designated Area: The SAA should be clearly marked, located at or near the point of generation, and away from general traffic areas.

Phase 5: Final Disposal Pathway

The ultimate disposal of the collected waste is managed by your institution's EHS department in partnership with a licensed hazardous waste disposal company.

  • Request Pickup: Once the container is full or you are finished generating this specific waste, submit a hazardous waste pickup request to your EHS office.

  • Probable Disposal Method: For organic, biologically active compounds like this, the most common and environmentally sound disposal method is high-temperature incineration.[9] This process ensures the complete destruction of the chemical, preventing its release into the environment.

Decontamination and Spill Management

  • Glassware/Equipment Decontamination: All lab equipment that has come into contact with the compound must be decontaminated. Triple-rinse the equipment with a suitable solvent (e.g., ethanol or acetone). Crucially, this rinsate must be collected as liquid hazardous chemical waste and should not be drain-disposed.

  • Minor Spill Response: For small spills of the solid compound, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the collected material into your designated solid hazardous waste container. Decontaminate the area with a suitable solvent, collecting the cleaning materials as solid waste. For larger spills, evacuate the area and contact your institution's EHS emergency line immediately.

Visualized Workflow: Disposal Decision Process

The following diagram illustrates the procedural logic for handling waste generated from this compound.

G cluster_segregation Step 2: Segregate at Source start Waste Generated (Solid or Solution) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is waste a solid powder? ppe->is_solid solid_waste Collect in 'Solid Hazardous Chemical Waste' container is_solid->solid_waste Yes liquid_waste Collect in 'Aqueous Hazardous Chemical Waste' container is_solid->liquid_waste No (Solution) container Step 3: Use Properly Labeled Hazardous Waste Container solid_waste->container liquid_waste->container storage Step 4: Store in Satellite Accumulation Area (SAA) (Closed, in Secondary Containment) container->storage pickup Step 5: Request Pickup from EHS Office storage->pickup end Waste Awaiting Final Disposal (Incineration) pickup->end

Caption: Decision workflow for the disposal of this compound.

References

  • Safety Data Sheet. BASF. [Link]

  • Laboratory Waste Management Guidelines. Old Dominion University. [Link]

  • EFLM TASK FORCE-GREEN LABS. European Federation of Clinical Chemistry and Laboratory Medicine. [Link]

  • Laboratory Waste Guide 2025. Triumvirate Environmental. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. National Center for Biotechnology Information (PMC). [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxy-1,5-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our primary commitment is to safety and precision. The handling of novel chemical entities like 7-Methoxy-1,5-naphthyridin-2(1H)-one (CAS No. 959615-59-9) demands a rigorous and well-understood safety protocol. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our approach is built on the principles of risk mitigation and procedural clarity, ensuring that every step, from preparation to disposal, is conducted with the utmost safety.

Core PPE Recommendations: A At-a-Glance Summary

For ease of reference, the essential PPE for handling this compound is summarized below. The rationale and specific protocols for use are detailed in the subsequent sections.

Protection Type Required PPE Standard/Specification Key Considerations
Body Protection Flame-Resistant Laboratory CoatStandard lab attireMust be fully buttoned. Should be laundered professionally and not taken home.
Hand Protection Disposable Nitrile GlovesASTM D6319 or equivalentDouble-gloving is recommended for extended operations. Change immediately if contaminated[1].
Eye & Face Protection Chemical Splash GogglesANSI Z87.1[1][2]Must be worn at all times in the lab. A face shield should be worn over goggles during splash-risk procedures[2][3].
Respiratory Protection Not mandatory with proper engineering controlsN/AAll handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation[4].
Foot Protection Closed-toe ShoesStandard lab attireMust be non-porous and fully cover the foot[4].

The Causality Behind PPE Choices

Understanding why each piece of PPE is selected is fundamental to building a culture of safety.

  • Body Protection: A flame-resistant lab coat serves as the first line of defense against incidental splashes and spills of the compound or its solvents[4]. Its primary function is to protect your skin and personal clothing from contamination.

  • Hand Protection: As a powdered solid, dermal contact is a primary exposure route. Disposable nitrile gloves provide a necessary barrier for incidental contact[1]. The practice of double-gloving is a proven field technique that provides an additional layer of protection during weighing and transfer operations where the risk of a glove breach is highest.

  • Eye and Face Protection: The eyes are exceptionally vulnerable to chemical exposure. Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory because they form a seal around the eyes, offering protection from splashes and airborne particulates that standard safety glasses do not[2]. For procedures with a higher risk of splashing, such as during dissolution in larger volumes, a face shield provides a secondary barrier, protecting the entire face[3].

  • Engineering Controls as Primary Protection: It is a core principle of laboratory safety that engineering controls (like a chemical fume hood) are the primary means of protection, with PPE serving as the essential final barrier. For powdered compounds that may cause respiratory irritation, a fume hood is non-negotiable[5]. It captures airborne particles at the source, preventing inhalation.

Safe Handling Workflow: A Step-by-Step Protocol

This section provides a self-validating procedural guide for the entire handling process, from initial setup to final disposal.

Preparation and Donning PPE
  • Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.

  • Clear Workspace: Ensure the work area within the fume hood is clean, uncluttered, and contains all necessary equipment (spatula, weigh paper, vials, solvent, etc.).

  • Don PPE (in order):

    • Put on your lab coat and ensure it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first.

    • Put on your chemical splash goggles.

    • If the procedure involves a significant splash risk, have a face shield ready to be worn over the goggles.

Handling and Experimental Use
  • Compound Retrieval: Retrieve the container of this compound from its storage location (typically sealed in a dry environment at 2-8°C)[6][7].

  • Equilibration: Allow the container to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture.

  • Weighing: Carefully weigh the desired amount of the solid compound onto weigh paper or directly into a tared vial. Perform all manipulations deep within the fume hood to contain any airborne powder.

  • Dissolution: Add the desired solvent to the vial containing the compound. Cap the vial and mix gently until the solid is fully dissolved.

  • Experimental Use: Proceed with your experimental protocol, keeping all materials within the fume hood.

Doffing PPE and Disposal
  • Decontamination: Before leaving the fume hood, wipe down the exterior of any containers and your outer gloves with a damp cloth if you suspect contamination.

  • Doffing (in order to prevent cross-contamination):

    • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate solid chemical waste container.

    • Remove your face shield (if used) and goggles. Clean them according to lab protocol.

    • Remove your lab coat, folding it so the potentially contaminated exterior is contained inward. Place it in the designated receptacle for lab laundry.

    • Remove the inner pair of gloves using the same inside-out technique and dispose of them.

  • Final Wash: Immediately wash your hands thoroughly with soap and water[8].

Emergency Procedures

Preparedness is key to safety. In the event of an accidental exposure or spill, follow these immediate steps.

  • Skin Contact: Immediately remove any contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[8]. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Small Spill (Solid): If a small amount of the solid is spilled inside the fume hood, gently cover it with a damp paper towel to avoid raising dust. Then, carefully wipe it up and place the paper towel in a sealed bag for disposal as solid chemical waste. Clean the affected area thoroughly. Do not sweep dry powder[9][10].

Visualized Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood (Certified & Airflow OK) prep2 Gather All Equipment (Spatula, Vials, Solvent) prep1->prep2 prep3 Don Core PPE (Lab Coat, Goggles) prep2->prep3 prep4 Don Double Nitrile Gloves prep3->prep4 handle1 Weigh Solid Compound prep4->handle1 Proceed to Handling handle2 Add Solvent & Dissolve handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 Experiment Complete clean2 Dispose of Chemical Waste (Liquids & Solids) clean1->clean2 clean3 Doff Outer Gloves clean2->clean3 clean4 Doff Goggles & Lab Coat clean3->clean4 clean5 Doff Inner Gloves clean4->clean5 clean6 Wash Hands Thoroughly clean5->clean6

Caption: Workflow for handling this compound.

References

  • BASF. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • ChemScene. (n.d.). This compound.
  • Guidechem. (n.d.). 7-methoxy-1-prop-2-enyl-1,5-naphthyridin-2-one.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • BLDpharm. (n.d.). 959615-59-9|this compound.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry.
  • Echemi. (n.d.). 7-METHOXY-2,3-DIHYDRO-1,8-NAPHTHYRIDIN-4(1H)-ONE Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Dakota Gasification Company. (2019). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (2019). Safety Data Sheet: Urea.
  • Carl ROTH. (n.d.). Safety Data Sheet: Urea.
  • Thermo Fisher Scientific. (2010). Urea - SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.